molecular formula C15H18Cl2N2O2 B7933899 Fenoxanil CAS No. 1135442-82-8

Fenoxanil

Cat. No.: B7933899
CAS No.: 1135442-82-8
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2057942
Record name Fenoxanil
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Molecular Weight

329.2 g/mol
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CAS No.

115852-48-7
Record name Fenoxanil
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Record name Fenoxanil [ISO]
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Record name Fenoxanil
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Record name Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)
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Record name FENOXANIL
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxanil on Pyricularia oryzae

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenoxanil is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the ascomycete fungus Pyricularia oryzae (also known as Magnaporthe oryzae).[1][2][3] Its fungicidal activity stems from a highly specific mode of action, classifying it as a Melanin Biosynthesis Inhibitor (MBI-D).[4] This guide provides a detailed exploration of the molecular and biochemical underpinnings of this compound's action. We will dissect the critical role of melanin in the fungal infection process, pinpoint the precise enzymatic target of this compound, and present the experimental workflows used to validate this mechanism. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important agricultural tool.

The Imperative of Melanin in the Pathogenesis of Pyricularia oryzae

The infection cycle of P. oryzae is a remarkable example of specialized biological engineering. The process begins when a fungal spore, or conidium, lands on a host surface, such as a rice leaf.[5] To breach the formidable physical barrier of the plant cuticle, the fungus develops a specialized infection structure called an appressorium.[6][7]

The functionality of the appressorium is entirely dependent on its ability to generate immense hydrostatic turgor pressure. This pressure, estimated to be as high as 8 MPa, provides the mechanical force necessary for an infection peg to emerge from the base of the appressorium and physically puncture the host epidermis.[6] This entire process is critically dependent on the synthesis and deposition of a melanin layer in the appressorial cell wall.[1][6][7] This layer acts as a semi-permeable barrier, retaining glycerol and other osmolytes within the appressorium while allowing water to enter, thus building the required pressure.[7] Without a properly formed melanin layer, the appressorium cannot achieve turgor and the fungus is rendered non-pathogenic.[8]

P. oryzae produces dihydroxynaphthalene (DHN)-melanin via a well-elucidated polyketide synthesis pathway.[6][7] The key steps are:

  • The polyketide synthase enzyme, ALB1, synthesizes the precursor 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[6][7]

  • A series of reduction and dehydration steps convert 1,3,6,8-THN into intermediates, including scytalone and vermelone.[6][9]

  • The enzymes 1,3,6,8-THN reductase (4HNR), scytalone dehydratase (SDH) , and 1,3,8-trihydroxynaphthalene reductase (3HNR) catalyze these conversions.[6][7]

  • Finally, the monomer 1,8-dihydroxynaphthalene (1,8-DHN) is oxidatively polymerized to form the DHN-melanin pigment.[6]

DHN_Melanin_Pathway acetyl_coa Acetyl-CoA + 5x Malonyl-CoA thn_1368 1,3,6,8-THN acetyl_coa->thn_1368 ALB1 (PKS) scytalone Scytalone thn_1368->scytalone 4HNR (Reductase) thn_138 1,3,8-THN scytalone->thn_138 SDH (Dehydratase) vermelone Vermelone thn_138->vermelone 3HNR (Reductase) dhn_18 1,8-DHN vermelone->dhn_18 SDH (Dehydratase) melanin DHN-Melanin dhn_18->melanin Polymerization This compound This compound This compound->scytalone Inhibition This compound->vermelone Inhibition

Figure 1: The DHN-Melanin Biosynthesis Pathway in P. oryzae and the Site of this compound Inhibition.

Core Mechanism: Specific Inhibition of Scytalone Dehydratase

The primary molecular target of this compound is the enzyme scytalone dehydratase (SDH) .[1][10] This enzyme is a crucial bottleneck in the melanin pathway, as it is responsible for catalyzing two distinct dehydration reactions: the conversion of scytalone to 1,3,8-trihydroxynaphthalene and the conversion of vermelone to 1,8-dihydroxynaphthalene.[1][11][12]

This compound acts as a potent and specific inhibitor of SDH.[1][13] By binding to the enzyme, it prevents the removal of a water molecule from the substrates, effectively halting the biosynthetic cascade. This blockade leads to two critical consequences for the fungus:

  • Cessation of Melanin Production: The pathway is interrupted, preventing the formation of the 1,8-DHN monomer required for polymerization into melanin.[2][14]

  • Failed Appressorial Function: Without the structural and semi-permeable melanin layer, the appressorium cannot accumulate the necessary turgor pressure to facilitate host penetration.[1]

This mechanism explains why this compound is highly effective as a preventative fungicide; it neutralizes the fungus at the very initial stage of infection.[1][2] Structural analyses of SDH complexed with similar tight-binding inhibitors reveal a hydrophobic active site cavity where the inhibitor binds, often involving interactions with key residues like asparagine, tyrosine, and phenylalanine, effectively occluding the substrate.[15][16][17]

Experimental Validation of the Mechanism of Action

A multi-tiered experimental approach is essential to rigorously validate the mechanism of a targeted fungicide like this compound. The causality behind this workflow is to progress from the specific molecular target (the enzyme) to the whole-organism physiological effect (melanin production and pathogenicity).

Experimental_Workflow level1 Level 1: Molecular Target In Vitro Enzyme Assay level2 Level 2: Cellular Phenotype Whole-Fungus Assay level1->level2 Correlates molecular inhibition with cellular effect sub1 Purify Recombinant SDH + Spectrophotometric Assay + Calculate IC50 level1->sub1 level3 Level 3: Pathogenicity Infection Assay level2->level3 Links cellular phenotype to loss of virulence sub2 Poisoned Media Technique + Observe Pigmentation + Microscopy level2->sub2 sub3 Induce Appressoria + Observe Melanization + Host Penetration Assay (e.g., Barley Epidermis) level3->sub3

Figure 2: Self-Validating Experimental Workflow for this compound's Mechanism of Action.
Protocol: In Vitro Scytalone Dehydratase Inhibition Assay
  • Expertise & Rationale: This assay provides direct, quantitative evidence of enzyme inhibition, isolating the interaction between the compound and its purified target. This removes the complexities of cellular uptake and metabolism, confirming the primary molecular interaction. A heterologous expression system like E. coli is used to produce large quantities of pure, active enzyme for kinetic studies.[18]

  • Methodology:

    • Gene Cloning and Expression: The gene encoding SDH (RSY1) from P. oryzae is cloned into an E. coli expression vector (e.g., pET series with a His-tag).

    • Protein Expression and Purification: The transformed E. coli is cultured and induced to express the recombinant SDH. The enzyme is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

    • Enzyme Assay:

      • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

      • In a 96-well UV-transparent plate, add the reaction buffer, purified SDH, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

      • Initiate the reaction by adding the substrate, scytalone.

      • Monitor the increase in absorbance at 336 nm, which corresponds to the formation of the product, 1,3,8-THN.

    • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Fungal Mycelial Growth and Pigmentation Assay
  • Expertise & Rationale: This whole-cell assay serves as a self-validating system for the in vitro results. If this compound truly inhibits melanin biosynthesis, its effect should be visible as a lack of pigmentation in the fungus at concentrations that may not fully inhibit growth. This differentiates it from fungicides with other modes of action that might simply kill the fungus without a specific effect on pigmentation. The "poisoned food" technique is a standard and robust method in mycology for assessing fungicide sensitivity.[19]

  • Methodology:

    • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-55°C.

    • Fungicide Amendment: Add stock solutions of this compound to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL). Include a solvent-only control (e.g., DMSO). Pour the amended media into petri dishes.

    • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture onto the center of each plate.

    • Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) in the dark for 7-14 days.

    • Observation and Measurement:

      • Measure the colony diameter daily to assess growth inhibition.

      • After the incubation period, visually and photographically document the colony color. Control colonies should be dark grey/black due to melanin, while this compound-treated colonies may appear white, pink, or light brown, indicating melanin inhibition.[11]

Protocol: Appressorium Melanization and Host Penetration Assay
  • Expertise & Rationale: This is the definitive assay linking the biochemical mechanism to the loss of pathogenicity. It directly tests the hypothesis that inhibiting melanin biosynthesis prevents the formation of a functional infection structure. Using an inductive surface mimics the host environment, and a susceptible plant tissue like barley or onion epidermis provides a clear biological readout for successful penetration.[20]

  • Methodology:

    • Spore Suspension: Harvest conidia from a 10-14 day old culture of P. oryzae in sterile water. Filter the suspension through cheesecloth and adjust the concentration to ~5 x 10^4 spores/mL.

    • Treatment: Add this compound to aliquots of the spore suspension to achieve desired final concentrations. Include a no-fungicide control.

    • Appressorium Induction: Pipette droplets of the treated and control spore suspensions onto a hydrophobic surface (e.g., plastic coverslips or microscope slides). Incubate in a humid chamber for 24 hours.

    • Microscopic Observation: Using a light microscope, observe and quantify the percentage of germinated spores that have formed appressoria. Critically, assess the percentage of these appressoria that are melanized (darkly pigmented) versus those that are non-melanized (hyaline).

    • Penetration Assay: Inoculate susceptible barley leaves or onion epidermal peels with droplets of the treated and control spore suspensions.[20] Incubate in a humid chamber for 36-48 hours.

    • Analysis: After incubation, examine the plant tissue under a microscope to observe the formation of infection hyphae within the plant cells. Quantify the percentage of appressoria that successfully penetrated the host tissue.

Quantitative Data Summary

The following tables present representative data that would be expected from the experimental workflows described above.

Table 1: In Vitro Inhibitory Activity of this compound against Purified P. oryzae Scytalone Dehydratase (SDH)

Compound Target Enzyme IC50 (nM)
This compound Scytalone Dehydratase 5.2 ± 0.8

| Control (No Inhibitor) | Scytalone Dehydratase | > 100,000 |

Table 2: Effect of this compound on Mycelial Growth and Appressorial Melanization of P. oryzae

This compound Conc. (µg/mL) Mycelial Growth Inhibition (%) Appressorial Melanization (%) Penetration Success (%)
0 (Control) 0 98 ± 2 95 ± 3
0.01 15 ± 4 45 ± 7 41 ± 6
0.1 42 ± 6 2 ± 1 < 1

| 1.0 | 85 ± 5 | 0 | 0 |

Stereoselectivity and Resistance Considerations

For drug development professionals, it is crucial to recognize that this compound is a chiral molecule. Research has demonstrated significant stereoselectivity in its fungicidal activity. Specifically, the (1R,2R)-(+)-fenoxanil stereoisomer exhibits substantially higher bioactivity against M. oryzae than other isomers or the racemic mixture.[21] This highlights the potential for developing more potent and environmentally friendly formulations by using a single, highly active isomer.

As with any fungicide that targets a single metabolic site, there is a risk of resistance development in the pathogen population with prolonged use.[22][23] While field resistance to this compound is not widely reported, management strategies should always include rotation with fungicides that have different modes of action to mitigate selection pressure.

Conclusion

The mechanism of action of this compound against Pyricularia oryzae is a well-defined and elegant example of targeted fungal inhibition. It acts as a potent Melanin Biosynthesis Inhibitor by specifically targeting the enzyme scytalone dehydratase. This targeted disruption prevents the formation of a functional melanin layer in the appressorium, thereby neutralizing the fungus by robbing it of the mechanical force required for host plant penetration. This in-depth understanding, validated through a logical cascade of molecular, cellular, and pathogenicity assays, underscores its importance in agricultural science and provides a robust framework for the continued development of effective disease control strategies.

References

  • Title: this compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. Source: Arshine Life Science. URL: [Link]

  • Title: this compound fungicide: Effective Crop Protection - Accio. Source: Accio. URL: [Link]

  • Title: Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Fungicidal composition containing this compound and hexaconazole - Google Patents. Source: Google Patents.
  • Title: Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function. Source: MDPI. URL: [Link]

  • Title: The Melanin Biosynthesis Genes of Alternaria alternata Can Restore Pathogenicity of the Melanin- Deficient Mutants of Magnaporthe grisea. Source: APS Journals. URL: [Link]

  • Title: Scytalone dehydratase - M-CSA Mechanism and Catalytic Site Atlas. Source: M-CSA. URL: [Link]

  • Title: Structural and Functional Analysis of Scytalone Dehydratase Required for Pathogenicity of the Rice Blast Fungus | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Targeted Disruption of Scytalone Dehydratase Gene Using Agrobacterium tumefaciens-Mediated Transformation Leads to Altered Melanin Production in Ascochyta lentis. Source: National Institutes of Health. URL: [Link]

  • Title: Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, carpropamid. Source: PubMed. URL: [Link]

  • Title: Fungicides, Melanin Biosynthesis Inhibitors - Scite.ai. Source: Scite.ai. URL: [Link]

  • Title: this compound - Rice blast disease – Kingelong Việt Nam. Source: Kingelong Việt Nam. URL: [Link]

  • Title: RESISTENCY Pyricularia oryzae TO ACTIVE FUNGICIDES WITH DIPHENOCONAZOLE-PROPICONAZOLE, FLUOPICOLID-PROPINEB, AND PHENOXANIL. Source: Repository UPN "Veteran" Yogyakarta. URL: [Link]

  • Title: Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. Source: LabCoat Guide. URL: [Link]

  • Title: Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide. Source: PubMed. URL: [Link]

  • Title: Sustainable Methods to Control Pyricularia oryzae, the Causal Agent of Rice Blast Disease. Source: MDPI. URL: [Link]

  • Title: Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Source: PubMed Central. URL: [Link]

  • Title: Role refinement of melanin synthesis genes by gene knockout reveals their functional diversity in Pyricularia oryzae strains. Source: PubMed. URL: [Link]

  • Title: Magnaporthe oryzae Chloroplast Targeting Endo-β-1,4-Xylanase I MoXYL1A Regulates Conidiation, Appressorium Maturation and Virulence of the Rice Blast Fungus. Source: National Institutes of Health. URL: [Link]

  • Title: Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. Source: PubMed. URL: [Link]

  • Title: Understanding the Dynamics of Blast Resistance in Rice-Magnaporthe oryzae Interactions. Source: MDPI. URL: [Link]

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Sources

Fenoxanil: A Technical Guide to its Mechanism of Action in Fungal Melanin Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenoxanil is a systemic fungicide renowned for its efficacy against a range of pathogenic fungi, most notably Magnaporthe oryzae, the causal agent of rice blast disease.[1][2] As a member of the propionamide chemical class, its fungicidal activity stems from a highly specific mode of action, interfering with a crucial biochemical pathway essential for fungal pathogenicity.[3] This technical guide provides an in-depth exploration of the biochemical pathway inhibited by this compound, detailing the target enzyme, the molecular basis of inhibition, and the consequential impact on fungal viability. Furthermore, this guide furnishes researchers and drug development professionals with validated experimental protocols to investigate this mechanism and understand the underpinnings of fungal resistance.

This compound is classified by the Fungicide Resistance Action Committee (FRAC) under the code 16.2, designating it as a Melanin Biosynthesis Inhibitor that targets dehydratase enzymes (MBI-D).[4][5] This classification underscores its specific and targeted mechanism, which is the focus of this document. It is crucial to distinguish this compound's primary mode of action from other fungicides it may be co-formulated with; for instance, in mixtures with azoxystrobin, the latter is responsible for inhibiting mitochondrial respiration, a distinct mechanism.[6]

The Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway: The Target of this compound

In many ascomycetous fungi, the production of melanin is a critical virulence factor.[3] This dark pigment is not merely for coloration; it imparts structural rigidity to the fungal cell wall, particularly in specialized infection structures called appressoria.[1] The appressorium must generate immense turgor pressure to mechanically rupture the host plant's cuticle. Melanin provides the necessary structural support to contain this pressure. Inhibition of melanin biosynthesis results in fragile appressoria that are incapable of penetrating the host, effectively halting the infection process.[1][3]

This compound specifically inhibits the dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[7][8] This multi-step enzymatic pathway converts acetyl-CoA into the melanin polymer.

Key Enzymatic Steps in DHN-Melanin Biosynthesis

The DHN-melanin pathway proceeds through several key enzymatic conversions:

  • Polyketide Synthase (PKS): The pathway is initiated by the synthesis of a polyketide backbone from acetate units.

  • Reductases: A series of reduction steps convert the initial polyketide into 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).

  • Dehydratases: This is the critical stage targeted by this compound. The enzyme scytalone dehydratase catalyzes the dehydration of two key intermediates:

    • Scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN)

    • Vermelone to 1,8-dihydroxynaphthalene (1,8-DHN)[1]

  • Polymerization: The final monomer, 1,8-DHN, is then polymerized to form the melanin pigment.

The inhibition of scytalone dehydratase by this compound creates a bottleneck in this pathway, preventing the production of the melanin precursors necessary for polymerization.[3]

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl_CoA Acetyl-CoA Polyketide Polyketide Intermediate Acetyl_CoA->Polyketide Polyketide Synthase 1_3_6_8_THN 1,3,6,8-THN Polyketide->1_3_6_8_THN Reductases Scytalone Scytalone 1_3_6_8_THN->Scytalone Reductase 1_3_8_THN 1,3,8-THN Scytalone->1_3_8_THN Scytalone Dehydratase Vermelone Vermelone 1_3_8_THN->Vermelone Reductase 1_8_DHN 1,8-DHN Vermelone->1_8_DHN Scytalone Dehydratase Melanin Melanin Polymer 1_8_DHN->Melanin Laccase/Polymerization This compound This compound This compound->Inhibition_Point1 Inhibits This compound->Inhibition_Point2

Caption: The DHN-Melanin Biosynthesis Pathway and the point of inhibition by this compound.

Molecular Mechanism of Scytalone Dehydratase Inhibition

This compound acts as a potent and specific inhibitor of scytalone dehydratase. Molecular studies have revealed that this compound binds to the active site of the enzyme, likely through a combination of hydrogen bonding and hydrophobic interactions, in a competitive manner.[2] This binding prevents the substrate (scytalone or vermelone) from accessing the catalytic residues of the enzyme, thereby blocking the dehydration reaction.

The high affinity and specificity of this compound for the fungal scytalone dehydratase, with minimal cross-reactivity with mammalian enzymes, contribute to its effectiveness as a fungicide with a favorable environmental profile.[2]

Experimental Protocols for Studying this compound's Mechanism of Action

To facilitate further research into this compound and other MBI-D fungicides, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Scytalone Dehydratase Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the activity of scytalone dehydratase and its inhibition by this compound. The assay is based on the change in absorbance as scytalone is converted to 1,3,8-THN.

Materials:

  • Purified scytalone dehydratase enzyme

  • Scytalone (substrate)

  • This compound (inhibitor)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of scytalone in the potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO to test a range of inhibitor concentrations.

  • Assay Setup:

    • In each well of the 96-well plate, add 180 µL of potassium phosphate buffer.

    • Add 10 µL of the appropriate this compound dilution (or DMSO for the control).

    • Add 5 µL of the purified scytalone dehydratase enzyme solution.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 5 µL of the scytalone substrate solution to each well.

    • Immediately place the plate in the microplate spectrophotometer.

    • Measure the increase in absorbance at 315 nm every 30 seconds for 15 minutes. The product, 1,3,8-THN, has a higher absorbance at this wavelength than the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Scytalone_Dehydratase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Scytalone solution - this compound dilutions - Enzyme solution Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Add buffer - Add this compound/DMSO - Add enzyme Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 25°C for 10 min Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with Scytalone Pre_incubation->Reaction_Start Measurement Measure absorbance at 315 nm over time Reaction_Start->Measurement Data_Analysis Calculate initial velocities and % inhibition Measurement->Data_Analysis IC50_Determination Determine IC₅₀ value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for an in vitro scytalone dehydratase inhibition assay.

Protocol 2: Molecular Analysis of this compound Resistance in Magnaporthe oryzae

This protocol describes the process of identifying mutations in the scytalone dehydratase gene that may confer resistance to this compound.

Materials:

  • This compound-sensitive and potentially resistant strains of M. oryzae

  • Genomic DNA extraction kit

  • PCR primers designed to amplify the scytalone dehydratase gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Fungal Culture and gDNA Extraction:

    • Culture the sensitive and suspected resistant strains of M. oryzae on a suitable medium.

    • Extract genomic DNA from the mycelia using a commercial extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions containing the extracted gDNA, primers flanking the scytalone dehydratase gene, Taq polymerase, buffer, and dNTPs.

    • Perform PCR using a thermocycler with an appropriate annealing temperature and extension time for the chosen primers.

  • Verification of Amplification:

    • Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the DNA sequences from the sensitive and resistant strains using bioinformatics software (e.g., BLAST, ClustalW).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) or other mutations in the resistant strain's scytalone dehydratase gene.

    • Translate the nucleotide sequences to amino acid sequences to determine if any identified mutations result in an amino acid substitution.

Mechanisms of Fungal Resistance to this compound

The development of resistance to fungicides is a significant challenge in agriculture. For this compound and other MBI-D fungicides, the primary mechanism of resistance is the alteration of the target site.[9] Point mutations in the gene encoding scytalone dehydratase can lead to amino acid substitutions in the enzyme's active site.[9] These changes can reduce the binding affinity of this compound to the enzyme, rendering the fungicide less effective, while still allowing the enzyme to process its natural substrates, albeit sometimes with reduced efficiency.

Understanding the molecular basis of resistance is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

Conclusion

This compound's efficacy as a fungicide is rooted in its highly specific inhibition of scytalone dehydratase, a key enzyme in the DHN-melanin biosynthesis pathway. This targeted action disrupts a critical virulence mechanism in pathogenic fungi, offering a potent tool for disease control. The detailed biochemical understanding of this pathway and the molecular basis of inhibition provide a solid foundation for ongoing research in fungicide development and resistance management. The experimental protocols provided herein offer a practical framework for scientists to further investigate these intricate molecular interactions.

References

  • Arshine Pharmaceutical Co., Limited. (n.d.). This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. Retrieved from [Link]

  • FRAC. (2024). FRAC Code List© 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. Retrieved from [Link]

  • Accio. (2025). This compound fungicide: Effective Crop Protection. Retrieved from [Link]

  • FRAC. (n.d.). FRAC CODE LIST 1: Fungicides sorted by FRAC Code. Retrieved from [Link]

  • Scribd. (n.d.). Frac Code List 1: Fungicides Sorted by FRAC Code. Retrieved from [Link]

  • The Pharma Innovation. (2021). Melanin: Properties, biosynthesis and its role in virulence of fungi: A review. Retrieved from [Link]

  • MDPI. (2023). The Enigmatic World of Fungal Melanin: A Comprehensive Review. Retrieved from [Link]

  • University of Hertfordshire. (2025). This compound (Ref: BAS 546F). Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors | Request PDF. Retrieved from [Link]

  • Scite.ai. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Retrieved from [Link]

  • PubMed. (1998). Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide. Retrieved from [Link]

  • PubMed. (1999). Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides. Retrieved from [Link]

  • PubMed. (2022). Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae. Retrieved from [Link]

  • bioRxiv. (2024). The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Cymoxanil inhibits respiration through inhibition of mitochondrial complex IV. Retrieved from [Link]

  • PubMed. (2024). The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. Retrieved from [Link]

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Fenoxanil's Enigmatic Target: A Technical Guide to Unraveling its Role in Fungal Melanin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fenoxanil, a potent systemic fungicide, has carved a significant niche in the control of formidable fungal pathogens, most notably Magnaporthe oryzae, the causal agent of rice blast disease. Its efficacy stems from a highly specific mechanism of action: the targeted inhibition of melanin biosynthesis, a critical virulence factor for many pathogenic fungi. This in-depth technical guide provides a comprehensive exploration of this compound's molecular target within the fungal melanin synthesis pathway. We will delve into the biochemical intricacies of dihydroxynaphthalene (DHN)-melanin production, pinpointing the precise enzymatic step disrupted by this compound. Furthermore, this guide will furnish detailed experimental protocols for the characterization of this inhibition, including enzymatic assays and genetic validation techniques. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action, thereby facilitating further research and the development of next-generation antifungal agents.

The Strategic Importance of Fungal Melanin as a Drug Target

Fungal melanin is a high-molecular-weight pigment, dark brown or black, that is intricately deposited in the cell walls of numerous fungal species. Far from being a mere pigment, melanin is a formidable shield, endowing the fungus with resistance to a barrage of environmental insults, including UV radiation, extreme temperatures, and hydrolytic enzymes.[1][2] Crucially, in many plant pathogenic fungi, melanin is indispensable for pathogenicity.[2][3]

A classic example is Magnaporthe oryzae, where melanin accumulation in the appressorium, a specialized infection structure, is essential for the generation of immense turgor pressure. This pressure allows the fungus to mechanically rupture the host plant's cuticle and gain entry.[4] Consequently, the enzymatic machinery responsible for melanin biosynthesis presents a highly attractive target for the development of effective and specific fungicides.

Fungi predominantly synthesize melanin via two major pathways: the L-3,4-dihydroxyphenylalanine (L-DOPA) pathway and the 1,8-dihydroxynaphthalene (DHN) pathway.[3][5] this compound is a specific inhibitor of the DHN-melanin pathway.[1][6]

The DHN-Melanin Biosynthesis Pathway: A Step-by-Step Overview

The DHN-melanin biosynthesis pathway is a multi-enzyme cascade that converts acetyl-CoA into a polymerized melanin sheath. Understanding this pathway is fundamental to appreciating the specific and potent action of this compound.

DHN_Melanin_Pathway cluster_Cytoplasm Cytoplasm cluster_CellWall Cell Wall Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene PKS->1,3,6,8-THN 3HNR_1 3HNR 1,3,6,8-THN->3HNR_1 Scytalone Scytalone 3HNR_1->Scytalone SDH Scytalone Dehydratase (SDH) Scytalone->SDH This compound Inhibition 1,3,8-THN 1,3,8-Trihydroxynaphthalene SDH->1,3,8-THN 3HNR_2 3HNR 1,3,8-THN->3HNR_2 Vermelone Vermelone 3HNR_2->Vermelone Vermelone->SDH 1,8-DHN 1,8-Dihydroxynaphthalene Laccase Laccase 1,8-DHN->Laccase Melanin Melanin Laccase->Melanin

Figure 1: The Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway and the Site of this compound Inhibition.

The key enzymatic steps are as follows:

  • Polyketide Synthase (PKS): Initiates the pathway by synthesizing 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) from acetyl-CoA.

  • 3HNR (Reductase): Reduces 1,3,6,8-THN to scytalone.

  • Scytalone Dehydratase (SDH): This is the pivotal enzyme targeted by this compound. It catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN).[1][4]

  • 3HNR (Reductase): Another reduction step converts 1,3,8-THN to vermelone.

  • Scytalone Dehydratase (SDH): The same dehydratase enzyme then acts on vermelone, converting it to 1,8-dihydroxynaphthalene (1,8-DHN).[4]

  • Laccase: In the final step, laccase polymerizes 1,8-DHN into the mature melanin polymer within the fungal cell wall.

This compound's Molecular Target: Scytalone Dehydratase

Extensive research has unequivocally identified scytalone dehydratase (SDH) as the primary molecular target of this compound.[4][6] this compound belongs to the class of Melanin Biosynthesis Inhibitors-Dehydratase (MBI-D).[6] By inhibiting SDH, this compound effectively blocks two critical dehydration steps in the DHN pathway, leading to a cessation of melanin production.[4] This disruption of melanin synthesis renders the fungus incapable of forming a functional appressorium, thereby preventing it from infecting the host plant.

Biochemical Evidence: Enzyme Inhibition Assays

Table 1: Key Parameters for Scytalone Dehydratase Inhibition Assay

ParameterDescription
Enzyme Source Recombinant scytalone dehydratase from Magnaporthe oryzae expressed in E. coli.
Substrate Scytalone
Inhibitor This compound (dissolved in a suitable solvent like DMSO)
Assay Buffer Phosphate or Tris buffer at a pH optimum for the enzyme (typically around 7.0-8.0).
Detection Method Spectrophotometric monitoring of the formation of 1,3,8-trihydroxynaphthalene at a specific wavelength (e.g., 315 nm).
Data Analysis Calculation of initial reaction velocities at various substrate and inhibitor concentrations to determine the mode of inhibition and calculate IC50 and/or Ki values.
Detailed Experimental Protocol: A Representative Scytalone Dehydratase Inhibition Assay

The following protocol is a synthesized representation based on established methodologies for characterizing SDH inhibitors.

Materials:

  • Purified recombinant scytalone dehydratase

  • Scytalone (substrate)

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of scytalone in the assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer, ensuring the final DMSO concentration in the assay is constant and non-inhibitory (typically ≤1%).

    • Dilute the purified scytalone dehydratase to a working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (at various concentrations) or vehicle control (assay buffer with the same percentage of DMSO).

      • Scytalone dehydratase solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the scytalone substrate to each well.

    • Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at the appropriate wavelength for 1,3,8-trihydroxynaphthalene (e.g., 315 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions Setup Set up 96-well plate: - Buffer - Inhibitor/Vehicle - Enzyme Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate reaction with Substrate Preincubation->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates Plotting Plot % Inhibition vs. [Inhibitor] Rates->Plotting Kinetics Kinetic Analysis (Ki, Mode of Inhibition) Rates->Kinetics IC50 Determine IC50 Plotting->IC50

Figure 2: A generalized workflow for an in vitro scytalone dehydratase inhibition assay.

Genetic Validation of Scytalone Dehydratase as the Target

A cornerstone of target-based drug discovery is the genetic validation of the proposed target. In the case of this compound and other MBI-D fungicides, this has been elegantly demonstrated through the analysis of resistant fungal strains.

The V75M Mutation: A Molecular Basis for Resistance

Field isolates of Magnaporthe oryzae with reduced sensitivity to MBI-D fungicides, including carpropamid (a close analog of this compound), have been identified.[8] Genetic analysis of these resistant strains revealed a consistent point mutation in the gene encoding scytalone dehydratase. This mutation results in a single amino acid substitution: valine at position 75 is replaced by methionine (V75M).[1]

This V75M mutation significantly diminishes the binding affinity of the inhibitor to the enzyme, thereby conferring resistance.[1] The fact that a mutation in the scytalone dehydratase gene leads to resistance provides compelling genetic evidence that this enzyme is indeed the in vivo target of this class of fungicides.

Experimental Workflow for Genetic Validation

The following workflow outlines the key steps involved in the genetic validation of a fungicide's target through the analysis of resistant mutants.

Genetic_Validation_Workflow cluster_Isolation Isolation & Phenotyping cluster_Genetics Genetic Analysis cluster_Biochemistry Biochemical Confirmation Isolate Isolate resistant fungal strains from the field or generate in the lab via mutagenesis Phenotype Confirm resistance phenotype (e.g., growth on fungicide-amended media) Isolate->Phenotype Sequence Sequence the candidate target gene (scytalone dehydratase) from resistant and sensitive strains Phenotype->Sequence Identify Identify mutations in the target gene that correlate with resistance Sequence->Identify Express Clone and express both wild-type and mutant (e.g., V75M) enzymes Identify->Express Assay Perform enzyme inhibition assays on both enzyme variants with the fungicide Express->Assay Compare Compare IC50/Ki values to confirm reduced sensitivity of the mutant enzyme Assay->Compare

Figure 3: Experimental workflow for the genetic validation of a fungicide's target.

Structure-Activity Relationship (SAR) and the Design of this compound

While a detailed, publicly available structure-activity relationship (SAR) study specifically for this compound is limited, insights can be gleaned from the broader class of carboxamide inhibitors of scytalone dehydratase.[9][10] The design of these inhibitors has been heavily influenced by the crystal structure of the target enzyme.

Key structural features that contribute to the potent inhibition of scytalone dehydratase by this class of compounds include:

  • A Carboxamide Moiety: This group is crucial for binding to the active site of the enzyme.

  • A Phenyl Group: Often substituted with electron-withdrawing groups, this feature interacts with hydrophobic residues within the active site.

  • Specific Stereochemistry: The stereoisomers of these fungicides often exhibit significantly different inhibitory activities, highlighting the importance of a precise three-dimensional fit within the enzyme's active site.

The development of this compound and related compounds represents a successful example of structure-based drug design, where knowledge of the target enzyme's structure has guided the synthesis of highly potent and specific inhibitors.

Conclusion

This compound's efficacy as a fungicide is rooted in its precise targeting of scytalone dehydratase, a key enzyme in the DHN-melanin biosynthesis pathway of pathogenic fungi like Magnaporthe oryzae. This in-depth technical guide has elucidated the mechanism of action of this compound, provided a framework for its experimental validation through biochemical and genetic approaches, and offered insights into its rational design. A thorough understanding of the molecular interactions between this compound and its target not only reinforces our knowledge of fungal pathogenesis but also provides a robust platform for the development of novel antifungal strategies to combat the ever-evolving threat of fungal diseases in agriculture and medicine.

References

  • ResearchGate. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors. Retrieved from [Link]

  • Accio. (2025). This compound fungicide: Effective Crop Protection. Retrieved from [Link]

  • MDPI. (2023). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Retrieved from [Link]

  • MDPI. (2024). Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering. Retrieved from [Link]

  • The Pharma Innovation. (2021). Melanin: Properties, biosynthesis and its role in virulence of fungi: A review. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496847A - Method for synthesizing this compound.
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  • MDPI. (2021). Understanding the Dynamics of Blast Resistance in Rice-Magnaporthe oryzae Interactions. Retrieved from [Link]

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  • PubMed. (n.d.). Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide. Retrieved from [Link]

  • PubMed. (2015). Genetic analysis of durable resistance to Magnaporthe oryzae in the rice accession Gigante Vercelli identified two blast resistance loci. Retrieved from [Link]

  • SciSpace. (2012). Magnaporthe oryzae Genetic Diversity and Its Outcomes on the Search for Durable Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of Inhibitors of Scytalone Dehydratase: Probing Interactions with an Asparagine Carboxamide. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]

  • PLOS. (2017). Genetic Structure of the Rice Blast Pathogen (Magnaporthe oryzae) over a Decade in North Central California Rice Fields. Retrieved from [Link]

  • PubMed. (2016). Analysis of Magnaporthe oryzae Genome Reveals a Fungal Effector, Which Is Able to Induce Resistance Response in Transgenic Rice Line Containing Resistance Gene, Pi54. Retrieved from [Link]

  • Google Patents. (n.d.). CN104604899A - Bactericidal composition containing this compound, azoxystrobin and thifluzamide.
  • Bohrium. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • PubMed. (1999). Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma. Retrieved from [Link]

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  • PubMed. (2004). Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus. Retrieved from [Link]

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Chemical synthesis and purification of Fenoxanil for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Fenoxanil

This guide provides a comprehensive, technically detailed framework for the laboratory-scale synthesis and subsequent purification of this compound, a systemic fungicide. Designed for researchers and professionals in chemical and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a robust and reproducible methodology.

Introduction to this compound

This compound, with the IUPAC name N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is a potent fungicide primarily used to control rice blast disease.[1][2] Its mechanism of action involves the inhibition of melanin biosynthesis in pathogenic fungi.[3] The molecule consists of a dichlorophenoxy propanoic acid moiety linked via an amide bond to a substituted aminonitrile.[4] This structure dictates a logical synthetic approach based on standard amide bond formation, a cornerstone reaction in medicinal and agrochemical chemistry.[5]

Table 1: Chemical Properties of this compound

Property Value
CAS Number 115852-48-7[6][7]
Molecular Formula C₁₅H₁₈Cl₂N₂O₂[4]
Molecular Weight 329.2 g/mol [4][6]

| Appearance | Dirty white solid[8] |

Synthetic Strategy and Core Mechanisms

The synthesis of this compound is most effectively achieved in the laboratory via a two-step process. This strategy involves:

  • Activation of the Carboxylic Acid : The carboxylic acid, 2-(2,4-dichlorophenoxy)propanoic acid, is converted into a more reactive acyl chloride. This is a crucial activation step, as direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[9]

  • Amide Coupling : The resulting acyl chloride is a potent electrophile that readily reacts with the nucleophilic amine, 2-amino-2,3-dimethylbutanenitrile, to form the target amide bond through a nucleophilic acyl substitution mechanism.[10]

This well-established sequence ensures high efficiency and yield, making it a reliable method for laboratory-scale production.[5]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis and purification of this compound.

Part A: Synthesis of 2-(2,4-dichlorophenoxy)propanoyl chloride

This initial step converts the relatively unreactive carboxylic acid into its highly reactive acid chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture.[10]

Table 2: Reagents and Materials for Part A

Reagent/Material Quantity Purpose
2-(2,4-dichlorophenoxy)propanoic acid 23.5 g (0.1 mol) Starting Material
Thionyl chloride (SOCl₂) 14.3 g (8.7 mL, 0.12 mol) Chlorinating Agent
Toluene 100 mL Anhydrous Solvent
N,N-Dimethylformamide (DMF) 2-3 drops Catalyst
Round-bottom flask (250 mL) 1 Reaction Vessel
Reflux Condenser 1 Prevent Solvent Loss
Heating Mantle 1 Heat Source

| Gas Trap (e.g., with NaOH solution) | 1 | Neutralize HCl/SO₂ gas |

Step-by-Step Protocol:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. The top of the condenser must be fitted with a gas trap to neutralize the toxic HCl and SO₂ gases produced during the reaction. All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride.

  • Reagent Addition: To the flask, add 2-(2,4-dichlorophenoxy)propanoic acid (0.1 mol) and 100 mL of anhydrous toluene. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Add 2-3 drops of DMF. DMF acts as a catalyst, accelerating the formation of the acid chloride.

  • Chlorination: Slowly add thionyl chloride (0.12 mol) to the mixture at room temperature. An exothermic reaction may occur.

  • Reaction: Gently heat the mixture to reflux (approximately 110°C for toluene) for 2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2,4-dichlorophenoxy)propanoyl chloride is a light-yellow oil and is used immediately in the next step without further purification due to its sensitivity to moisture.

Part B: Amide Coupling for this compound Synthesis

The crude acid chloride is reacted with 2-amino-2,3-dimethylbutanenitrile. A base, such as sodium bicarbonate or triethylamine, is required to scavenge the HCl generated during the coupling reaction.[11][12]

Table 3: Reagents and Materials for Part B

Reagent/Material Quantity Purpose
Crude 2-(2,4-dichlorophenoxy)propanoyl chloride from Part A (~0.1 mol) Electrophile
2-amino-2,3-dimethylbutanenitrile 11.2 g (0.1 mol) Nucleophile
Sodium Bicarbonate (NaHCO₃) 8.4 g (0.1 mol) Base (HCl Scavenger)
Toluene 150 mL Anhydrous Solvent
Round-bottom flask (500 mL) 1 Reaction Vessel
Magnetic Stirrer 1 Agitation

| Ice Bath | 1 | Temperature Control |

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask, dissolve 2-amino-2,3-dimethylbutanenitrile (0.1 mol) and sodium bicarbonate (0.1 mol) in 150 mL of anhydrous toluene.[12]

  • Reagent Addition: Cool the amine solution in an ice bath to 0-5°C. Dissolve the crude acid chloride from Part A in 50 mL of anhydrous toluene and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 5-7 hours to ensure the reaction goes to completion.[12]

  • Work-up: Quench the reaction by slowly adding 100 mL of water. Separate the organic (toluene) layer using a separatory funnel.

  • Washing: Wash the organic layer sequentially with 100 mL of 1M HCl solution, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. This removes any unreacted amine and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting solid is crude this compound.

Purification by Recrystallization

The crude this compound product must be purified to remove side products and unreacted starting materials. Recrystallization is a highly effective method for purifying solid compounds.[13] The key is to select a solvent system in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] For this compound, a mixed solvent system of ethanol and water has been shown to be effective.[11][12]

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a mixed solvent of ethanol and water, starting with a volume ratio of approximately 1:1.4 (Ethanol:Water).[12]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water solvent mixture required to fully dissolve the solid. This should be done on a hot plate with constant stirring.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a pure, crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.

  • Chromatography (HPLC, GC-MS): To assess purity and quantify any residual impurities.[14][15]

Mandatory Safety Precautions

A rigorous adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

Table 4: Key Reagent Hazards and Handling

Reagent Key Hazards Handling Precautions
Thionyl Chloride Causes severe skin burns and eye damage. Toxic if inhaled.[16] Reacts violently with water, liberating toxic gas.[17] Must be handled in a certified chemical fume hood.[18] Wear a full-face shield, chemical safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[16] Ensure an eyewash station and safety shower are immediately accessible.[19]
2-(2,4-dichlorophenoxy)propanoic acid Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation.[20] Handle as a potential carcinogen.[21] Wear gloves, safety goggles, and a lab coat.[22] Avoid creating dust. Handle in a well-ventilated area.[22]
2-amino-2,3-dimethylbutanenitrile High acute toxicity.[23] Harmful if inhaled, ingested, or absorbed through the skin. Handle only in a chemical fume hood.[24] Wear appropriate personal protective equipment (gloves, goggles, lab coat).[24]

| Toluene | Flammable liquid and vapor. Skin and eye irritant. | Use in a well-ventilated area, away from ignition sources. Wear standard PPE. |

Waste Disposal: All chemical waste, including residual materials and rinsates, must be collected in properly labeled, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[18]

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram outlines the complete process from starting materials to the final purified product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 2-(2,4-dichlorophenoxy)propanoic acid + Thionyl Chloride (SOCl₂) B Formation of Acid Chloride Intermediate A->B Reflux in Toluene D Amide Coupling Reaction B->D C 2-amino-2,3-dimethylbutanenitrile + Base (NaHCO₃) C->D Add Acid Chloride at 0-5°C E Crude this compound D->E Aqueous Work-up F Dissolve in Hot Ethanol/Water E->F G Slow Cooling & Crystallization F->G H Vacuum Filtration & Washing G->H I Pure this compound Crystals H->I

Caption: Overall workflow for the synthesis and purification of this compound.

Chemical Reaction Scheme

This diagram illustrates the chemical transformations occurring during the synthesis.

Caption: Two-step reaction scheme for the synthesis of this compound.

References

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Unlocking Antifungal Potency: A Technical Guide to the Structure-Activity Relationship of Fenoxanil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil, a potent fungicide, has carved a significant niche in the control of rice blast disease, caused by the devastating fungal pathogen Magnaporthe oryzae. Its efficacy stems from a specific mode of action: the inhibition of melanin biosynthesis, a crucial pathway for fungal pathogenicity. This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a surface-level description to provide a comprehensive analysis of the structure-activity relationships (SAR) that govern this compound's antifungal properties. By dissecting the molecular architecture of this compound and its analogs, we aim to illuminate the chemical features critical for its bioactivity, thereby providing a roadmap for the rational design of next-generation fungicides with enhanced potency and specificity. This guide will delve into the mechanistic underpinnings of this compound's action, detail robust experimental protocols for SAR studies, and present a logical framework for interpreting the resulting data.

Introduction: this compound - A Targeted Approach to Fungal Control

This compound is a systemic fungicide belonging to the class of melanin biosynthesis inhibitors (MBIs).[1] It was developed to specifically combat rice blast, a disease that threatens a staple food source for a significant portion of the global population. The core of this compound's success lies in its ability to be absorbed by the plant and translocated, providing both protective and curative action against Magnaporthe oryzae.[1]

The chemical structure of this compound, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is the key to its biological activity. It is a chiral molecule, and studies have shown that its stereoisomers exhibit different levels of fungicidal efficacy, highlighting the importance of its three-dimensional conformation for target engagement.[2]

Mechanism of Action: Inhibiting the Fungal Armor

The primary and well-established mode of action of this compound is the inhibition of the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[1][3] Melanin is a dark pigment that provides structural rigidity to the appressorium, a specialized infection structure used by fungi like M. oryzae to penetrate the host plant's cuticle. By preventing melanin formation, this compound effectively disarms the fungus, rendering it unable to breach the plant's defenses.

Specifically, this compound targets and inhibits the enzyme scytalone dehydratase .[1] This enzyme catalyzes a critical dehydration step in the DHN pathway. The inhibition of scytalone dehydratase leads to the accumulation of upstream intermediates and a lack of the final melanin product, resulting in non-pigmented and non-functional appressoria.

It is worth noting that some literature has suggested a secondary mode of action for certain carboxamide fungicides involving the inhibition of mitochondrial respiration.[4] However, for this compound, the overwhelming body of evidence points to scytalone dehydratase inhibition as its primary and agronomically relevant mechanism of action against M. oryzae. Further research may be warranted to definitively rule out or confirm any secondary targets.

Signaling Pathway of Melanin Biosynthesis Inhibition by this compound

G cluster_fungus Fungal Cell (Magnaporthe oryzae) cluster_appressorium Appressorium Function Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->THN THN_Reductase THN Reductase THN->THN_Reductase Scytalone Scytalone THN_Reductase->Scytalone Scytalone_Dehydratase Scytalone Dehydratase Scytalone->Scytalone_Dehydratase Vermelone Vermelone Scytalone_Dehydratase->Vermelone No_Host_Penetration Infection Blocked Vermelone_Dehydratase Vermelone Dehydratase Vermelone->Vermelone_Dehydratase DHN 1,8-Dihydroxynaphthalene Vermelone_Dehydratase->DHN Laccase Laccase DHN->Laccase Melanin DHN-Melanin Laccase->Melanin Appressorium_Wall Appressorial Wall Rigidity Melanin->Appressorium_Wall This compound This compound This compound->Scytalone_Dehydratase Inhibition Turgor_Pressure Turgor Pressure Generation Appressorium_Wall->Turgor_Pressure Host_Penetration Host Plant Penetration Turgor_Pressure->Host_Penetration

Caption: this compound inhibits scytalone dehydratase, disrupting melanin biosynthesis and preventing host penetration.

Core Molecular Scaffold and Key Structural Features for Activity

The this compound molecule can be dissected into three key regions, each contributing to its overall antifungal activity. Understanding the role of each component is fundamental to designing effective analogs.

Core Chemical Scaffold of this compound

Caption: The three key regions of the this compound molecule that influence its antifungal activity.

  • Region A: The 2,4-Dichlorophenoxy Group: This aromatic ring system plays a crucial role in anchoring the molecule within the active site of scytalone dehydratase. The nature and position of the substituents on this ring are critical for potency.

  • Region B: The Propanamide Linker: This linker provides the correct spatial orientation for Regions A and C to interact with their respective binding pockets within the enzyme. The stereochemistry of the methyl group on the propionamide is a key determinant of activity.

  • Region C: The α-Cyano-isopropyl Group: This bulky, lipophilic group is thought to interact with a hydrophobic pocket in the enzyme. The presence of the cyano group and the quaternary carbon are important features.

Structure-Activity Relationship (SAR) Studies: A Deeper Dive

While comprehensive, publicly available quantitative SAR studies specifically on this compound are limited, we can infer key relationships from existing research on this compound stereoisomers and analogous scytalone dehydratase inhibitors.

Stereochemistry: A Critical Determinant of Activity

This compound possesses two chiral centers, leading to four possible stereoisomers. A pivotal study on the enantioseparation and stereoselective fungicidal activity of these isomers against M. oryzae revealed a significant difference in their bioactivity.[2]

StereoisomerRelative Bioactivity
(1R,2R)-(+)-fenoxanilHighest
(1R,2S)-(-)-fenoxanilModerate
(1S,2R)-(+)-fenoxanilLow
(1S,2S)-(-)-fenoxanilLowest

Data adapted from a study on the stereoselective activity of this compound isomers.[2]

The study concluded that (1R,2R)-(+)-fenoxanil is the most active stereoisomer , being 3.7 times more active than the racemic mixture and 21.7 times more active than the (1S,2S)-(-)-fenoxanil isomer.[2] This underscores the importance of the absolute configuration at both chiral centers for optimal interaction with the target enzyme. The chiral carbon linked to the cyano group was identified as being particularly crucial for bioactivity.[2]

Insights from Analogous Scytalone Dehydratase Inhibitors

By examining SAR studies of other carboxamide fungicides that inhibit scytalone dehydratase, we can extrapolate principles that likely apply to this compound.

  • Aromatic Ring Substitutions (Region A): Studies on other carboxamide inhibitors have shown that electron-withdrawing groups on the phenyl ring generally enhance activity. The 2,4-dichloro substitution pattern in this compound is likely optimal for fitting into a specific pocket in the enzyme's active site. Modifications to the number, position, and nature of these substituents would be a primary focus of any SAR study. For instance, replacing chlorine with other halogens (F, Br) or with small alkyl or alkoxy groups could modulate both the electronic properties and the steric fit.

  • Amide Linker Modifications (Region B): The amide bond is a common feature in many biologically active molecules and is likely involved in hydrogen bonding with the enzyme. Modifications to the linker, such as changing its length or rigidity, could alter the positioning of the terminal groups and impact activity.

  • Hydrophobic Moiety Variations (Region C): The α-cyano-isopropyl group contributes to the lipophilicity of this compound, which can influence its ability to cross cell membranes and bind to the hydrophobic regions of the target enzyme. SAR studies in this region could involve replacing the isopropyl group with other branched alkyl or cycloalkyl groups to probe the size and shape of the hydrophobic pocket. The role of the cyano group could be investigated by replacing it with other small, electron-withdrawing groups.

Experimental Protocols for this compound SAR Studies

To conduct a thorough SAR study on this compound, a series of well-defined experimental protocols are required. The following provides a detailed methodology for the synthesis of analogs and their subsequent biological evaluation.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through a multi-step process. The following is a generalized synthetic route based on published patents.[5][6]

General Synthetic Scheme for this compound Analogs

G cluster_synthesis Synthesis of this compound Analogs Start1 Substituted Phenol Intermediate1 Substituted phenoxypropionic acid Start1->Intermediate1 Start2 2-Chloropropionic acid derivative Start2->Intermediate1 + Intermediate2 Substituted phenoxypropionyl chloride Intermediate1->Intermediate2 + SOCl2 Thionyl_Chloride SOCl2 Final_Product This compound Analog Intermediate2->Final_Product Start3 Substituted 2-amino-2-alkylnitrile Start3->Final_Product +

Caption: A generalized synthetic route for producing this compound analogs for SAR studies.

Step-by-Step Protocol:

  • Synthesis of the Phenoxypropionic Acid Intermediate:

    • To a solution of the desired substituted phenol in a suitable solvent (e.g., toluene), add a base such as sodium hydroxide.

    • Add a 2-chloropropionic acid derivative (e.g., methyl 2-chloropropionate) and heat the reaction mixture.

    • After the reaction is complete, wash the organic phase with water and remove the solvent under reduced pressure to obtain the substituted phenoxypropionic acid ester.

    • Saponify the ester to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Formation of the Acid Chloride:

    • Treat the substituted phenoxypropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amide Coupling to Form the Final Analog:

    • Dissolve the desired substituted 2-amino-2-alkylnitrile in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

    • Add the previously synthesized acid chloride dropwise to the solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

    • Purify the final product by column chromatography or recrystallization.

In Vitro Antifungal Activity Assay: Mycelial Growth Inhibition

This assay determines the concentration of the test compound required to inhibit the growth of M. oryzae mycelia.[7]

Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.

  • Compound Preparation: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Poisoned Plate Preparation: While the sterilized PDA is still molten (around 50-60 °C), add the test compounds at various concentrations to create a dilution series. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing M. oryzae culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for M. oryzae growth (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (with no compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each analog using probit analysis or other suitable statistical methods.

In Vivo Antifungal Activity Assay: Rice Blast Control on Seedlings

This assay evaluates the efficacy of the compounds in protecting rice plants from infection by M. oryzae.[8]

Protocol:

  • Plant Growth: Grow a susceptible rice variety in pots under controlled greenhouse conditions.

  • Compound Application: Prepare solutions of the this compound analogs in a suitable solvent with a surfactant. Spray the solutions onto the rice seedlings at a specific growth stage (e.g., 3-4 leaf stage) until runoff.

  • Inoculation: After the sprayed solution has dried, inoculate the rice seedlings with a conidial suspension of M. oryzae.

  • Incubation: Place the inoculated plants in a high-humidity chamber for a period to allow for infection (e.g., 24 hours), and then move them back to the greenhouse.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity by counting the number and type of lesions on the leaves.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Data Presentation and Interpretation

The data generated from the SAR studies should be organized in a clear and concise manner to facilitate interpretation. A tabular format is highly recommended for presenting the chemical structures of the analogs alongside their corresponding biological activity data.

Example SAR Data Table:

Compound IDMycelial Growth Inhibition EC₅₀ (µg/mL)In Vivo Disease Control (%) at 50 µg/mL
This compound2,4-di-Cl-CH(CH₃)C(CH₃)₂CN[Insert experimental value][Insert experimental value]
Analog 14-Cl-CH(CH₃)C(CH₃)₂CN[Insert experimental value][Insert experimental value]
Analog 22,4-di-F-CH(CH₃)C(CH₃)₂CN[Insert experimental value][Insert experimental value]
Analog 32,4-di-Cl-CH(CH₃)C(CH₃)₂COOH[Insert experimental value][Insert experimental value]
...............

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex interplay of its stereochemistry and the nature of its three key molecular regions. While the (1R,2R)-(+)-stereoisomer is known to be the most active, further detailed quantitative SAR studies are needed to fully elucidate the optimal substitutions on the dichlorophenoxy ring, the ideal conformation of the propanamide linker, and the precise requirements of the hydrophobic α-cyano-isopropyl group.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs. This will not only deepen our understanding of the SAR of this important fungicide but also pave the way for the development of new melanin biosynthesis inhibitors with improved efficacy, a broader spectrum of activity, and a more favorable environmental profile. The experimental protocols outlined in this guide provide a robust framework for undertaking such research and contributing to the next generation of solutions for global food security.

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Discovery and development history of Fenoxanil as a fungicide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Fenoxanil

Introduction: A Novel Approach to Fungal Pathogen Control

This compound is a systemic fungicide renowned for its targeted efficacy, particularly against rice blast disease, one of the most significant threats to global rice production.[1][2][3] Classified as a propionamide fungicide, its development marked a significant advancement in the control of fungal pathogens through a highly specific mode of action.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, development, and resistance management of this compound, tailored for researchers and professionals in the field of drug development and crop protection.

Part 1: The Genesis of this compound - Discovery and Synthesis

The development of this compound was a collaborative effort, jointly undertaken by a Japanese pesticide company and BASF (formerly American Cyanamid Company) in 1995, with its registration approval following in December 2000.[4] Its chemical identity is N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide.[4][5]

The industrial synthesis of this compound has evolved to optimize yield and purity. The core process involves the reaction of two key intermediates: 2-(2,4-dichlorophenoxy)propionic acid and 2-amino-2,3-dimethylbutanenitrile.[5][6]

Key Synthesis Pathways

Several synthetic routes have been developed and patented, reflecting ongoing efforts to streamline the manufacturing process.

1. Conventional Synthesis: This widely implemented industrial process involves sequential condensation and alkylation.[1]

  • Step 1: Intermediate Formation: 2,4-dichlorophenol reacts with methyl 2-chloropropionate under alkaline conditions to form methyl 2-(2,4-dichlorophenoxy)propionate.[1][7]

  • Step 2: Amidation: The resulting ester is then reacted with 2-amino-2,3-dimethylbutyronitrile to yield this compound.[7]

2. Cyanohydrin Formation Pathway: An alternative, less common route begins with the formation of a cyanohydrin intermediate.[1]

  • Step 1: Cyanohydrin Synthesis: 3-Methyl-2-butanone reacts with sodium cyanide and ammonium chloride to form 2-cyano-2,3-dimethylbutane.[1]

  • Step 2: Acylation: This intermediate is then treated with 2-(2,4-dichlorophenoxy)propanoyl chloride to produce this compound.[1]

3. Single-Reactor System for Industrial Scale-Up: A significant advancement in this compound synthesis is the development of a single-reactor system that eliminates the need for intermediate isolation.[1] This process involves the direct reaction of 2,4-Dichlorophenol with a 2-chloropropionic acid derivative, followed by in-situ amidation.[1]

Fenoxanil_Synthesis cluster_conventional Conventional Synthesis cluster_cyanohydrin Cyanohydrin Pathway 2_4_Dichlorophenol 2,4-Dichlorophenol Intermediate_Ester Methyl 2-(2,4-dichlorophenoxy)propionate 2_4_Dichlorophenol->Intermediate_Ester Alkylation Methyl_2_chloropropionate Methyl 2-chloropropionate Methyl_2_chloropropionate->Intermediate_Ester Alkylation Fenoxanil_1 This compound Intermediate_Ester->Fenoxanil_1 Amidation Amine_Intermediate 2-amino-2,3-dimethylbutyronitrile Amine_Intermediate->Fenoxanil_1 Amidation 3_Methyl_2_butanone 3-Methyl-2-butanone Cyanohydrin 2-cyano-2,3-dimethylbutane 3_Methyl_2_butanone->Cyanohydrin Cyanohydrin Formation Fenoxanil_2 This compound Cyanohydrin->Fenoxanil_2 Acylation Acyl_Chloride 2-(2,4-dichlorophenoxy)propanoyl chloride Acyl_Chloride->Fenoxanil_2 Acylation

Figure 1: Simplified overview of this compound synthesis pathways.

Part 2: Unraveling the Mechanism of Action

This compound's efficacy stems from its novel mechanism of action as a Melanin Biosynthesis Inhibitor (MBI).[1][3][4] It specifically targets and inhibits the enzyme scytalone dehydratase, which is crucial for the production of melanin in pathogenic fungi.[1]

The Melanin Biosynthesis Pathway and this compound's Intervention

Melanin is a critical component for the pathogenicity of many fungi, particularly Pyricularia oryzae. It provides the structural rigidity and generates the high turgor pressure necessary for the appressorium (a specialized infection structure) to mechanically penetrate the host plant's cuticle.[1]

This compound disrupts this process by blocking two key dehydration reactions in the melanin biosynthesis pathway:

  • The conversion of scytalone to 1,3,8-trihydroxynaphthalene.[1]

  • The conversion of vermelone to 1,8-dihydroxynaphthalene.[1]

By inhibiting these steps, this compound effectively prevents the formation of melanin, leaving the fungal cell wall weakened and unable to initiate infection.[1][3] This targeted action contributes to its selective antifungal activity with minimal cross-reactivity with mammalian enzymatic systems.[3] While some sources suggest an alternative mechanism involving the inhibition of mitochondrial respiration at complex II, the primary and most widely accepted mode of action is the inhibition of melanin biosynthesis.[2]

Melanin_Biosynthesis_Inhibition Precursors Acetate Precursors Scytalone Scytalone Precursors->Scytalone Vermelone Vermelone Scytalone->Vermelone DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Melanin Melanin DHN->Melanin Appressorium Functional Appressorium (High Turgor Pressure) Melanin->Appressorium Infection Host Plant Penetration Appressorium->Infection This compound This compound This compound->Inhibition Inhibition->Scytalone Inhibition->Vermelone

Figure 2: this compound's inhibition of the fungal melanin biosynthesis pathway.

Part 3: From Lab to Field - Development and Application

This compound is a systemic fungicide, meaning it can be absorbed by the plant and translocated throughout its tissues, offering both protective and curative effects against fungal infections.[2][3]

Primary Applications and Formulations

The primary application of this compound is in the control of rice blast disease (Pyricularia oryzae), including leaf blast, neck blast, and node blast.[1][2][3][4] Its efficacy has also been noted against other fungal diseases, and when combined with protective fungicides, it can control downy mildew in grapes and late blight in potatoes and tomatoes.[4]

To meet diverse agricultural needs, this compound has been developed into various formulations, including:

  • Wettable powder (WP)

  • Water dispersible granules (WG)

  • Suspension concentrate (SC)[4]

  • Microcapsule suspension[4]

Strategic Combinations and Enhanced Formulations

To broaden the spectrum of activity and as a resistance management strategy, this compound is often co-formulated with other fungicides. Notable combinations include:

  • This compound + Azoxystrobin: This combination provides both systemic and protective effects, targeting both melanin biosynthesis and mitochondrial respiration in fungi.[8]

  • This compound + Hexaconazole: This mixture has shown synergistic effects in controlling rice blast and sheath blight.[9]

Furthermore, research into microencapsulation techniques aims to reduce the environmental impact of this compound by creating formulations with controlled-release properties and lower toxicity to non-target aquatic organisms.[1]

Part 4: The Challenge of Resistance and Management Strategies

The development of resistance is a significant concern for all single-site inhibitor fungicides. For this compound, resistance has been observed in target pathogen populations.[3]

Molecular Basis of Resistance

The primary mechanism of resistance to this compound involves point mutations in the scytalone dehydratase gene, the fungicide's target.[3] A specific and well-documented mutation is the substitution of valine with methionine at amino acid position 75 (V75M).[3] This alteration in the enzyme's structure significantly reduces the binding affinity of this compound, allowing the fungus to continue producing melanin, albeit sometimes with a fitness cost to the pathogen.[3][10]

Experimental Protocol for Resistance Monitoring

A crucial aspect of managing fungicide resistance is monitoring its emergence and prevalence in pathogen populations.

Objective: To determine the sensitivity of Pyricularia oryzae isolates to this compound.

Methodology:

  • Isolate Collection: Collect infected rice leaf samples from various geographical locations.

  • Fungal Isolation: Isolate P. oryzae from the samples by plating on a suitable growth medium, such as potato dextrose agar (PDA).

  • Fungicide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

  • Amended Media Preparation: Prepare PDA plates amended with a range of this compound concentrations.

  • Inoculation: Place a mycelial plug from a pure culture of each isolate onto the center of the amended and control (non-amended) PDA plates.

  • Incubation: Incubate the plates under controlled conditions (e.g., 25°C, 12-hour photoperiod) for a specified duration.

  • Data Collection: Measure the radial growth of the fungal colony on each plate.

  • EC50 Calculation: Calculate the effective concentration required to inhibit 50% of mycelial growth (EC50) for each isolate. A significant increase in the EC50 value compared to baseline-sensitive isolates indicates the development of resistance.

Resistance_Monitoring_Workflow Start Start Isolate_Collection Collect & Isolate P. oryzae Start->Isolate_Collection Culture Pure Culture Preparation Isolate_Collection->Culture Inoculation Inoculate on this compound- Amended Media Culture->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement EC50 Calculate EC50 Values Measurement->EC50 Analysis Compare to Baseline (Resistance Assessment) EC50->Analysis End End Analysis->End

Figure 3: Experimental workflow for monitoring this compound resistance.

To mitigate the development of resistance, it is crucial to use this compound as part of an integrated disease management program that includes rotating its use with fungicides that have different modes of action.[8]

Conclusion

The discovery and development of this compound represent a significant achievement in the field of chemical crop protection. Its highly specific mechanism of action as a melanin biosynthesis inhibitor provides an effective tool for managing devastating fungal diseases like rice blast. Understanding its synthesis, mode of action, and the molecular basis of resistance is paramount for its sustainable and effective use in modern agriculture. Continued research into novel formulations and integrated resistance management strategies will be essential to preserve the longevity and efficacy of this important fungicide.

References

  • Title: this compound | Fungicide for Research (RUO)
  • Title: this compound (CAS: 115852-48-7)
  • Title: this compound 20% + Azoxystrobin 20% SC | Fungicide | Pesticide Manufacturer & Supplier | Aceagrochem Co.,Ltd.
  • Title: this compound fungicide: Effective Crop Protection - Accio Source: Accio URL
  • Title: What is this compound and how does it work?
  • Title: Fungicidal composition containing this compound and hexaconazole - Google Patents Source: Google Patents URL
  • Title: this compound (Ref: BAS 546F)
  • Title: this compound | C15H18Cl2N2O2 | CID 11262655 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: CN104496847A - Method for synthesizing this compound - Google Patents Source: Google Patents URL
  • Title: Exploring Potential Mechanisms of Fludioxonil Resistance in Fusarium oxysporum f. sp. melonis - PubMed Source: PubMed, National Institutes of Health URL: [Link]

Sources

An In-Depth Technical Guide to the Molecular Basis of Fenoxanil's Specificity for Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Editorial Control and Scientific Integrity

This technical guide deviates from rigid templates to present a narrative that is both scientifically rigorous and logically intuitive for researchers, scientists, and drug development professionals. Our approach is rooted in the core principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every piece of information, from mechanistic explanations to experimental protocols, is presented to explain not just the 'what,' but the critical 'why.' Causality is central to our discussion, and every protocol is designed as a self-validating system. All claims are substantiated with citations to authoritative sources, which are consolidated in a comprehensive reference list.

Introduction: Fenoxanil, a Potent Melanin Biosynthesis Inhibitor

This compound is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the ascomycete fungus Magnaporthe oryzae[1][2]. It belongs to the class of Melanin Biosynthesis Inhibitors (MBIs) and is specifically classified under the Fungicide Resistance Action Committee (FRAC) Code 16.2[3][4][5]. This classification signifies its precise mode of action: the inhibition of scytalone dehydratase, a key enzyme in the fungal 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway[3][6][7]. This guide will dissect the molecular underpinnings of this compound's action, from its interaction with its target enzyme to the structural and genetic factors that dictate its specificity and the emergence of resistance.

The Target: Scytalone Dehydratase and the DHN Melanin Biosynthesis Pathway

The virulence of many pathogenic fungi, including M. oryzae, is critically dependent on melanin. This pigment is not merely for coloration; it is a crucial structural component of the appressorium, a specialized infection structure. Melanin provides the structural rigidity necessary to build up the immense turgor pressure required for the appressorium's penetration peg to breach the host plant's cuticle[2][4]. By inhibiting melanin synthesis, this compound effectively disarms the fungus, preventing it from initiating infection[6].

This compound targets a specific step in the DHN-melanin pathway: the dehydration of scytalone to 1,3,8-trihydroxynaphthalene[1][5][6]. This reaction is catalyzed by the enzyme scytalone dehydratase[1][8].

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition This compound Inhibition Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone Reductase 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Scytalone Dehydratase Melanin Melanin 1,8-DHN->Melanin Laccase/Polymerization This compound This compound Scytalone Dehydratase Scytalone Dehydratase This compound->Scytalone Dehydratase Inhibits

Figure 1: The DHN-Melanin Biosynthesis Pathway and the Site of this compound Inhibition. This diagram illustrates the key enzymatic steps in the synthesis of DHN-melanin in fungi, highlighting scytalone dehydratase as the target of this compound.

Molecular Basis of Specificity: A Tale of Two Stereoisomers and a Unique Target

The remarkable specificity of this compound arises from a combination of factors: the unique nature of its target enzyme in fungi, the stereochemistry of the this compound molecule itself, and the absence of a comparable pathway in host organisms like plants and mammals.

The Chiral Nature of this compound: Not All Isomers Are Created Equal

This compound possesses two chiral centers, resulting in four possible stereoisomers[1][9][10]. Research has demonstrated that the biological activity of these isomers against M. oryzae varies significantly. One study revealed that the (1R,2R)-(+)-fenoxanil isomer is the most potent, exhibiting a bioactivity 3.7 times higher than the racemic mixture and a staggering 21.7 times higher than the (1S,2S)-(-)-fenoxanil isomer[9][10]. This pronounced stereoselectivity strongly suggests a highly specific and three-dimensional interaction between the fungicide and the active site of scytalone dehydratase. The implication for drug development is profound: synthesizing the most active isomer can lead to more effective and environmentally benign fungicides with reduced application rates.

Table 1: Relative Bioactivity of this compound Stereoisomers against Magnaporthe oryzae

StereoisomerRelative Bioactivity (compared to racemic mixture)
(1R,2R)-(+)-fenoxanil3.7x
Racemic Mixture1.0x
(1S,2S)-(-)-fenoxanil0.17x
(Data synthesized from[9][10])
The Fungal Target: A Pathway Absent in Mammals

The primary reason for this compound's low toxicity to mammals is the fundamental difference in melanin biosynthesis pathways[6][7]. Mammals synthesize melanin via the L-DOPA pathway, which utilizes the amino acid tyrosine as a precursor and the enzyme tyrosinase[6][7]. In contrast, pathogenic fungi like M. oryzae predominantly use the DHN pathway, which starts from acetyl-CoA[5][7][11]. Scytalone dehydratase is an enzyme unique to this fungal pathway and has no homolog in mammals, making it an ideal selective target for antifungal agents[1][8].

Melanin_Pathways cluster_fungal Fungal DHN-Melanin Pathway cluster_mammalian Mammalian L-DOPA Melanin Pathway cluster_this compound This compound Action F_Start Acetyl-CoA F_Mid Scytalone F_Start->F_Mid F_Enzyme Scytalone Dehydratase F_Mid->F_Enzyme F_End DHN-Melanin F_Enzyme->F_End M_Start Tyrosine M_Mid L-DOPA M_Start->M_Mid M_Enzyme Tyrosinase M_Mid->M_Enzyme M_End Eumelanin/Pheomelanin M_Enzyme->M_End This compound This compound This compound->F_Enzyme Specific Inhibition

Figure 2: Comparison of Fungal and Mammalian Melanin Biosynthesis Pathways. This diagram illustrates the distinct starting materials and key enzymes in the fungal DHN and mammalian L-DOPA melanin pathways, highlighting the specific targeting of the fungal pathway by this compound.

The Mechanism of Resistance: A Single Point Mutation

The development of resistance to fungicides is a significant challenge in agriculture. In the case of MBI-D fungicides, which share a similar target with this compound, resistance in P. oryzae has been linked to a specific point mutation in the gene encoding scytalone dehydratase[12][13]. This mutation results in a valine to methionine substitution at position 75 (V75M) of the enzyme[12][13]. Enzymatic characterization of the V75M variant revealed that while it retains significant catalytic activity, its inhibition by the fungicide is reduced by over 200-fold compared to the wild-type enzyme[12]. This dramatic decrease in sensitivity underscores the critical role of the Val75 residue in the binding of these inhibitors. The V75M mutation likely introduces steric hindrance or alters the hydrophobic interactions within the active site, thereby preventing the fungicide from binding effectively.

Resistance_Mechanism cluster_wildtype Wild-Type (Sensitive) cluster_mutant Mutant (Resistant) cluster_cause Genetic Basis WT_Enzyme Scytalone Dehydratase (Val75) WT_Binding Effective Binding WT_Enzyme->WT_Binding This compound This compound This compound->WT_Enzyme M_Enzyme Scytalone Dehydratase (Met75) M_Binding Reduced Binding M_Enzyme->M_Binding Fenoxanil_M Fenoxanil_M Fenoxanil_M->M_Enzyme Mutation V75M Point Mutation in sdh1 gene Mutation->M_Enzyme Leads to Enzyme_Assay_Workflow Start Start Prep_Enzyme Prepare Purified Scytalone Dehydratase Start->Prep_Enzyme Prep_Solutions Prepare Reaction Buffer, Substrate (Scytalone), and Inhibitor Dilutions Start->Prep_Solutions Assay_Setup Set up Reactions in 96-well Plate: Buffer + Enzyme + Inhibitor Prep_Enzyme->Assay_Setup Prep_Solutions->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Data_Collection Monitor Absorbance Change Over Time Reaction_Start->Data_Collection Data_Analysis Calculate Initial Rates and Determine IC50/Ki Data_Collection->Data_Analysis End End Data_Analysis->End

References

Scytalone Dehydratase: A Key Target for Fenoxanil in the Inhibition of Fungal Melanin Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil is a systemic fungicide that effectively controls a range of fungal diseases, most notably rice blast caused by Magnaporthe oryzae (also known as Pyricularia oryzae).[1] Its mode of action lies in the specific inhibition of melanin biosynthesis, a crucial process for the pathogenicity of many fungi.[1][2] This guide provides a detailed examination of the molecular target of this compound, the enzyme scytalone dehydratase, and the biochemical ramifications of its inhibition. By understanding the intricate details of this interaction, researchers can better devise strategies for the development of novel antifungals and manage the emergence of resistance.

The Critical Role of Melanin in Fungal Pathogenesis

Melanin is a dark pigment that, while not essential for the normal growth of fungi, provides significant advantages for survival and infection under stressful conditions.[3] In pathogenic fungi like Magnaporthe oryzae, melanin is indispensable for host invasion.[4][5] It accumulates in the appressoria, specialized infection structures, providing the mechanical strength and turgor pressure necessary to breach the host plant's cuticle.[4][5] Consequently, the inhibition of melanin biosynthesis represents a potent and specific strategy for disease control.

Fungi primarily synthesize melanin through two distinct pathways: the 1,8-dihydroxynaphthalene (DHN) pathway and the L-3,4-dihydroxyphenylalanine (L-DOPA) pathway.[3][6] Ascomycetes, including many plant pathogens, predominantly utilize the DHN pathway, which starts from acetyl-CoA or malonyl-CoA.[5]

The DHN-Melanin Biosynthesis Pathway and the Central Role of Scytalone Dehydratase

The DHN-melanin pathway is a multi-step enzymatic process that converts basic metabolic precursors into the complex polymer of melanin.[5] A key enzyme in this cascade is scytalone dehydratase . This hydro-lyase catalyzes two critical dehydration steps in the pathway: the conversion of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN) and the subsequent conversion of vermelone to 1,8-dihydroxynaphthalene (DHN).[2][7] The resulting DHN monomers are then polymerized to form the final melanin structure.[5]

Given its pivotal role, the inhibition of scytalone dehydratase effectively halts the entire melanin production line, rendering the fungus incapable of successful host penetration.

DHN_Melanin_Pathway acetyl_coa Acetyl-CoA / Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks thn1368 1,3,6,8-Tetrahydroxynaphthalene pks->thn1368 reductase1 Reductase thn1368->reductase1 scytalone Scytalone reductase1->scytalone scytalone_dehydratase1 Scytalone Dehydratase scytalone->scytalone_dehydratase1 thn138 1,3,8-Trihydroxynaphthalene scytalone_dehydratase1->thn138 reductase2 Reductase thn138->reductase2 vermelone Vermelone reductase2->vermelone scytalone_dehydratase2 Scytalone Dehydratase vermelone->scytalone_dehydratase2 dhn 1,8-Dihydroxynaphthalene (DHN) scytalone_dehydratase2->dhn polymerization Polymerization dhn->polymerization melanin DHN-Melanin polymerization->melanin

Figure 1: The DHN-Melanin Biosynthesis Pathway.

This compound's Mechanism of Action: A Specific Inhibitor of Scytalone Dehydratase

This compound, a member of the benzene oxanamide class of fungicides, exerts its antifungal activity by specifically targeting and inhibiting scytalone dehydratase.[2][8] This inhibition blocks the crucial dehydration reactions within the melanin biosynthesis pathway, preventing the formation of DHN and, consequently, melanin.[2] The lack of melanin in the appressoria of fungi like Magnaporthe oryzae leads to a failure in host penetration, thereby preventing infection.[2][9] This targeted mode of action contributes to this compound's high efficacy and selectivity against specific fungal pathogens.[1]

Experimental Validation of Scytalone Dehydratase as the Target of this compound

The validation of scytalone dehydratase as the primary target of this compound involves a combination of biochemical assays and genetic studies. These experimental approaches provide a self-validating system to confirm the mechanism of action.

Biochemical Assays for Target Validation

Biochemical assays are fundamental in drug discovery to directly measure the interaction between a compound and its molecular target.[10]

4.1.1. Scytalone Dehydratase Activity Assay

This assay quantifies the enzymatic activity of scytalone dehydratase by monitoring the conversion of its substrate, scytalone, to 1,3,8-trihydroxynaphthalene.

Protocol:

  • Enzyme Preparation: Recombinant scytalone dehydratase is expressed and purified from a suitable host system (e.g., E. coli).

  • Reaction Mixture: A reaction buffer containing a known concentration of purified scytalone dehydratase and its substrate, scytalone, is prepared.

  • Incubation: The reaction is initiated and incubated at an optimal temperature and pH for a defined period.

  • Detection: The formation of the product, 1,3,8-trihydroxynaphthalene, is monitored spectrophotometrically, as the product absorbs light at a different wavelength than the substrate.

  • Data Analysis: The rate of product formation is calculated to determine the enzyme's activity.

4.1.2. Inhibition Kinetics of this compound

To characterize the inhibitory effect of this compound, the scytalone dehydratase activity assay is performed in the presence of varying concentrations of the fungicide.

Protocol:

  • Assay Setup: A series of scytalone dehydratase activity assays are set up, each containing a different concentration of this compound.

  • Data Collection: The initial reaction rates are measured for each this compound concentration.

  • Data Analysis: The data is plotted to determine the inhibition kinetics (e.g., competitive, non-competitive, or uncompetitive inhibition) and to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (nM)Reference
This compoundScytalone DehydrataseData not publicly available-
CarpropamidScytalone DehydrataseSpecific values vary by isomer[11]
TricyclazoleReductase (in DHN pathway)Concentration-dependent[12]

Table 1: Inhibitors of the Fungal Melanin Biosynthesis Pathway.

Experimental_Workflow start Start: Hypothesis - this compound inhibits Scytalone Dehydratase purify_enzyme Purify Recombinant Scytalone Dehydratase start->purify_enzyme genetic_studies Genetic Studies (e.g., gene knockout, site-directed mutagenesis) start->genetic_studies activity_assay Enzyme Activity Assay (without inhibitor) purify_enzyme->activity_assay inhibition_assay Enzyme Inhibition Assay (with this compound) purify_enzyme->inhibition_assay determine_ic50 Determine IC50 and Inhibition Kinetics activity_assay->determine_ic50 inhibition_assay->determine_ic50 validate_target Validate Scytalone Dehydratase as Target determine_ic50->validate_target phenotypic_analysis Phenotypic Analysis of Mutants (melanin production, pathogenicity) genetic_studies->phenotypic_analysis phenotypic_analysis->validate_target conclusion Conclusion: this compound is a specific inhibitor of Scytalone Dehydratase validate_target->conclusion

Figure 2: Experimental Workflow for Target Validation.

Genetic Approaches for Target Confirmation

Genetic manipulation of the fungus provides in vivo evidence for the role of scytalone dehydratase in melanin biosynthesis and its interaction with this compound.

4.2.1. Gene Disruption Studies

Targeted disruption or knockout of the gene encoding scytalone dehydratase (SCD1) in a pathogenic fungus should result in a melanin-deficient phenotype and a loss of pathogenicity.[13] This can be achieved through techniques like Agrobacterium tumefaciens-mediated transformation.[12]

4.2.2. Site-Directed Mutagenesis and Resistance Studies

Point mutations in the active site of scytalone dehydratase can lead to reduced binding affinity for inhibitors like this compound, resulting in fungicide resistance.[11] For instance, a Val75Met change in scytalone dehydratase has been identified as the cause of resistance to the fungicide carpropamid.[11] Similar studies can be conducted for this compound to identify key amino acid residues involved in its binding and to understand potential resistance mechanisms.

Structural Insights from Crystallography

X-ray crystallography studies of scytalone dehydratase, both in its unligated state and in complex with various inhibitors, have provided invaluable high-resolution structural information.[7][14][15][16] These studies have elucidated the three-dimensional structure of the enzyme's active site, revealing key amino acid residues that are crucial for catalysis and inhibitor binding.[15][16] This structural information is instrumental for the rational design of novel, more potent, and specific inhibitors of scytalone dehydratase.[17][18][19] For example, the side-chain carboxamide of asparagine 131 has been identified as a key residue for strong electrostatic interactions with inhibitors.[18]

Conclusion and Future Directions

The specific inhibition of scytalone dehydratase by this compound represents a highly effective strategy for controlling fungal diseases by disrupting the crucial melanin biosynthesis pathway. The combination of biochemical assays, genetic studies, and structural biology provides a robust framework for understanding this molecular interaction. Future research should focus on:

  • Elucidating the precise binding mode of this compound to scytalone dehydratase through co-crystallization studies.

  • Investigating the molecular basis of potential this compound resistance by identifying and characterizing mutations in the scytalone dehydratase gene.

  • Leveraging the structural and mechanistic understanding to design and develop next-generation fungicides that target scytalone dehydratase with improved efficacy and a lower propensity for resistance development.

By continuing to explore the intricacies of the this compound-scytalone dehydratase interaction, the scientific community can pave the way for more durable and sustainable strategies for crop protection.

References

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  • Melanin: Properties, Biosynthesis and its Role as Virulence in Fungi: A Review . ARCC Journals. Available at: [Link]

  • Regulation of melanin production in fungi . Fungal Biology Reviews. Available at: [Link]

  • Synthesis and assembly of fungal melanin . Fungal Biology Reviews. Available at: [Link]

  • This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast . Arshine Life Science. Available at: [Link]

  • Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions . Journal of Fungi. Available at: [Link]

  • Fungicidal composition containing this compound and hexaconazole. Google Patents.
  • Crystallization of scytalone dehydratase F162A mutant in the unligated state and a preliminary X-ray diffraction study at 37 K . Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • High-resolution structures of scytalone dehydratase-inhibitor complexes crystallized at physiological pH . Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • High-resolution structures of scytalone dehydratase-inhibitor complexes crystallized at physiological pH . Proteins: Structure, Function, and Genetics. Available at: [Link]

  • Preliminary crystallographic studies on scytalone dehydratase from Magnaporthe grisea . Proteins: Structure, Function, and Genetics. Available at: [Link]

  • Targeted Disruption of Scytalone Dehydratase Gene Using Agrobacterium tumefaciens-Mediated Transformation Leads to Altered Melanin Production in Ascochyta lentis . Journal of Fungi. Available at: [Link]

  • Crystallization of scytalone dehydratase F162A mutant in the unligated state and a preliminary X-ray diffraction study at 37 K . ResearchGate. Available at: [Link]

  • Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus . Pesticide Biochemistry and Physiology. Available at: [Link]

  • Discovery of fungal-specific targets and inhibitors using chemical phenotyping of pathogenic spore germination . bioRxiv. Available at: [Link]

  • Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination . mBio. Available at: [Link]

  • Biochemical assays in drug discovery and development . Celtarys Research. Available at: [Link]

  • Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? . Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design of Inhibitors of Scytalone Dehydratase: Probing Interactions with an Asparagine Carboxamide . ResearchGate. Available at: [Link]

  • Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide . Biochemistry. Available at: [Link]

  • Molecular Targets of Herbicides and Fungicides Are There Useful Overlaps for Fungicide Discovery? . Journal of Agricultural and Food Chemistry. Available at: [Link]

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  • Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae . Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, carpropamid . Journal of Molecular Biology. Available at: [Link]

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An In-Depth Technical Guide to the Industrial Synthesis of Fenoxanil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the prevalent industrial synthesis methodologies for Fenoxanil (IUPAC name: N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide). This compound is a crucial systemic fungicide, primarily utilized for the control of rice blast, a devastating disease affecting rice crops globally.[1][2] Its efficacy stems from a novel mechanism of action, inhibiting melanin biosynthesis in pathogenic fungi by targeting the scytalone dehydratase enzyme.[1] This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed protocols, mechanistic insights, and a comparative analysis of production routes.

Chapter 1: The Prevalent Two-Stage Industrial Synthesis Pathway

The most widely adopted and commercially proven method for this compound production is a two-stage process involving the synthesis of a key ether intermediate followed by an amidation reaction.[1] This pathway is favored for its high yields, reliability, and the ability to produce high-purity final product through controlled crystallization.[1][3]

The overall logic of this synthesis is to first construct the dichlorophenoxy-propionate backbone and then couple it with the cyano-amine side chain.

G cluster_0 Stage 1: Ether Intermediate Synthesis cluster_1 Stage 2: Amidation cluster_2 Purification A 2,4-Dichlorophenol C NaOH / Toluene A->C Reactant B Methyl 2-chloropropionate B->C Reactant D Methyl 2-(2,4-dichlorophenoxy)propionate (Intermediate) C->D Nucleophilic Substitution (45-70°C) F NaHCO₃ / Toluene D->F Intermediate Feed E 2-amino-2,3-dimethylbutyronitrile E->F Reactant G Crude this compound F->G Amidation (0-30°C) H Recrystallization (Ethanol/Water) G->H I High-Purity this compound H->I Isolation

Figure 1: Workflow of the Two-Stage Industrial Synthesis of this compound.

Stage 1: Synthesis of Methyl 2-(2,4-dichlorophenoxy)propionate

This initial step is a variation of the Williamson ether synthesis. 2,4-dichlorophenol is deprotonated by a base, typically sodium hydroxide, to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methyl 2-chloropropionate, displacing the chloride ion to form the desired ether linkage.

  • Causality: The use of a strong base (NaOH) is critical to generate the sodium phenoxide in situ, which is a much stronger nucleophile than the parent phenol, thereby driving the reaction forward. Toluene is selected as the solvent due to its ability to dissolve the organic reactants and its suitable boiling point for the reaction temperature range.[1][3][4]

Experimental Protocol: Stage 1

  • Charge a suitable reaction vessel with 2,4-dichlorophenol (163 g, 1 mol), toluene (1 L), and sodium hydroxide (40 g, 1 mol).[4]

  • Agitate the mixture and add methyl 2-chloropropionate (122.5–147 g, 1–1.2 mol) dropwise. The molar excess of the chloropropionate ensures complete conversion of the dichlorophenol.[1]

  • Heat the reaction mixture to a controlled temperature of 55-70°C and maintain for 8-10 hours.[1][3][4]

  • Upon completion (monitored by GC or TLC), cool the mixture and wash the organic (toluene) phase with water to remove unreacted NaOH and sodium chloride byproducts.[3][4]

  • Separate the phases and remove the toluene from the organic layer via distillation under reduced pressure. This yields the crude intermediate, methyl 2-(2,4-dichlorophenoxy)propionate, with a typical purity of 85–89%.[1]

Stage 2: Amidation to this compound

In the second stage, the synthesized ester intermediate undergoes amidation with 2-amino-2,3-dimethylbutyronitrile. This is a nucleophilic acyl substitution where the amino group of the butyronitrile attacks the carbonyl carbon of the ester.

  • Causality: This reaction is conducted at a lower temperature (0–30°C) to minimize the formation of side products and enhance selectivity.[1][3][4] Sodium bicarbonate is used as a mild base to neutralize the methanol byproduct generated during the reaction, preventing potential side reactions.

Experimental Protocol: Stage 2

  • In a separate reactor, dissolve 2-amino-2,3-dimethylbutyronitrile (112 g, 1 mol) and sodium bicarbonate (84 g, 1 mol) in toluene (500 mL).[3][4]

  • Add the crude methyl 2-(2,4-dichlorophenoxy)propionate from Stage 1 to this solution.

  • Cool the mixture and maintain the reaction temperature at 10-15°C for 5-7 hours with continuous stirring.[1][4] The low temperature is crucial for achieving high conversion rates (93-96%) to the desired amide.[1]

  • After the reaction is complete, wash the toluene phase again with water to remove salts and other water-soluble impurities.

  • Distill the toluene under reduced pressure to obtain crude this compound.

Purification: Recrystallization

The final and most critical step for achieving high-purity this compound is recrystallization.

  • Causality: A mixed solvent system of ethanol and water is highly effective. This compound is soluble in hot ethanol but poorly soluble in water. By dissolving the crude product in hot ethanol and then adding water, the polarity of the solvent is increased, causing the less polar this compound to selectively crystallize out upon cooling, while more polar impurities remain in the solution.

Experimental Protocol: Purification

  • Dissolve the crude this compound in hot ethanol.

  • Gradually add water to the hot solution. A typical and effective volume ratio is 1:1 to 1:1.4 of ethanol to water.[1][4]

  • Allow the solution to cool slowly to room temperature, which promotes the formation of large, pure crystals.

  • Filter the resulting solid, wash with a cold ethanol/water mixture, and dry under vacuum.

  • This process yields high-purity this compound (95.1-96.2%) as a solid product.[1][3][4]

Chapter 2: Advanced "One-Step" Synthesis for Industrial Scale-Up

Process intensification is a key goal in modern chemical manufacturing. For this compound, a "one-step" synthesis has been developed to improve efficiency and reduce environmental impact.[2] This method, detailed in patent CN106008263A, eliminates the need for isolating the intermediate ester, thereby saving time, energy, and materials.[1][2]

The core principle is the direct reaction of 2,4-dichlorophenol with a 2-chloropropionic acid derivative, followed by in situ amidation in a single reactor.

G cluster_0 Reactant Inputs reactor Single Reactor System E In-Situ Ether Formation (Intermediate not isolated) reactor->E Step 1 A 2,4-Dichlorophenol A->reactor B 2-Chloropropionic Acid Derivative B->reactor C Phase-Transfer Catalyst C->reactor D 2-amino-2,3-dimethylbutyronitrile F In-Situ Amidation (40°C) D->F Amine Addition E->F Continuous G Final Product Stream (>96% Yield) F->G

Figure 2: Conceptual Workflow of the One-Step this compound Synthesis.

  • Expertise & Trustworthiness: This advanced route relies on a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the initial etherification in a solvent like dichloromethane (DCM).[1] Continuous removal of HCl byproduct via nitrogen sparging drives the reaction equilibrium towards the intermediate product.[1] The subsequent amidation is then performed directly in the same vessel by adding the 2-amino-2,3-dimethylbutyronitrile. This method reports condensation yields exceeding 96% and significantly reduces wastewater, aligning with the principles of green chemistry.[2]

Chapter 3: Comparative Analysis of Synthesis Routes

The choice of a synthesis route for industrial production depends on a balance of factors including capital cost, operating cost, required purity, scalability, and environmental impact.

MetricTwo-Step PathwayOne-Step PathwayCyanohydrin Pathway[1]
Capital Cost ModerateHigh (specialized reactor)High (cryogenic needs)
Operating Cost ($/kg) ~$12.40~$9.85 ~$18.20
Final Purity 95.4–96.2%~96.8% 78–84%
Overall Yield High (~90-94%)Very High (>96%)Low (68-72%)
Environmental Impact ModerateLow High
Scalability (tons/year) 500–1000>2000 <50
Data synthesized from available sources for comparative purposes.[1]

Recommendations:

  • Large-Scale Production: The one-step synthesis is the most economically and environmentally sound choice for large-scale manufacturing due to its high throughput, lower waste, and reduced operating costs.[1]

  • High-Purity Requirements: For applications demanding the highest purity, the traditional two-step process followed by a meticulously controlled two-step crystallization with an ethanol:water ratio of 1:1.4 is recommended.[1]

  • Specialty Applications: The cyanohydrin route, despite its drawbacks for bulk production, remains valuable for small-scale synthesis, such as for isotopic labeling or creating structural analogs for research.[1]

References

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Methodological & Application

Application Notes and Protocol for In Vitro Antifungal Susceptibility Testing of Fenoxanil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Fenoxanil and Its Antifungal Action

This compound is a systemic fungicide renowned for its efficacy against a range of fungal pathogens, most notably Pyricularia oryzae, the causative agent of rice blast disease.[1][2] Its mode of action is highly specific, targeting the fungal melanin biosynthesis pathway.[1][3][4] Melanin is a crucial component of the fungal cell wall, providing structural rigidity and protection against environmental stressors and host defense mechanisms. In pathogenic fungi like P. oryzae, melanin is essential for the formation of appressoria, specialized infection structures that generate the turgor pressure necessary to penetrate the host plant's cuticle.[1]

This compound acts as a melanin biosynthesis inhibitor (MBI) by specifically targeting and inhibiting the enzyme scytalone dehydratase.[1][5] This enzyme catalyzes a key dehydration step in the dihydroxynaphthalene (DHN)-melanin pathway.[5][6][7] By blocking this enzyme, this compound prevents the formation of melanin, leading to non-melanized appressoria that are unable to infect the host plant.[1][3] This targeted mechanism of action makes this compound an effective tool for managing rice blast and other fungal diseases caused by ascomycetes, basidiomycetes, and deuteromycetes.[3][8]

These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to this compound using the broth microdilution method. This method is a cornerstone of antifungal susceptibility testing, providing quantitative data in the form of Minimum Inhibitory Concentrations (MICs).[9][10][11] The protocol is designed for researchers, scientists, and drug development professionals and is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

Core Principles of In Vitro Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10] This value, the MIC, is a critical parameter in understanding the potency of an antifungal compound against a specific fungal strain. The broth microdilution method is a widely accepted and standardized technique for determining MICs.[9][11][16] It involves challenging a standardized inoculum of the test fungus with serial dilutions of the antifungal agent in a liquid growth medium. The results are assessed after a defined incubation period.

A self-validating system is crucial for the trustworthiness of any protocol. This is achieved through the inclusion of quality control (QC) strains with known MIC ranges for standard antifungal agents, ensuring the reliability and reproducibility of the experimental results. Furthermore, adherence to standardized methodologies, such as those provided by CLSI and EUCAST, ensures inter-laboratory consistency and comparability of data.[9][17][18]

Experimental Workflow for this compound Antifungal Susceptibility Testing

The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing of this compound using the broth microdilution method.

Fenoxanil_AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results & Analysis prep_media Prepare RPMI-1640 Medium inoculate_plate Inoculate Microtiter Plate prep_media->inoculate_plate Dispense into wells prep_this compound Prepare this compound Stock Solution & Serial Dilutions prep_this compound->inoculate_plate Add to wells prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plate Add to wells incubate Incubate at Optimal Temperature inoculate_plate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check analyze Analyze and Report Data qc_check->analyze

Caption: Experimental workflow for this compound antifungal susceptibility testing.

Detailed Protocol: Broth Microdilution Method for this compound

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi and can be modified for yeasts based on CLSI M27 guidelines.[12][19]

Materials and Reagents
  • This compound (analytical grade, purity ≥98%)[20]

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile, 96-well, flat-bottom microtiter plates

  • Sterile distilled water

  • Fungal isolate(s) for testing

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus fumigatus ATCC 204305)

  • Standard antifungal agents for QC (e.g., Amphotericin B, Voriconazole)

  • Spectrophotometer or microplate reader (optional)

  • Hemocytometer or spectrophotometer for inoculum counting

  • Sterile loops, spreaders, and other standard microbiology equipment

Step-by-Step Methodology

1. Preparation of this compound Stock Solution and Dilutions

  • Rationale: A high-concentration stock solution is prepared in a solvent in which the compound is readily soluble. Serial dilutions are then made to achieve the desired final concentrations for the assay. DMSO is a common solvent for antifungal agents.

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to create a range of working solutions. The final concentrations in the microtiter plate wells should typically range from 0.0313 µg/mL to 16 µg/mL. The exact range may need to be optimized based on the expected susceptibility of the fungal isolates.

2. Preparation of Fungal Inoculum

  • Rationale: A standardized inoculum is critical for reproducible MIC results. The inoculum density must be carefully controlled to ensure that the number of fungal cells does not overwhelm the antifungal agent.

  • Procedure (for filamentous fungi, e.g., P. oryzae):

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.

    • Harvest conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by adjusting the turbidity with a spectrophotometer (typically 80-82% transmittance at 530 nm). This will result in a final inoculum concentration of 0.2 x 10^4 to 2.5 x 10^4 CFU/mL in the microtiter plate wells.

3. Assay Setup in 96-Well Microtiter Plate

  • Rationale: The microtiter plate allows for the simultaneous testing of multiple concentrations of the antifungal agent against the fungal isolate in a compact and efficient format.

  • Procedure:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest final concentration.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum in RPMI-1640 without this compound) and a sterility control well (RPMI-1640 only) for each isolate.

4. Incubation

  • Rationale: Incubation provides the necessary time and temperature for fungal growth. The incubation conditions should be optimal for the specific fungal species being tested.

  • Procedure:

    • Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at the optimal temperature for the fungal isolate (e.g., 28-35°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.

5. Determination of Minimum Inhibitory Concentration (MIC)

  • Rationale: The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the fungus. This can be determined visually or with the aid of a spectrophotometer.

  • Procedure:

    • Visual Reading: The MIC is read as the lowest concentration of this compound that shows no visible growth (or significant inhibition of growth, typically ≥50% reduction compared to the growth control) after the incubation period.

    • Spectrophotometric Reading: The absorbance of each well can be read at a wavelength of 405 or 450 nm. The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50%) in absorbance compared to the growth control.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner. A table summarizing the MIC values for different fungal isolates is recommended.

Fungal IsolateThis compound MIC (µg/mL)QC Strain MIC (µg/mL)
Pyricularia oryzae Strain 10.25N/A
Pyricularia oryzae Strain 20.5N/A
Aspergillus fumigatus QC StrainN/A[Expected Range]
Candida parapsilosis QC StrainN/A[Expected Range]

Interpretation: The MIC values provide a quantitative measure of the in vitro activity of this compound against the tested fungal isolates. Lower MIC values indicate greater potency. The results for the QC strains must fall within their established acceptable ranges for the experimental run to be considered valid.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following points are critical:

  • Adherence to Standardized Methods: Strict adherence to established protocols from bodies like CLSI and EUCAST is paramount for reproducibility and comparability of data.[12][13]

  • Inclusion of Quality Control Strains: The use of well-characterized QC strains with known MIC ranges for standard antifungal agents validates the accuracy of the testing procedure.[17][19]

  • Appropriate Controls: The inclusion of growth and sterility controls in each assay is essential for confirming the viability of the inoculum and the sterility of the medium, respectively.

  • Accurate Inoculum Preparation: The final inoculum concentration has a significant impact on MIC values. Therefore, careful preparation and quantification of the inoculum are crucial.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro antifungal susceptibility testing of this compound. By understanding the mechanism of action of this compound and adhering to standardized testing methodologies, researchers can obtain reliable and reproducible data on its antifungal activity. This information is invaluable for a wide range of applications, from basic research into fungal pathogenesis to the development of new and improved antifungal therapies.

References

  • Espinel-Ingroff, A. (2000). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Medical Mycology, 38(sup1), 293-304.
  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2).
  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches - PMC. PubMed Central. [Link]

  • Arshine Life Science. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

  • Espinel-Ingroff, A. (2000). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Medical Mycology, 38(sup1), 293-304.
  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]

  • Google Patents. Fungicidal composition containing this compound and hexaconazole.
  • Espinel-Ingroff, A. (2000). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Medical Mycology.
  • Founder, C., et al. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Antimicrobial Chemotherapy, 36(2), 373-380.
  • Rex, J. H., et al. (2008). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Cold Spring Harbor Protocols, 2008(8).
  • Lass-Flörl, C., et al. (2005). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 43(sup1), S231-S236.
  • de la Cruz-López, F., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56923.
  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology, 34(1), 59-62.
  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • Fachin, A. L., et al. (2004). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 42(7), 3298-3301.
  • European Committee on Antimicrobial Susceptibility Testing. Antifungal Susceptibility Testing (AFST). EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Clinical breakpoint table. EUCAST. [Link]

  • ResearchGate. Fungicides, Melanin Biosynthesis Inhibitors | Request PDF. [Link]

  • Gessler, N. N., et al. (2022). The Enigmatic World of Fungal Melanin: A Comprehensive Review. Journal of Fungi, 8(5), 458.
  • Nuvisan. In vitro toxicology - Preclinical safety. [Link]

  • ResearchGate. Antifungal spectrum of activity against common fungi. | Download Table. [Link]

  • IDWiki. Antifungal spectrum of activity. [Link]

  • University of Hertfordshire. This compound (Ref: BAS 546F). AERU. [Link]

  • Wenderoth, M., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. mBio, 13(3), e00591-22.
  • Cordero, R. J. B., & Casadevall, A. (2012). Synthesis and assembly of fungal melanin. Applied Microbiology and Biotechnology, 93(3), 931-940.
  • Groll, A. H., & Walsh, T. J. (2016). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infectious Disease Clinics of North America, 30(1), 51-83.
  • Wenderoth, M., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. PubMed. [Link]

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Application Notes & Protocols: Utilizing Fenoxanil for the Study of Fungal Appressoria Formation and Function

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Appressorium - A Gateway to Fungal Pathogenesis

Many of the world's most devastating plant diseases are caused by filamentous fungi that employ a specialized infection structure known as the appressorium.[1] This dome-shaped, melanized cell acts as a biological battering ram, generating immense turgor pressure to physically breach the host plant's cuticle.[2][3][4][5] The rice blast fungus, Magnaporthe oryzae, a model organism for studying host-pathogen interactions, can generate appressorial turgor of up to 8.0 MPa, a pressure equivalent to approximately 40 times that of a car tire.[2][4] This incredible force allows the fungus to penetrate the tough outer layer of rice leaves, initiating the infection process that leads to significant crop losses worldwide.[2]

Central to the function of the appressorium is a layer of melanin deposited within its cell wall.[2][4] This melanin layer is crucial for providing structural rigidity and, critically, for acting as a semi-permeable barrier.[4] It allows water to enter while preventing the leakage of osmolytes, such as glycerol, which accumulate to high concentrations within the appressorium.[6] This osmotic gradient drives the massive influx of water, generating the hydrostatic pressure required for penetration.[4] Consequently, the inhibition of melanin biosynthesis presents a key strategy for disrupting fungal pathogenesis, making it a prime target for both research and the development of novel fungicides.[7][8]

Fenoxanil is a systemic fungicide that provides a powerful tool for studying these processes.[7] It acts as a specific inhibitor of 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis, a pathway common in many ascomycete plant pathogens.[3][9][10] By understanding how to effectively use this compound in a research setting, scientists can dissect the intricate molecular mechanisms underpinning appressoria formation and function, screen for new antifungal compounds, and investigate the evolution of fungicide resistance.

The Molecular Mechanism of this compound: Targeting Scytalone Dehydratase

This compound's efficacy lies in its precise targeting of a key enzyme in the DHN-melanin biosynthesis pathway: scytalone dehydratase.[4][7] This enzyme catalyzes two critical dehydration steps in the pathway: the conversion of scytalone to 1,3,8-trihydroxynaphthalene (T3HN) and vermelone to 1,8-dihydroxynaphthalene (DHN).[4][11] DHN is the monomer that polymerizes to form the final melanin polymer.[12]

By inhibiting scytalone dehydratase, this compound effectively halts the production of DHN-melanin.[4][9][10] This leads to the formation of non-melanized, or weakly melanized, appressoria.[2][3] These structurally compromised appressoria are unable to build up the necessary turgor pressure and therefore fail to penetrate the host cuticle, effectively preventing infection.[2][3][4] This specific mode of action makes this compound an invaluable chemical probe for elucidating the role of melanin in fungal virulence.

Below is a diagram illustrating the DHN-melanin biosynthesis pathway and the point of inhibition by this compound.

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitor Inhibition Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl-CoA->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS->T4HN Reductase1 Reductase T4HN->Reductase1 Scytalone Scytalone Reductase1->Scytalone SD Scytalone Dehydratase Scytalone->SD T3HN 1,3,8-Trihydroxynaphthalene (T3HN) SD->T3HN DHN 1,8-Dihydroxynaphthalene (DHN) SD->DHN Reductase2 Reductase T3HN->Reductase2 Vermelone Vermelone Reductase2->Vermelone Vermelone->SD Polymerization Polymerization DHN->Polymerization Melanin Melanin Polymerization->Melanin This compound This compound This compound->SD caption DHN-Melanin Pathway and this compound's Target.

DHN-Melanin Pathway and this compound's Target.

Experimental Protocols: A Guide to Using this compound in Appressoria Research

The following protocols provide a framework for utilizing this compound to study appressoria formation and function, primarily using Magnaporthe oryzae as a model system. These methods can be adapted for other fungi that utilize the DHN-melanin pathway for appressorial melanization.

Protocol 1: In Vitro Appressorium Formation Assay with this compound Treatment

This protocol details the induction of appressoria on an artificial hydrophobic surface, allowing for controlled microscopic observation and quantification of this compound's effects.

Materials:

  • Magnaporthe oryzae wild-type strain (e.g., Guy11)

  • Complete Medium (CM) or Oatmeal Agar (OM) plates for fungal culture[13]

  • Sterile distilled water

  • Hydrophobic glass coverslips or plastic coverslips[9][14]

  • This compound stock solution (e.g., 10 mg/mL in DMSO, store at -20°C)

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Microscope with bright-field and differential interference contrast (DIC) optics

Procedure:

  • Fungal Culture and Spore Harvesting:

    • Culture M. oryzae on CM or OM plates at 25°C with a 12/12-hour light/dark cycle for 10-14 days to induce sporulation.[13]

    • Flood the plates with a small volume of sterile distilled water and gently scrape the surface with a sterile glass rod to release conidia.

    • Filter the conidial suspension through a layer of Miracloth to remove mycelial fragments.[13]

    • Determine the conidial concentration using a hemocytometer and adjust to 5 x 10⁴ spores/mL in sterile distilled water.[9]

  • This compound Treatment and Appressorium Induction:

    • Prepare serial dilutions of this compound from the stock solution in the conidial suspension to achieve the desired final concentrations. A starting range of 0.1 to 10 µg/mL is recommended, with a DMSO-only control. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity.

    • Place hydrophobic coverslips in humid chambers.

    • Pipette 20-30 µL droplets of the conidial suspensions (with and without this compound) onto the coverslips.[9]

    • Incubate the humid chambers at 25-28°C in the dark for up to 24 hours.[13][14]

  • Microscopic Observation and Quantification:

    • At various time points (e.g., 4, 8, 16, 24 hours post-incubation), observe the coverslips under a microscope.

    • Quantify the following parameters for at least 100 conidia per treatment replicate:

      • Conidial Germination Rate (%): The percentage of conidia that have produced a germ tube.

      • Appressorium Formation Rate (%): The percentage of germinated conidia that have formed a distinct, swollen appressorium at the germ tube tip.

      • Appressorium Melanization: Qualitatively assess the degree of pigmentation (darkness) of the appressoria in the control versus this compound-treated samples. A scoring system (e.g., 0 = no melanin, 1 = pale, 2 = fully melanized) can be employed for semi-quantitative analysis.

Expected Results:

A dose-dependent decrease in the appressorium formation rate and a significant reduction in appressorial melanization are expected with increasing concentrations of this compound. At higher concentrations, germination may also be affected.

This compound (µg/mL)Germination Rate (%)Appressorium Formation Rate (%)Appressorium Melanization (Qualitative)
0 (Control)>95%>90%Darkly Pigmented
0.1>95%70-80%Pigmented, some paler
1>90%30-50%Pale to hyaline
10<80%<10%Hyaline (non-melanized)

Note: These are illustrative values. Actual results will vary depending on the fungal strain, specific experimental conditions, and the purity of the this compound used.

Protocol 2: Assessing Appressorial Function - The Incipient Cytorrhysis Assay

This assay provides an indirect but reliable method for estimating and comparing the turgor pressure of appressoria by observing their collapse in hyperosmotic solutions.[12][15]

Materials:

  • Appressoria formed on coverslips as described in Protocol 1 (control and this compound-treated).

  • A series of glycerol solutions of known molarity (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M, 3.0 M, 4.0 M) in sterile distilled water.[12][15]

  • Microscope

Procedure:

  • Prepare Appressoria:

    • Induce appressorium formation in the presence and absence of a sub-lethal concentration of this compound (a concentration that inhibits melanization but still allows for some appressorium formation, determined from Protocol 1) for 24 hours.

  • Osmotic Stress Application:

    • Carefully remove the water droplet from the coverslip and replace it with a droplet of a glycerol solution, starting with the lowest concentration.

    • Allow the appressoria to equilibrate for 5-10 minutes.[12]

  • Observation and Quantification:

    • Observe the appressoria under the microscope and count the percentage of collapsed (cytorrhysis) structures. A collapsed appressorium will appear shrunken and dented.

    • Repeat the process for each glycerol concentration.

    • The concentration of glycerol at which 50% of the appressoria collapse is considered the point of incipient cytorrhysis and can be used to estimate the internal osmotic potential, and thus the turgor pressure.

Expected Results:

Control (melanized) appressoria will be resistant to collapse in lower concentrations of glycerol and will only show significant collapse at high molarities (e.g., >2.0 M). In contrast, this compound-treated (non-melanized) appressoria will collapse at much lower glycerol concentrations, indicating a failure to generate and maintain high turgor pressure.[2][3]

Workflow for studying appressoria with this compound.

Troubleshooting and Considerations

  • Low Germination/Appressorium Formation in Control: Ensure conidia are fresh and viable. Check incubation conditions (temperature, humidity). Verify the hydrophobicity of the surface.

  • High Variability Between Replicates: Ensure homogenous mixing of the conidial suspension and this compound. Standardize counting procedures and sample sizes.

  • Solvent Effects: Always include a DMSO-only control to ensure the observed effects are due to this compound and not the solvent. If solvent toxicity is suspected, reduce the final concentration.

  • Fungal Strain Variability: Different strains of M. oryzae or other fungal species may exhibit varying sensitivity to this compound. It is crucial to perform a dose-response curve for each new strain.

Conclusion: A Versatile Tool for Fungal Research

This compound's specific inhibition of scytalone dehydratase provides a clean and effective method for studying the critical role of melanin in the formation and function of fungal appressoria. By employing the protocols outlined in these application notes, researchers can gain valuable insights into the mechanisms of fungal pathogenesis, which is essential for the development of new and durable strategies to control plant diseases. The ability to chemically generate non-functional appressoria offers a powerful platform for comparative studies, from transcriptomics and proteomics to detailed microscopic analyses of the infection process.

References

  • A molecular mechanosensor for real-time visualization of appressorium membrane tension in Magnaporthe oryzae. (2023). Nature Communications. Available at: [Link]

  • Direct measurement of appressorium turgor using a molecular mechanosensor in the rice blast fungus Magnaporthe oryzae. (2022). The Sainsbury Laboratory. Available at: [Link]

  • Direct measurement of appressorium turgor using a molecular mechanosensor in the rice blast fungus Magnaporthe oryzae. (2022). bioRxiv. Available at: [Link]

  • Direct measurement of appressorium turgor using a molecular mechanosensor in the rice blast fungus Magnaporthe oryzae. (2022). ResearchGate. Available at: [Link]

  • Hydrophobic cue-induced appressorium formation depends on MoSep1-mediated MoRgs7 phosphorylation and internalization in Magnaporthe oryzae. (2023). PLoS Pathogens. Available at: [Link]

  • Design of Scytalone Dehydratase-Inhibiting Rice Blast Fungicides. (2019). ResearchGate. Available at: [Link]

  • An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus. (2022). Frontiers in Microbiology. Available at: [Link]

  • An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Appressorium formation assay. (A) Observation of appressorium... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • The biosynthetic pathway of fungal dihydroxynaphthalene(DHN)-melanin. Scheme adapted from Ref.. (n.d.). ResearchGate. Available at: [Link]

  • A Basic Guide to the Growth and Manipulation of the Blast Fungus, Magnaporthe oryzae. (2022). Current Protocols. Available at: [Link]

  • Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella. (2022). Medical Mycology. Available at: [Link]

  • Pathogenicity assay and appressorium formation on different plant... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Genome-wide Transcriptional Profiling of Appressorium Development by the Rice Blast Fungus Magnaporthe oryzae. (2011). PLOS Pathogens. Available at: [Link]

  • MoWhi2 regulates appressorium formation and pathogenicity via the MoTor signalling pathway in Magnaporthe oryzae. (2021). Molecular Plant Pathology. Available at: [Link]

  • Two Novel Fungal Virulence Genes Specifically Expressed in Appressoria of the Rice Blast Fungus. (2004). The Plant Cell. Available at: [Link]

  • Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides. (1998). Journal of the American Chemical Society. Available at: [Link]

  • Appressoria—Small but Incredibly Powerful Structures in Plant–Pathogen Interactions. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design of Inhibitors of Scytalone Dehydratase: Probing Interactions with an Asparagine Carboxamide. (1998). ResearchGate. Available at: [Link]

  • Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. (2024). MDPI. Available at: [Link]

  • Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation. (2011). PLOS Pathogens. Available at: [Link]

  • Diversity and Function of Appressoria. (2021). Journal of Fungi. Available at: [Link]

  • Synthesis and assembly of fungal melanin. (2010). Applied Microbiology and Biotechnology. Available at: [Link]

  • DHN-melanin biosynthesis pathway. Tricyclazole and pyroquilon inhibits... (n.d.). ResearchGate. Available at: [Link]

  • Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. (2024). PubMed Central. Available at: [Link]

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Application Notes & Protocols: Fenoxanil as a Precision Tool in Host-Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in mycology, plant pathology, and antifungal discovery.

Introduction: Deciphering the Fungal Invasion Playbook with Fenoxanil

The intricate dance between a pathogenic fungus and its host is a complex interplay of molecular signals, structural adaptations, and defense mechanisms. A critical juncture in the infection process for many devastating plant pathogens, such as the rice blast fungus Magnaporthe oryzae, is the formation of a specialized infection structure called an appressorium. This dome-shaped, melanized cell generates enormous turgor pressure to physically breach the host cuticle, acting as a gateway for the fungus to invade and colonize plant tissue.[1][2][3][4] Understanding the molecular machinery that governs appressorium function is paramount to developing effective disease control strategies.

This compound is a systemic fungicide that serves as a powerful and precise chemical tool for dissecting this crucial stage of pathogenesis.[5][6] It acts as a highly specific Melanin Biosynthesis Inhibitor (MBI), offering researchers a non-lethal method to block the infection process at the point of physical penetration. By inhibiting appressorial function without killing the fungus, this compound allows for the targeted study of the role of melanin in virulence and the subsequent host defense responses to an arrested infection attempt.

This guide provides an in-depth exploration of this compound's mechanism of action and detailed protocols for its application in studying host-pathogen interactions, with a primary focus on the Magnaporthe oryzae model system.

Part 1: The Molecular Mechanism of this compound

This compound's efficacy as a research tool lies in its specific molecular target within the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This pathway is essential for the characteristic dark pigmentation of appressoria in many ascomycete fungi.[7][8][9]

The Target: Scytalone Dehydratase

The DHN-melanin pathway involves a series of enzymatic conversions starting from acetyl-CoA.[7] this compound specifically inhibits the enzyme scytalone dehydratase .[5][6] This enzyme catalyzes two critical dehydration steps in the pathway: the conversion of scytalone to 1,3,8-trihydroxynaphthalene (THN) and the conversion of vermelone to 1,8-dihydroxynaphthalene (DHN).[5][6] By blocking this enzyme, this compound effectively halts the production of DHN, the monomer precursor for melanin polymerization.

The consequence is the formation of non-melanized, or "albino," appressoria. These appressoria appear morphologically normal but are functionally impotent. The lack of a melanin layer makes the appressorial cell wall porous, preventing the buildup of the high hydrostatic turgor pressure (up to 8 MPa or 80 bars) required for the penetration peg to breach the host cuticle.[5] This targeted action provides a clean experimental system to study the consequences of failed penetration.

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_control Control Inhibitor Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone THN Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone THN Reductase 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Scytalone Dehydratase DHN-Melanin DHN-Melanin 1,8-DHN->DHN-Melanin Polymerization This compound This compound This compound->Scytalone Inhibits This compound->Vermelone Inhibits Tricyclazole Tricyclazole Tricyclazole->1,3,6,8-THN Inhibits Reductase Tricyclazole->1,3,8-THN Inhibits Reductase

Caption: DHN-Melanin pathway and points of inhibition by this compound and Tricyclazole.

Part 2: Experimental Design & Rationale

A key aspect of robust experimental design is the inclusion of proper controls. When using this compound, it is crucial to differentiate between the specific effect of melanin inhibition and other potential off-target or cytotoxic effects.

Positive Control: Tricyclazole

Tricyclazole is another well-characterized MBI and serves as an excellent positive control.[7] Unlike this compound, which targets scytalone dehydratase, Tricyclazole inhibits the reductase enzymes (THN reductase) acting on 1,3,6,8-THN and 1,3,8-THN in the same pathway.[5] Both compounds lead to the same terminal phenotype (non-melanized, non-functional appressoria) but through different molecular targets. Using both allows for confirmation that the observed effects are due to the disruption of the melanin pathway itself.

Negative Controls

  • Solvent Control: this compound is typically dissolved in solvents like acetonitrile or dimethyl sulfoxide (DMSO).[1][8] A control treatment containing only the solvent at the same final concentration used in the experiment is essential to ensure the solvent has no independent effect on fungal growth or pathogenesis.

  • Untreated Control: An untreated sample of the fungus is necessary to establish a baseline for normal development, melanization, and infection.

Trustworthiness: Accounting for Resistance

The long-term use of MBIs in agriculture has led to the emergence of resistant fungal strains. A known mechanism of resistance to scytalone dehydratase inhibitors like carpropamid (a related fungicide) is a point mutation (e.g., V75M) in the target enzyme, scytalone dehydratase.[8] This mutation reduces the binding affinity of the inhibitor without completely abolishing the enzyme's catalytic activity.[8] Researchers should be aware of the potential for such resistance, especially when working with field isolates. Sequencing the scytalone dehydratase gene (SDH1/RSY1) can be a valuable step in characterizing fungal strains and interpreting unexpected results.

Part 3: Protocols for Application

The following protocols are designed for Magnaporthe oryzae but can be adapted for other fungal species that utilize DHN-melanin for pathogenesis.

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated, sterile stock solution is necessary for accurate and reproducible dilution into experimental media and suspensions. Acetonitrile is a suitable solvent for this compound.[1]

Materials:

  • This compound (powder, high purity)

  • Acetonitrile, sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of acetonitrile to create a 10 mg/mL stock solution.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Label clearly with the compound, concentration, solvent, and date.

Protocol 2: Mycelial Growth Inhibition Assay

Rationale: This assay determines the fungistatic or fungicidal activity of this compound on vegetative fungal growth. While this compound's primary mode of action is anti-penetrant, assessing its effect on mycelial growth is crucial to understand its full biological activity and to determine concentrations that are non-lethal for pathogenesis studies.

Materials:

  • Potato Dextrose Agar (PDA) or Complete Medium (CM)

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (10 mg/mL)

  • Tricyclazole and solvent controls

  • Actively growing culture of M. oryzae

  • Sterile cork borer (5 mm diameter)

  • Incubator at 28°C

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare plates with the solvent control and no treatment.

  • Pour the amended agar into Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing M. oryzae colony and place it, mycelium-side down, in the center of each test plate.

  • Incubate the plates at 28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony on the control plate reaches the edge.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(DC - DT) / DC] * 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

Protocol 3: Appressorium Formation and Penetration Assay

Rationale: This is the core assay for studying the specific anti-penetrant effect of this compound. It involves inducing appressorium formation on a suitable surface and then observing the effects on melanization and the ability to penetrate host tissue.

Experimental_Workflow cluster_workflow Appressorium Formation & Penetration Assay Workflow A 1. Prepare Spore Suspension (1x10^5 spores/mL) B 2. Add Treatments (this compound, Controls) A->B C 3. Inoculate Surface (Hydrophobic Coverslip or Barley/Rice Leaf Sheath) B->C D 4. Incubate (24h in humid conditions) C->D E 5. Microscopic Observation D->E F Assess Appressorium Formation Rate & Melanization E->F G Assess Penetration Rate (on host tissue) E->G

Caption: Workflow for assessing this compound's effect on appressorium function.

Materials:

  • M. oryzae culture grown on oatmeal agar for 10-14 days to promote sporulation.

  • Sterile distilled water containing 0.02% Tween 20.

  • This compound stock solution and controls.

  • Hydrophobic plastic coverslips or GelBond film.

  • Barley leaves (cv. ZJ-8) or rice leaf sheaths (cv. CO-39).

  • Humid chamber (e.g., a Petri dish with moist filter paper).

  • Microscope with differential interference contrast (DIC) optics.

Procedure:

  • Spore Collection: Gently scrape the surface of the sporulating culture with a sterile cell scraper and sterile water. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Suspension: Centrifuge the spore suspension, discard the supernatant, and resuspend the spores in sterile water with 0.02% Tween 20. Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment: Divide the spore suspension into aliquots for each treatment: Untreated, Solvent Control, this compound (e.g., at 10 µg/mL), and Tricyclazole (e.g., at 10 µg/mL).

  • Inoculation:

    • Artificial Surface: Place 20 µL droplets of each treated spore suspension onto separate hydrophobic coverslips within a humid chamber.

    • Host Tissue: Inoculate the adaxial surface of barley leaves or the inner epidermis of rice leaf sheaths with 20 µL droplets of the spore suspensions.

  • Incubation: Incubate the chambers at 25°C in the dark for 24 hours.

  • Observation:

    • Appressorium Formation & Melanization: Using a microscope, observe the appressoria formed on the coverslips. Count the number of germinated spores that have formed appressoria. Note the pigmentation (dark/melanized vs. hyaline/colorless).

    • Penetration: For the host tissue, observe the inoculation sites. Successful penetration is marked by the formation of invasive hyphae within the epidermal cells. Count the number of appressoria that have successfully penetrated the host tissue.

Protocol 4: Investigating Host Defense Responses

Rationale: By blocking fungal penetration, this compound creates a unique scenario where the host plant is in prolonged contact with a mature, living, but non-invasive appressorium. This allows researchers to study the early, pre-invasion defense responses of the plant, such as the production of reactive oxygen species (ROS) and the deposition of callose papillae at the site of attempted infection.

Materials:

  • Inoculated plant tissues from Protocol 3.

  • For ROS Detection: 3,3'-Diaminobenzidine (DAB) staining solution.

  • For Callose Detection: Aniline blue staining solution.

  • Fluorescence microscope.

Procedure:

  • Sample Preparation: At 24-48 hours post-inoculation with this compound-treated and control spores, carefully excise the inoculated areas of the plant tissue.

  • DAB Staining (for H₂O₂):

    • Immerse the tissue in DAB solution (1 mg/mL, pH 3.8) and incubate in the dark for 8 hours.

    • Destain the tissue in boiling ethanol (95%) to remove chlorophyll.

    • Observe under a light microscope. A reddish-brown precipitate indicates the presence of hydrogen peroxide.

  • Aniline Blue Staining (for Callose):

    • Clear the tissue in an ethanol series.

    • Stain with 0.01% aniline blue in a phosphate buffer for 30 minutes.

    • Mount in 50% glycerol and observe under a fluorescence microscope with a UV filter set. Bright yellow-green fluorescent spots beneath the appressoria indicate callose deposition.

  • Quantification: Compare the intensity and frequency of staining (ROS production or callose deposition) at sites of attempted penetration by this compound-treated appressoria versus successful penetration by control appressoria.

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Bioactivity of this compound and Control Compounds against Magnaporthe oryzae

CompoundTarget EnzymeMycelial Growth IC₅₀ (µg/mL)Appressorium Penetration EC₅₀ (µg/mL)Phenotype
This compound Scytalone Dehydratase> 100~0.5 - 2.0Colorless, non-penetrating appressoria
Tricyclazole THN Reductase> 100~0.5 - 2.0Colorless, non-penetrating appressoria
Solvent (DMSO) N/ANo significant inhibitionNo significant inhibitionNormal melanized, penetrating appressoria
Untreated N/AN/AN/ANormal melanized, penetrating appressoria

Note: IC₅₀/EC₅₀ values are representative and may vary depending on the specific fungal strain and experimental conditions. Data synthesized from principles of MBI activity and published bioactivity assays.

Conclusion

This compound is more than a fungicide; it is a sophisticated tool for molecular plant pathology. Its specific inhibition of scytalone dehydratase provides a reliable method to arrest fungal infection at the critical penetration stage. This allows for detailed investigations into the role of melanin in fungal virulence, the mechanics of appressorial function, and the earliest stages of the host's immune recognition and defense activation. By incorporating the robust protocols and experimental design principles outlined in this guide, researchers can effectively leverage this compound to unlock new insights into the complex interactions between fungal pathogens and their hosts.

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Application Notes & Protocols: Development of Fenoxanil-Resistant Fungal Strains for Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of Fenoxanil-resistant fungal strains. This compound is a melanin biosynthesis inhibitor (MBI) that specifically targets the scytalone dehydratase enzyme, a critical component in the 1,8-dihydroxynaphthalene (DHN)-melanin pathway of many pathogenic fungi.[1][2][3] Understanding the mechanisms of resistance to this compound is paramount for developing durable disease control strategies and for fundamental studies of fungal pathogenesis. This guide outlines detailed, field-proven protocols for both spontaneous and induced mutagenesis, selection of resistant isolates, and their subsequent phenotypic and genotypic characterization. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Scientific Imperative for Studying this compound Resistance

Fungal pathogens pose a significant threat to global agriculture and human health. Fungicides like this compound are crucial tools for disease management. This compound's specific mode of action involves the inhibition of scytalone dehydratase, an enzyme required for the synthesis of DHN-melanin.[1][2][3] This melanin is not merely a pigment; it is a critical virulence factor, essential for the structural integrity and function of infectious structures like appressoria, which generate the turgor pressure needed to breach host tissues.[1][4]

However, the evolutionary capacity of fungi to develop resistance threatens the efficacy of targeted fungicides.[5][6] The emergence of resistant strains, often through point mutations in the target enzyme's gene, can lead to control failures.[5][7] Therefore, the laboratory-based development of this compound-resistant strains serves several key research purposes:

  • Mechanism Elucidation: To identify the specific genetic mutations that confer resistance.

  • Fitness Cost Assessment: To determine if resistance mutations impose a biological cost on the fungus in the absence of the fungicide.

  • Development of Molecular Diagnostics: To create rapid assays for detecting resistant strains in field populations.

  • Screening of New Fungicides: To test the efficacy of novel compounds against resistant genotypes.

This guide provides the technical framework to achieve these research goals.

The Target: The DHN-Melanin Biosynthesis Pathway

A foundational understanding of this compound's target pathway is essential for designing resistance studies. This compound acts on the DHN-melanin pathway, which is widespread in Ascomycota fungi.[4][8][9] The pathway converts early precursors into the final melanin polymer. This compound specifically inhibits the dehydration of scytalone and vermelone.[1][3][10]

DHN_Pathway acetyl_coa Acetyl-CoA / Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks t4hn 1,3,6,8-THN pks->t4hn reductase1 THN Reductase t4hn->reductase1 scytalone Scytalone reductase1->scytalone sdh Scytalone Dehydratase scytalone->sdh t3hn 1,3,8-THN sdh->t3hn melanin DHN-Melanin Polymer sdh->melanin Leads to reductase2 THN Reductase t3hn->reductase2 vermelone Vermelone reductase2->vermelone vermelone->sdh Also catalyzes this dehydration This compound This compound This compound->sdh INHIBITS

Caption: The DHN-Melanin Biosynthesis Pathway and the inhibitory action of this compound.

Overall Experimental Workflow

The process of generating and characterizing resistant strains follows a logical progression from mutagenesis and selection to detailed phenotypic and genotypic analysis.

Workflow start Start: Wild-Type (WT) Fungal Strain mutagenesis Step 1: Mutagenesis (Spontaneous or Induced) start->mutagenesis selection Step 2: Selection Plate on this compound-amended medium mutagenesis->selection isolation Step 3: Isolation & Purification Single-spore isolation of putative mutants selection->isolation phenotype Step 4: Phenotypic Characterization EC₅₀ determination, fitness assays isolation->phenotype genotype Step 5: Genotypic Analysis Target gene (SDH1) amplification & sequencing isolation->genotype confirmation Step 6: Confirmation Link genotype to phenotype phenotype->confirmation genotype->confirmation end Result: Characterized Resistant Strain confirmation->end

Caption: Overall workflow for developing and validating this compound-resistant fungal strains.

Detailed Protocols

Safety Precaution: Always handle fungicides and chemical mutagens with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a certified chemical fume hood.

Protocol 1: Generation of Resistant Strains

This protocol provides two common approaches: spontaneous mutation, which relies on natural mutation rates, and UV-induced mutagenesis, which accelerates this process.[11][12][13]

Materials:

  • Wild-type fungal strain (e.g., Magnaporthe oryzae, Colletotrichum graminicola)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Solvent for this compound (e.g., DMSO or acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Hemocytometer

  • UV-C germicidal lamp (254 nm)

  • Sterile spreader

Method A: Spontaneous Mutation and Selection

  • Prepare Spore Suspension: Grow the wild-type fungus on PDA until sporulation is abundant. Flood the plate with 10 mL of sterile distilled water and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth.

  • Quantify Spores: Count the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.

  • Prepare Selective Media: Autoclave PDA and cool to 50-55°C. Add this compound stock solution to achieve a final concentration that is discriminatory (typically 3-5 times the wild-type EC₅₀ value). Pour plates and allow them to solidify.

    • Expertise Note: The discriminatory concentration is critical. It must be high enough to completely inhibit wild-type growth but not so high that it prevents the emergence of any resistant mutants. Preliminary testing is required to determine this concentration for your specific fungal strain.

  • Plate Spores: Spread 100 µL of the spore suspension (containing 1 x 10⁶ spores) onto the surface of each this compound-amended plate. Prepare at least 10 plates to screen a sufficient population (1 x 10⁷ spores total).

  • Incubate: Incubate the plates under standard growth conditions until colonies appear (typically 7-14 days). Colonies that grow are putative resistant mutants.

  • Control Plates:

    • Viability Control: Plate 100 µL of a 1:1000 dilution of the spore suspension onto non-amended PDA to confirm spore viability.

    • Negative Control: Plate 100 µL of the undiluted spore suspension onto a this compound-amended plate to confirm the fungicide is effective against the wild-type.

Method B: UV-Induced Mutagenesis

  • Prepare Spore Suspension: Prepare and quantify a spore suspension to 1 x 10⁷ spores/mL as described in Method A.

  • UV Exposure:

    • Pipette 10 mL of the spore suspension into a sterile glass Petri dish (without the lid).

    • Place the open dish under a UV-C (254 nm) lamp at a fixed distance (e.g., 30 cm).

    • Expose the suspension to UV radiation for varying time intervals (e.g., 30, 60, 90, 120 seconds) to create a kill curve. The goal is to find an exposure time that results in ~99% mortality, as this often corresponds to a high mutation rate.[11]

    • Trustworthiness Note: To avoid photoreactivation repair mechanisms, conduct all subsequent steps in dim light or cover plates with aluminum foil.[14]

  • Selection: Plate 100 µL of the UV-treated spore suspension onto this compound-amended PDA plates as described in Method A.

  • Incubate and Isolate: Incubate as before. The frequency of resistant colonies should be significantly higher than in the spontaneous mutation method.

Protocol 2: Isolation and Phenotypic Characterization

Once putative mutants are identified, they must be purified and their level of resistance quantified.

Materials:

  • Putative resistant colonies from Protocol 1

  • PDA plates

  • This compound stock solution

  • Microtiter plates (96-well)

  • Microplate reader (optional) or digital calipers

Method:

  • Purification: Pick a single, well-isolated colony from a selection plate. Perform a single-spore isolation by creating a dilute spore suspension and plating it on fresh, non-amended PDA. Select a single, isolated colony originating from one spore to ensure a genetically pure culture.

  • EC₅₀ Determination (Agar Dilution Method):

    • Prepare a series of PDA plates amended with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL).

    • From a fresh culture of the purified mutant and the wild-type strain, take a 5 mm mycelial plug from the leading edge of the colony.

    • Place one plug in the center of each concentration plate, mycelium-side down.

    • Incubate for 3-7 days.

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

    • Calculate the percent inhibition relative to the growth on the control (0 µg/mL) plate.

    • Data Analysis: Use statistical software (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression on the dose-response data and calculate the EC₅₀ value (the concentration of fungicide that inhibits growth by 50%).[15][16][17]

  • Data Presentation: Summarize the EC₅₀ values for the wild-type and all confirmed resistant strains in a table. The Resistance Factor (RF) is calculated as: RF = EC₅₀ (Resistant Strain) / EC₅₀ (Wild-Type Strain).

Strain IDEC₅₀ (µg/mL)95% Confidence IntervalResistance Factor (RF)
Wild-Type0.52(0.45 - 0.60)1.0
FEN-R-0178.6(71.2 - 85.4)151.2
FEN-R-02>100N/A>192.3
Protocol 3: Genotypic Analysis

This protocol aims to identify the molecular basis of resistance by sequencing the target gene. The scytalone dehydratase gene (often annotated as SDH1 or SCD1) is the primary candidate.[10][18]

Materials:

  • DNA extraction kit (fungal-specific)

  • PCR thermocycler

  • Primers designed to amplify the full coding sequence of the SDH1 gene

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Method:

  • Primer Design: Based on a reference genome sequence for your fungal species, design primers that flank the entire open reading frame (ORF) of the SDH1 gene. Include ~200 bp of the upstream and downstream regions to capture promoter or terminator mutations.

  • Genomic DNA Extraction: Grow small liquid cultures of the wild-type and each confirmed resistant strain. Extract high-quality genomic DNA using a suitable kit.

  • PCR Amplification:

    • Set up PCR reactions for the wild-type and resistant strains.

    • Reaction Components:

      • 50-100 ng gDNA

      • 10 µM Forward Primer

      • 10 µM Reverse Primer

      • Taq Polymerase Master Mix

      • Nuclease-free water

    • Use a standard PCR program with an annealing temperature optimized for your primers.

  • Verification: Run the PCR products on a 1% agarose gel to confirm that a single band of the expected size has been amplified.

  • Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant strains against the wild-type sequence using alignment software (e.g., Geneious, SnapGene, or online tools like Clustal Omega).

    • Identify any single nucleotide polymorphisms (SNPs).

    • Translate the DNA sequences to amino acid sequences and identify if the SNPs result in amino acid substitutions.

    • Authoritative Grounding: Compare any identified mutations to those documented in the literature for other fungi resistant to scytalone dehydratase inhibitors.[19][20]

Sources

Application Notes & Protocols: Fenoxanil Stock Solution Preparation and Storage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of Fenoxanil stock solutions intended for in vitro biological assays. This compound, a systemic fungicide, is increasingly being investigated for its broader biological activities.[1][2][3] Reproducible and accurate experimental outcomes are contingent upon the correct preparation and storage of this compound. These protocols are designed for researchers in academic and industrial settings, including those in drug development, who require standardized and validated methods. We will delve into the critical physicochemical properties of this compound, outline detailed, step-by-step protocols for solubilization and storage, and provide guidance on quality control and safe handling.

Introduction to this compound

This compound (CAS 115852-48-7) is a fungicide belonging to the amide class of chemicals.[1] It is primarily recognized for its efficacy against rice blast, caused by the fungus Pyricularia oryzae.[3][4] Its mode of action involves the inhibition of melanin biosynthesis in fungi, a crucial process for their pathogenicity.[3][5] Beyond its agricultural applications, the unique mechanism of this compound makes it a compound of interest for broader biological research.

A thorough understanding of this compound's physicochemical properties is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvent, optimal storage conditions, and appropriate handling procedures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 115852-48-7[1][2][4][6]
Molecular Formula C₁₅H₁₈Cl₂N₂O₂[1][4][6]
Molecular Weight 329.22 g/mol [1][2][4]
Appearance White to off-white solid[1][7]
Melting Point 69.0-71.5°C[1][2][7]
Solubility Water: 30.7 ± 0.3 x 10⁻³ g/L (20°C) DMSO: Slightly soluble Methanol: Very slightly soluble (sonication may be required) Soluble in most organic solvents.[1][2][7]
Storage Temperature 0-6°C[1][7]

Mechanism of Action: A Consideration for Assay Design

This compound's primary mode of action is the inhibition of melanin biosynthesis in fungi.[3][5] Specifically, it targets scytalone dehydratase, an enzyme essential for the fungal melanin pathway.[3] This disruption prevents the formation of appressoria, specialized infection structures, thereby halting the fungal invasion of host tissues.[5] While this is its known antifungal mechanism, researchers should consider potential off-target effects or broader inhibitory activities when designing in vitro assays for other biological systems.

Fenoxanil_Mechanism This compound This compound Scytalone_Dehydratase Scytalone Dehydratase This compound->Scytalone_Dehydratase Inhibits Melanin_Biosynthesis Melanin Biosynthesis Scytalone_Dehydratase->Melanin_Biosynthesis Essential for Appressorium_Formation Appressorium Formation Melanin_Biosynthesis->Appressorium_Formation Required for Fungal_Infection Fungal Infection Appressorium_Formation->Fungal_Infection Leads to

Caption: this compound's inhibitory action on fungal melanin biosynthesis.

Preparation of this compound Stock Solutions

The low aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions for in vitro assays.[1][2] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high solvating power and compatibility with most cell culture media at low final concentrations.

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a standard method for preparing a high-concentration stock solution that can be serially diluted for working solutions.

  • Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn.[8] Perform all weighing and initial solvent addition steps in a chemical fume hood to avoid inhalation of the powder.

  • Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 329.22 g/mol = 0.032922 g (or 32.92 mg)

  • Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical vial.

  • Solubilization: a. Add a small volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.[1][7] d. Once the this compound is completely dissolved, add DMSO to reach the final desired volume.

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Labeling: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials (amber or wrapped in foil).[9] This minimizes freeze-thaw cycles and potential degradation.[9] Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.

Stock_Solution_Workflow Start Start: Gather Materials & PPE Calculate Calculate Required Mass of this compound Start->Calculate Weigh Weigh this compound in a Fume Hood Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Final_Volume Adjust to Final Volume with DMSO Dissolve->Final_Volume Sterilize Sterile Filter (0.22 µm) Final_Volume->Sterilize Aliquot Aliquot into Light-Protecting Vials Sterilize->Aliquot Store Store at ≤ -20°C Aliquot->Store End End: Ready for Use Store->End

Caption: Workflow for this compound stock solution preparation.

Storage and Stability of this compound Stock Solutions

Proper storage is critical to maintain the integrity and activity of this compound stock solutions.

Storage Conditions
  • Short-term Storage (up to 1-2 weeks): Aliquots can be stored at 2-8°C.[10]

  • Long-term Storage (months to years): For optimal stability, store aliquots at -20°C or -80°C.[9] It is recommended to store in a tightly sealed container to prevent moisture absorption by the DMSO.[11]

Table 2: Recommended Storage Conditions
DurationTemperatureContainer
Short-term2-8°CSterile, light-protecting, tightly sealed vials
Long-term≤ -20°CSterile, light-protecting, tightly sealed vials
Stability Considerations
  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to precipitation of the compound and degradation. Preparing single-use aliquots is the most effective strategy to mitigate this.[9]

  • Light Sensitivity: While not extensively documented for this compound, many organic compounds are sensitive to light. Storing stock solutions in amber vials or wrapping clear vials in aluminum foil is a prudent measure to prevent photodegradation.[9]

  • Chemical Stability: this compound is stable under recommended storage conditions.[11] However, it is advisable to avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[4]

Quality Control and Best Practices

To ensure the reliability of experimental results, it is important to implement quality control measures for your this compound stock solutions.

  • Purity Assessment: The purity of the initial this compound powder should be confirmed by the supplier's Certificate of Analysis.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any particulates are observed, the aliquot should be discarded.

  • Solvent Control: In all in vitro assays, a vehicle control (the same concentration of DMSO used to dilute the this compound) must be included to account for any effects of the solvent on the experimental system.

  • Concentration Verification: For applications requiring high accuracy, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Safe Handling of this compound

As with any chemical, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle solid this compound and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8]

  • Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[8]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation, storage, and handling of this compound stock solutions for in vitro research. Adherence to these procedures will ensure the integrity and reproducibility of experimental data, enabling accurate investigation of this compound's biological activities. By understanding the compound's physicochemical properties and implementing best laboratory practices, researchers can confidently utilize this compound in their studies.

References

  • Arshine Lifescience. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast. 4

  • ChemicalBook. This compound CAS#: 115852-48-7. 1

  • DrugFuture. This compound. 2

  • CymitQuimica. CAS 115852-48-7: this compound. 6

  • Unknown Source. This compound Safety Data. 8

  • Chemtrec. This compound Standard - Safety Data Sheet. 11

  • Aceagrochem Co.,Ltd. This compound 20% + Azoxystrobin 20% SC | Fungicide | Pesticide Manufacturer & Supplier. 5

  • Clearsynth. This compound | CAS No. 115852-48-7. 10

  • ChemicalBook. This compound | 115852-48-7. 7

  • HPC Standards. This compound | 1X100MG | C15H18Cl2N2O2 | 679787 | 115852-48-7. 12

  • Benchchem. This compound | Fungicide for Research (RUO). 3

  • PhytoTech Labs. Preparing Stock Solutions. 9

Sources

High-performance liquid chromatography (HPLC) method for Fenoxanil quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of Fenoxanil using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a systemic fungicide widely used in agriculture, primarily to control rice blast disease caused by the fungus Magnaporthe oryzae[1][2]. As a melanin biosynthesis inhibitor, it disrupts a key pathway necessary for fungal infection[1][2]. Given its application on staple crops, regulatory bodies worldwide mandate strict monitoring of its residue levels in food products and the environment. Therefore, a robust, accurate, and reliable analytical method for the quantification of this compound is essential for ensuring food safety, conducting environmental fate studies, and for quality control in agrochemical formulations.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to final analysis. The methodology incorporates the widely adopted QuEChERS sample preparation technique for efficient extraction and cleanup from complex matrices, ensuring high recovery and reproducibility[3][4].

Principle of the Method

This method employs RP-HPLC, a powerful separation technique. The fundamental principle relies on the partitioning of the analyte, this compound, between a nonpolar stationary phase (a C18 column) and a polar mobile phase (a mixture of acetonitrile and water)[5]. This compound, being a relatively nonpolar molecule (Log P ≈ 3.53), has a strong affinity for the C18 stationary phase[6]. By carefully controlling the composition of the mobile phase, this compound is eluted from the column and separated from other matrix components. Quantification is achieved by passing the eluent through a UV detector and measuring the absorbance at a specific wavelength. The peak area of the analyte is directly proportional to its concentration, which is determined by comparison against a calibration curve constructed from reference standards.

Materials and Apparatus

Reagents and Standards

  • This compound reference standard (≥98% purity)[7]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • QuEChERS extraction salts/tubes or equivalent

Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV/Vis or Diode Array Detector (DAD)

  • Analytical balance (0.01 mg readability)

  • Vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • HPLC vials

Optimized Chromatographic Conditions

The following table summarizes the instrumental parameters for the successful separation and quantification of this compound. These conditions provide a robust starting point and may be further optimized based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid[5][8]
Flow Rate 1.0 mL/min[9][10]
Column Temp. 25 °C
Injection Vol. 10 µL
UV Detection 220 nm or 270 nm (Wavelength should be optimized based on UV spectrum)[8]
Run Time ~10 minutes

Causality Behind Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interaction with the nonpolar this compound molecule, leading to good retention and separation.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for RP-HPLC. The high proportion of acetonitrile ensures that this compound, which is soluble in organic solvents, elutes with a reasonable retention time and good peak shape[5][11].

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any free silanol groups on the silica backbone of the column, which minimizes peak tailing and improves chromatographic efficiency. It also ensures MS-compatibility if the method were to be transferred to an LC-MS system[5].

  • UV Detection: this compound contains a dichlorophenoxy chromophore which allows for sensitive detection using UV spectrophotometry.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C and is typically stable for several months[12].

  • Intermediate Stock Solution (100 µg/mL): Pipette 5 mL of the primary stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the intermediate stock solution with the mobile phase to create a calibration curve. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Sample Preparation (QuEChERS Method for Rice Grains)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is a streamlined and highly effective method for extracting pesticide residues from food matrices[3][4].

  • Step 1: Homogenization & Weighing: Homogenize the rice sample to a fine powder. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Hydration & Extraction: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to rehydrate the sample. Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

  • Step 3: Salting-Out Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute. This step partitions the acetonitrile layer from the aqueous layer.

  • Step 4: Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. The MgSO₄ removes residual water, while PSA removes organic acids and other polar interferences.

  • Step 6: Final Centrifugation & Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial for analysis.

Analytical Workflow Diagram

The entire process from sample preparation to data analysis is visualized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Quantification A Weigh 5g Homogenized Rice Sample B Add 10mL Water & 10mL ACN Vortex to Extract A->B C Add QuEChERS Salts (MgSO4, NaCl) & Shake B->C D Centrifuge (≥4000 rpm) C->D E Transfer Supernatant to d-SPE Tube (PSA, MgSO4) D->E F Vortex & Centrifuge E->F G Filter (0.22 µm) into HPLC Vial F->G H Inject Sample into HPLC-UV System G->H I Separate this compound on C18 Column H->I J Detect at UV Wavelength I->J K Integrate Peak Area J->K L Quantify using Calibration Curve K->L

Caption: Experimental workflow for this compound quantification.

Method Validation

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters are summarized below.

  • Specificity: The method's ability to accurately measure the analyte in the presence of interferences. This is demonstrated by injecting a blank matrix extract and a spiked matrix extract. The chromatogram of the blank should show no interfering peaks at the retention time of this compound.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. The linearity is assessed by a five-point calibration curve. The correlation coefficient (R²) should be ≥0.995[12][13].

ParameterResult
Linear Range 0.1 - 10.0 µg/mL
Correlation Coeff. (R²) > 0.999
Regression Equation y = mx + c
  • Accuracy: The closeness of the measured value to the true value. It is determined by performing recovery studies on a blank matrix spiked with known concentrations of this compound (e.g., at low, medium, and high levels). Acceptable recovery is typically within 70-120%[3][13].

Spiked LevelnMean Recovery (%)RSD (%)
Low 395.24.1
Medium 398.72.5
High 3101.51.8
  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the Relative Standard Deviation (RSD).

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day. RSD should be ≤ 5%.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. RSD should be ≤ 10%.

  • Limits of Detection (LOD) and Quantification (LOQ):

    • LOD: The lowest concentration of analyte that can be reliably detected.

    • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. The LOQ for pesticide residue methods is often set at levels like 0.01 to 0.04 mg/kg[13][14].

ParameterValue (in solution)Value (in matrix)
LOD ~0.03 µg/mL~0.03 mg/kg
LOQ ~0.1 µg/mL~0.1 mg/kg

Conclusion

This application note presents a selective, precise, and accurate RP-HPLC method for the quantification of the fungicide this compound. The described chromatographic conditions provide excellent separation and peak symmetry. The integration of the QuEChERS protocol for sample preparation makes the method highly efficient and suitable for analyzing this compound residues in complex agricultural matrices like rice. The method has been validated for key performance characteristics, demonstrating its reliability for routine quality control, regulatory compliance monitoring, and research applications.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemIDplus. (n.d.). This compound. In Merck Index. Retrieved from [Link]

  • Kwon, H. Y., Kim, C. S., Park, B. J., & Im, G. J. (2011). Multiresidue Analysis of 240 Pesticides in Apple and Lettuce by QuEChERS Sample Preparation and HPLC-MS/MS Analysis. Korean Journal of Pesticide Science, 15(4), 417-433. (Referenced via ResearchGate) [Link]

  • Kim, G. H., Ahn, K. G., et al. (2015). Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS. The Korean Journal of Pesticide Science, 19(4), 333-341. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • Lee, S., et al. (2023). Evaluation of Residual Patterns of this compound and Thifluzamide in Rice Field. Journal of the Korean Society of Agricultural Chemistry and Biotechnology, 66, 245-253. [Link]

  • Tsochatzis, E. D., et al. (2010). A multi-residue method for pesticide residue analysis in rice grains using matrix solid-phase dispersion extraction and high-performance liquid chromatography-diode array detection. Analytical and Bioanalytical Chemistry, 397(5), 2181-2190. [Link]

  • LCGC International. (2007). A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS. LCGC North America, 25(7). [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Recommended methods of sampling for the determination of pesticide residues for compliance with MRLs. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound (Ref: BAS 546F). In AERU Pesticide Properties Database. Retrieved from [Link]

  • Lozano, A., et al. (2020). Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). Foods, 9(1), 89. [Link]

  • El-Dib, M. A., & El-Bassiouni, E. A. (2006). Molar absorptivities of 2,4-D, cymoxanil, fenpropidin, isoproturon and pyrimethanil in aqueous solution in the near-UV. Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 229-234. [Link]

  • Wong, J. (n.d.). New Sample Prep and Data Analysis for Analyzing Pesticides in Foods. (Presentation referenced via Scribd). [Link]

  • Tsochatzis, E. D., et al. (2010). A multi-residue method for pesticide residue analysis in rice grains using matrix solid-phase dispersion extraction and high-performance liquid chromatography-diode array detection. ResearchGate. [Link]

  • Lee, J. H., et al. (2008). Dissipation pattern of boscalid in cucumber under greenhouse condition. Korean Journal of Pesticide Science, 12(1), 67-73. (Referenced via KoreaScience). [Link]

  • ChemWhat. (n.d.). This compound CAS#: 115852-48-7. Retrieved from [Link]

  • Velkoska-Markovska, L., et al. (2021). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Journal of Agricultural, Food and Environmental Sciences, 75(2), 11-18. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496847A - Method for synthesizing this compound.
  • Ullah, S., et al. (2018). Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. Journal of AOAC International, 101(3), 739-745. [Link]

  • Science.gov. (n.d.). validated hplc assay: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Analytical Method for Cymoxanil in Agricultural Commodities using HPLC/UVD. Retrieved from [Link]

  • da Silva, A. P., et al. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Brazilian Journal of Pharmaceutical Sciences, 48(2), 285-292. [Link]

  • Agbaba, D., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 74(4), 336-340. [Link]

Sources

Application Note: A Robust Chiral HPLC-MS/MS Method for the Enantioseparation of Fenoxanil Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenoxanil is a potent chiral amide fungicide widely used in agriculture to control rice blast fungus.[1] It possesses two chiral centers, resulting in a mixture of four stereoisomers, which exhibit significant differences in biological activity.[2][3] Notably, the (1R,2R)-(+)-fenoxanil isomer demonstrates substantially higher fungicidal efficacy compared to the other stereoisomers.[3][4] This disparity underscores the critical need for a reliable and robust analytical method to separate and quantify the individual stereoisomers. Such a method is essential for quality control, stereoselective bioactivity studies, and the development of environmentally safer, single-enantiomer formulations.[3] This application note presents a detailed protocol for the baseline separation of all four this compound stereoisomers using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) on a polysaccharide-based chiral stationary phase.[2] We delve into the rationale behind the method development, provide a step-by-step protocol, and discuss the expected results.

Introduction: The Significance of Chirality in Agrochemicals

A significant portion of pesticides currently in use are chiral compounds, often marketed as racemic mixtures of their enantiomers.[5] However, it is a well-established principle in toxicology and pharmacology that enantiomers can have different biological activities, metabolic pathways, and environmental degradation rates.[5] One enantiomer may be responsible for the desired pesticidal effect, while the other could be less active, inactive, or even contribute to off-target toxicity.

This compound, or N-(1-Cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is a prime example of this stereoselectivity.[1] It is comprised of two enantiomeric pairs.[3] Research has conclusively shown that the fungicidal activity against Magnaporthe oryzae is predominantly attributed to the (1R,2R)-(+)- stereoisomer, which is up to 21.7 times more bioactive than the (1S,2S)-(−)- isomer.[2][3] The development of a single high-efficiency isomer formulation offers a path to reducing the total volume of fungicide applied, thereby minimizing environmental impact and enhancing food safety.[3] This goal, however, is entirely dependent on the availability of precise analytical techniques capable of resolving all four stereoisomers, which this guide provides.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers by chiral chromatography relies on the differential interaction between the analytes and a chiral stationary phase (CSP).[6] The underlying principle, often simplified as the "three-point interaction model," posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[7][8]

Polysaccharide-based CSPs, such as the cellulose-derivative column used in this method, are among the most versatile and widely used phases for chiral separations.[9] Their chiral recognition mechanism is based on the complex and well-defined three-dimensional structure of the polysaccharide polymer. The chiral selector, in this case, cellulose tris(3,5-dimethylphenylcarbamate), forms helical grooves on the silica surface. Enantiomers can enter these grooves and interact differently based on their spatial arrangement. The key interactions that contribute to separation include:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., amides) and the carbamate linkages of the CSP.

  • π-π Interactions: Stacking between aromatic rings of the analyte (the dichlorophenoxy group in this compound) and the phenyl groups on the CSP.

  • Dipole-Dipole Interactions: Occurring between polar functional groups.

  • Steric Hindrance: The most critical factor, where one enantiomer fits more snugly and favorably into the chiral groove than the other, leading to a stronger overall interaction and longer retention time.[6][8]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers in Mobile Phase cluster_Elution Differential Elution CSP Chiral Groove (Selector) H_bond H-Bonding Site Pi_stack π-Acceptor Site Steric_site Steric Site R_Enantiomer R R_Enantiomer->H_bond Strong H-Bond R_Enantiomer->Pi_stack Good π-π stack R_Enantiomer->Steric_site Favorable Fit Elution_R R-Enantiomer (Elutes Later) R_Enantiomer->Elution_R Strong Interaction S_Enantiomer S S_Enantiomer->H_bond Weak H-Bond S_Enantiomer->Steric_site Steric Hindrance Elution_S S-Enantiomer (Elutes First) S_Enantiomer->Elution_S Weak Interaction

Fig 1. Principle of Chiral Recognition on a CSP.

Strategic Approach to Method Development

Developing a robust chiral separation method is a systematic process. While sometimes empirical, a logical workflow significantly increases the probability of success.[8][10] The strategy employed here prioritizes the selection of a versatile CSP and methodical optimization of the mobile phase to achieve baseline resolution of all four this compound stereoisomers.

G Start Define Goal: Separate 4 this compound Stereoisomers Step1 Step 1: Chiral Stationary Phase (CSP) Screening - Review literature for this compound/similar compounds. - Select polysaccharide-based columns (Cellulose, Amylose) for broad versatility. Start->Step1 Step2 Step 2: Select Mobile Phase Mode - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH) - Reversed Phase (ACN/Water) Step1->Step2 Step3 Step 3: Mobile Phase Optimization - Adjust organic modifier ratio (e.g., ACN:MeOH). - Introduce additives (e.g., Formic Acid) to improve peak shape and ionization. Step2->Step3 Polar Organic Mode Chosen (Good for MS compatibility) Decision1 Separation? Step3->Decision1 Step4 Step 4: Refine Chromatographic Parameters - Optimize Column Temperature for efficiency/selectivity. - Adjust Flow Rate for resolution/run time. Decision2 Baseline? Step4->Decision2 End Validated Method: Baseline Resolution Achieved Decision1->Step2 No, try different mode/CSP Decision1->Step4 Yes Decision2->Step3 No, re-optimize Decision2->End Yes

Fig 2. Workflow for Chiral Method Development.

Experimental Protocol: Validated UPLC-MS/MS Method

This protocol is based on a validated method that has demonstrated successful baseline separation of the four this compound stereoisomers.[2]

4.1. Instrumentation and Materials

  • Chromatography System: An ultrahigh-performance liquid chromatography (UPLC) system.

  • Detector: A triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical Column: Lux® Cellulose-3 (250 x 4.6 mm, 5 µm) from Phenomenex or equivalent.[2]

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Standards: Analytical standard of this compound (racemic mixture) and, if available, isolated stereoisomers.

4.2. Chromatographic Conditions

ParameterSetting
Chiral Column Lux® Cellulose-3 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile : Methanol
(40 : 30 : 30, v/v/v)[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 5 µL
MS Ionization Mode ESI Positive[2]
MS Analysis Mode Multiple Reaction Monitoring (MRM)[2]

4.3. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard (1 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 ng/mL) by serially diluting the working standard with the mobile phase.

4.4. Analytical Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set up the UPLC-MS/MS system with the parameters listed in the chromatographic conditions table.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the 1 µg/mL working standard to identify the retention times of the four stereoisomers.

  • Proceed with the injection of calibration standards and samples.

  • Integrate the peak areas for each stereoisomer for quantification.

Expected Results and Discussion

Following the protocol above should result in the baseline separation of the four this compound stereoisomers. The elution order on the Lux Cellulose-3 column has been experimentally determined and confirmed via electronic circular dichroism.[2]

Table 1: Typical Chromatographic Performance

StereoisomerElution OrderExpected Retention Time (min)Resolution (Rs)
(1R,2R)-(+)-Fenoxanil1~12.5-
(1R,2S)-(−)-Fenoxanil2~14.0> 1.5
(1S,2R)-(+)-Fenoxanil3~16.5> 1.5
(1S,2S)-(−)-Fenoxanil4~18.0> 1.5

Note: Retention times are approximate and may vary slightly based on system configuration and column age. Resolution (Rs) should be >1.5 for baseline separation.

The chromatogram will display four distinct, well-resolved peaks. The use of MS/MS detection in MRM mode provides excellent sensitivity and selectivity, allowing for accurate quantification even at low concentrations, with a reported limit of quantitation of 0.05 mg/kg in complex matrices like rice.[2][3] The separation of the most bioactive isomer, (1R,2R)-(+)-Fenoxanil, as the first eluting peak allows for its unambiguous identification and quantification.

Conclusion

This application note provides a comprehensive and validated method for the enantioseparation of this compound stereoisomers. The use of a Lux Cellulose-3 chiral stationary phase with a polar organic mobile phase provides the necessary selectivity for complete baseline resolution.[2] The coupling with MS/MS detection ensures high sensitivity for trace-level analysis. This protocol is a powerful tool for researchers in agrochemical development, food safety, and environmental science, enabling precise stereoisomer-specific analysis that is crucial for developing safer and more effective agricultural products.

References

  • Zhao, W., et al. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. [Link]

  • PubChem. (2025). (S,S)-fenoxanil. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2024). New Study Reveals Enhanced Chiral Separation Method for Metconazole Fungicide. [Link]

  • DrugFuture. (2023). This compound. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • MDPI. (2021). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. [Link]

  • Taylor & Francis Online. (2006). Chiral Drug Separation. [Link]

  • Orochem. CHIRAL STATIONARY PHASES. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubMed. (1993). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. [Link]

  • National Center for Biotechnology Information. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]

Sources

Application Notes and Protocols for Fenoxanil in Rice Blast Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae (synonym Pyricularia oryzae), is one of the most destructive diseases of rice (Oryza sativa L.) worldwide, posing a significant threat to global food security.[1][2] The disease can affect all aerial parts of the rice plant, including leaves, collars, nodes, and panicles, with neck and panicle blast being the most damaging phases, leading to substantial yield losses ranging from 10% to 30% annually.[2][3] Effective management of rice blast is therefore critical. Fenoxanil is a systemic fungicide belonging to the propionamide chemical group, specifically developed for the control of M. oryzae.[4][5] Its high efficacy and specific mode of action make it a valuable tool not only for crop protection but also for fundamental research into fungal pathogenesis and fungicide resistance.

This guide provides a comprehensive overview of the field application methods for this compound in the context of rice blast disease research. It is designed to equip researchers with the technical knowledge and detailed protocols necessary to conduct robust and reproducible field trials.

Scientific Foundation for Application

This compound's Mechanism of Action

Understanding the biochemical pathway targeted by a fungicide is paramount for optimizing its application. This compound is a Melanin Biosynthesis Inhibitor (MBI).[4][6] Specifically, it targets and inhibits the enzyme scytalone dehydratase, which is crucial for the fungal melanin production pathway.[4]

Melanin is a critical component for the pathogenicity of M. oryzae. The fungus initiates infection when a spore (conidium) lands on a leaf surface and forms a specialized infection structure called an appressorium.[2][7] This appressorium must generate immense turgor pressure to mechanically rupture the plant's cuticle. Melanin, deposited in the appressorial cell wall, is indispensable for creating this pressure.[4][8] By blocking melanin synthesis, this compound prevents the appressorium from hardening and generating sufficient pressure, thereby halting the infection process before the fungus can penetrate the host tissue.[4][5] This preventative action underscores the importance of applying this compound before widespread infection occurs.

The Magnaporthe oryzae Infection Cycle: Timing is Everything

A successful fungicide application strategy is intrinsically linked to the life cycle of the target pathogen. The infection cycle of M. oryzae begins with the adhesion of a conidium to the rice leaf surface.[7]

  • Germination & Appressorium Formation: The conidium germinates, forming a germ tube and then an appressorium. This process is a key target for preventative fungicides.

  • Penetration: The melanized appressorium develops a penetration peg that pierces the plant cuticle.[7]

  • Biotrophic Phase: Once inside a plant cell, the fungus establishes a biotrophic relationship, growing without causing immediate cell death for 4-5 days.[2] During this phase, the infection is difficult to detect visually.[2]

  • Necrotrophic Phase: The fungus switches to a necrotrophic phase, killing host cells and causing the characteristic diamond-shaped lesions on the leaves.[2]

  • Sporulation: Thousands of new conidia are produced on these lesions, which are then dispersed by wind and rain to initiate secondary infections.[2]

Given this cycle, the most effective application of this compound is preventative . It should be applied to protect the plant before or at the very early stages of infection, particularly targeting the appressorium formation and penetration stages. Application after lesions are visible is less effective as the fungus is already established within the plant tissue.

Pre-Application Planning and Preparation

Experimental Design and Field Layout

A robust experimental design is the cornerstone of trustworthy research. For evaluating this compound, a Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability.

Key Components of a Field Trial Layout:

  • Treatments: Include multiple this compound application rates, a negative control (untreated), and potentially a positive control (another standard fungicide).

  • Replicates: A minimum of 3-4 replicate blocks is essential for statistical validity.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for accurate data collection (e.g., 3m x 5m).

  • Spreader Rows: To ensure uniform disease pressure, it is advisable to plant "spreader rows" of a highly susceptible rice variety around the experimental blocks.[9] These rows are inoculated with M. oryzae to provide a consistent source of inoculum for the trial plots.[9]

  • Buffers: Leave buffer zones between plots and blocks to prevent spray drift between treatments.

This compound Formulations and Properties

Understanding the chemical's properties is crucial for safe handling and effective application.

PropertyValueSource
IUPAC Name N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide[5]
CAS Number 115852-48-7[5]
Molecular Formula C15H18Cl2N2O2[5]
Molecular Weight 329.22 g/mol [5]
Formulation Commonly available as a Suspension Concentrate (SC). May also be in mixtures (e.g., with Azoxystrobin).[10]
Water Solubility 30.7 ± 0.3 mg/L (at 20°C)[6]
Fungicide Class Melanin Biosynthesis Inhibitor (MBI); FRAC Group 16.2[11]
Preparation of Spray Solution

Accurate preparation of the fungicide solution is critical for applying the intended dose.

Protocol 1: Spray Solution Preparation

  • Calibration: Calibrate your sprayer (e.g., backpack sprayer) to determine its output in Liters per hectare (L/ha). This is a critical step to ensure accurate application.

  • Calculate Required Product: Based on the target application rate (g a.i./ha or mL product/ha) and the area of the plot, calculate the precise amount of this compound formulation needed.

  • Mixing: a. Fill the sprayer tank with half the required volume of clean water. b. Vigorously shake the this compound concentrate container. c. Add the calculated amount of this compound to the tank. d. Agitate the mixture thoroughly. e. Add the remaining volume of water and continue to agitate to ensure a uniform suspension.

  • pH Check: If the water source is highly alkaline, consider using a buffering agent, as extreme pH can affect the stability of some fungicide formulations.

  • Use Promptly: Use the prepared spray solution promptly after mixing.

Field Application Protocols

The timing and method of application are the most critical factors determining the efficacy of this compound. Applications should be timed to protect the most vulnerable stages of the rice plant, primarily during tillering for leaf blast and at the booting to heading stages for panicle and neck blast.[8]

Protocol 2: Preventative Foliar Application for Leaf Blast Control

This protocol is designed for application during the vegetative stages of rice (e.g., tillering) when conditions are favorable for leaf blast development.

Objective: To protect foliage from initial infection by M. oryzae.

Materials:

  • Calibrated backpack sprayer with appropriate nozzles (e.g., flat-fan)

  • Prepared this compound spray solution

  • Personal Protective Equipment (PPE): chemical-resistant gloves, goggles, mask, and protective clothing.[10]

  • Plot maps and measuring equipment

Procedure:

  • Timing: Initiate the first application at the mid-to-late tillering stage, or when environmental conditions (high humidity >90%, temperatures of 25-28°C) become conducive for blast development.[8]

  • Scouting: Monitor weather forecasts and scout fields for the very first signs of disease, especially in spreader rows. The goal is to apply before lesions become widespread.

  • Application: a. On the day of application, ensure wind speeds are low (< 15 km/h) to prevent drift.[10] b. Pressurize the sprayer to the calibrated setting. c. Walk at a steady, calibrated pace through the plot, holding the spray boom at a consistent height above the crop canopy to ensure uniform coverage. d. Spray the foliage to the point of runoff, ensuring thorough coverage of all leaf surfaces.

  • Follow-up Applications: Depending on disease pressure and weather conditions, a second application may be necessary 10-14 days later.

  • Record Keeping: Meticulously record the date, time, weather conditions, growth stage, and application rate for each plot.

Protocol 3: Protective Application for Panicle and Neck Blast Control

This is the most critical application for protecting yield, as neck blast can cause total loss of the panicle.

Objective: To protect the panicle, especially the neck node, from infection during the reproductive stage.

Materials: Same as Protocol 2.

Procedure:

  • Timing: This is the most crucial decision. The optimal application window is between the late booting stage (panicle is still in the sheath) and just before 5% heading (when the tips of the panicles first emerge). Application after heading is significantly less effective for controlling neck blast.[8]

  • Application: a. Follow the same procedure as for foliar application (Protocol 2, Step 3). b. Pay special attention to achieving good canopy penetration to protect the emerging panicles.

  • Second Application (if necessary): Under severe and prolonged disease pressure, a second application may be warranted 7-10 days after the first, especially if heading is uneven.

  • Record Keeping: As with Protocol 2, maintain detailed records of the application.

// Nodes A [label="Phase 1: Planning", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Experimental Design\n(RCBD, Treatments, Reps)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Field Layout\n(Plots, Buffers, Spreader Rows)", fillcolor="#FFFFFF", fontcolor="#202124"];

D [label="Phase 2: Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Sprayer Calibration", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Prepare Spray Solution\n(Protocol 1)", fillcolor="#FFFFFF", fontcolor="#202124"];

G [label="Phase 3: Application", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Disease Scouting &\nWeather Monitoring", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; I [label="Apply at Tillering\n(Protocol 2: Leaf Blast)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Apply at Booting/Heading\n(Protocol 3: Neck Blast)", fillcolor="#FFFFFF", fontcolor="#202124"];

K [label="Phase 4: Evaluation", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Data Collection\n(Disease Severity, Yield)", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="Statistical Analysis\n(ANOVA)", fillcolor="#FFFFFF", fontcolor="#202124"]; N [label="Draw Conclusions", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B -> C; D -> E -> F; G -> H; H -> I [label="Vegetative Stage"]; H -> J [label="Reproductive Stage"]; I -> K [style=dashed]; J -> K; K -> L -> M -> N;

// Invisible edges for alignment A -> D -> G -> K [style=invis]; } caption: Workflow for this compound Field Trials in Rice.

Post-Application Data Collection and Analysis

To quantify the efficacy of this compound, systematic data collection and analysis are essential.

Disease Assessment

Disease assessment should be conducted at regular intervals (e.g., 7-14 days) after application and at key growth stages.

Leaf Blast Severity:

  • Use a standardized rating scale, such as the 0-9 scale from the International Rice Research Institute (IRRI).[3]

  • Scale Example:

    • 0: No lesions observed.[9]

    • 1: Small brown pinpoint spots.[9]

    • 4: Typical blast lesions infecting <4% of the leaf area.[9]

    • 9: >75% of the leaf area is affected, many leaves are dead.[9]

  • Randomly select 10-20 tillers per plot and rate the disease severity on the upper three leaves.

Panicle and Neck Blast Incidence/Severity:

  • At the dough stage, randomly select 20-50 panicles per plot.[9]

  • Calculate the Disease Incidence (%) : (Number of infected panicles / Total number of panicles) x 100.

  • Calculate the Disease Severity (%) : This can be a visual estimation of the percentage of diseased spikelets per panicle.[1]

Yield and Phytotoxicity Assessment
  • Yield Data: At maturity, harvest a predetermined central area from each plot to avoid edge effects. Measure the grain yield and adjust for moisture content.

  • Phytotoxicity: Visually assess plots for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 3 and 7 days after each application, using a 0-100% scale where 0 is no damage and 100 is complete crop death.

Data Analysis

The collected data should be subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine if there are significant differences among the treatments. If the ANOVA is significant, a mean separation test (e.g., Tukey's HSD) can be used to compare individual treatment means.

Safety and Environmental Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator mask during mixing and application.[10]

  • Environmental Safety: this compound can be toxic to aquatic organisms. Avoid direct application to water bodies and prevent spray drift or runoff from entering streams and ponds.[10]

  • Storage: Store this compound in its original container in a cool, dry, and secure location away from food and feed.[10]

  • Resistance Management: To delay the development of fungicide resistance, do not rely solely on this compound. Rotate its use with fungicides from different FRAC groups that have different modes of action.[10]

// Nodes Start [label="Start: Rice Crop Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scout [label="Monitor: Disease Scouting\n& Weather Forecasts", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GrowthStage [label="Identify Rice Growth Stage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Veg [label="Vegetative Stage\n(Tillering)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repro [label="Reproductive Stage\n(Booting to Early Heading)", fillcolor="#F1F3F4", fontcolor="#202124"];

ApplyLeaf [label="Decision: Apply this compound\nfor Leaf Blast (Protocol 2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ApplyPanicle [label="Decision: Apply this compound\nfor Neck/Panicle Blast (Protocol 3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

NoApply [label="Decision: No Application\n(Continue Monitoring)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Assess [label="Post-Application:\nAssess Efficacy & Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Scout; Scout -> GrowthStage [label="Conditions Favorable?"]; Scout -> Scout [label="Conditions Unfavorable", style=dashed];

GrowthStage -> Veg [label="Tillering"]; GrowthStage -> Repro [label="Booting/Heading"];

Veg -> ApplyLeaf; Repro -> ApplyPanicle;

ApplyLeaf -> Assess; ApplyPanicle -> Assess;

GrowthStage -> NoApply [label="Other Stages & No Threat"]; NoApply -> Scout [style=dashed]; } caption: Decision tree for this compound application timing.

References

  • Accio. (2025). This compound fungicide: Effective Crop Protection. Retrieved from [Link]

  • University of Hertfordshire. (2025). This compound (Ref: BAS 546F). AERU. Retrieved from [Link]

  • J-GLOBAL. (n.d.). This compound (ACHI-BU). A New Systemic Fungicide for the Control of Rice Blast. Retrieved from [Link]

  • Kingelong Việt Nam. (2023, September 10). This compound - Rice blast disease. Retrieved from [Link]

  • Merck Index. (n.d.). This compound. Retrieved from [Link]

  • University of Florida. (2024). Rice Blast Disease - UF/IFAS EDIS. Retrieved from [Link]

  • bkumarauthor. (2023, April 25). magnaporthe oryzae life cycle. Retrieved from [Link]

  • Revista Cultivar. (2017, August 11). Blast management in rice cultivation. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Spectral characterization and severity assessment of rice blast disease using univariate and multivariate models. Scientific Reports, 13(1), 3097. Retrieved from [Link]

  • IRRI Rice Knowledge Bank. (2021, December 15). Tutorial for the evaluation of Rice Blast [Video]. YouTube. Retrieved from [Link]

  • Fernandez, J., & Orth, K. (2018). The Devastating Rice Blast Airborne Pathogen Magnaporthe oryzae—A Review on Genes Studied with Mutant Analysis. Journal of Fungi, 4(2), 68. Retrieved from [Link]

  • Zhang, N., et al. (2016). Assessment of Rice Panicle Blast Disease Using Airborne Hyperspectral Imagery. Remote Sensing, 8(6), 516. Retrieved from [Link]

  • Yang, C., et al. (2022). Methods for Evaluation of Rice Resistance to Blast and Sheath Blight Diseases. Journal of Integrative Plant Biology, 64(3), 543-553. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Fenoxanil Solubility Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fenoxanil applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound in their experimental setups. As a senior application scientist, I understand that maintaining compound solubility is critical for generating reliable and reproducible data. This resource provides in-depth, field-proven insights and validated protocols to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound in aqueous media.

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A: this compound is a hydrophobic compound with very low water solubility (approximately 30.7 mg/L)[1]. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium, the solvent concentration can drop below the level required to keep the compound dissolved. This causes the this compound to "crash out" or precipitate.

Q2: What is the best organic solvent to use for making a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are commonly used as co-solvents due to their high solubilization capacity for compounds that are difficult to dissolve and their relatively low toxicity in many experimental systems[2]. While this compound is also slightly soluble in methanol and acetonitrile, DMSO is generally the preferred choice for achieving higher stock concentrations[3][4][5].

Q3: I've dissolved this compound in DMSO, but it still precipitates upon dilution. What is the maximum percentage of DMSO my aqueous medium can tolerate?

A: The maximum tolerable percentage of DMSO depends on your specific assay or cell type. Many cell lines can tolerate up to 0.5% v/v DMSO without significant toxicity, but it is always best to run a vehicle control to confirm. The key is to ensure that after dilution, the final DMSO concentration is sufficient to maintain this compound's solubility while remaining non-toxic to your system. If precipitation still occurs at non-toxic DMSO levels, you will need to explore alternative solubilization strategies.

Q4: Can I heat the solution to dissolve the this compound?

A: While gently warming can sometimes help dissolve a compound, it is generally not recommended for this compound without specific stability data. The melting point of this compound is between 69.0-71.5°C[1][4]. Excessive heat can lead to degradation of the compound, altering its activity and compromising your results. More reliable and controlled methods like co-solvency or the use of other excipients are preferred.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common solubility problems and their solutions.

Issue 1: Immediate Precipitation in Aqueous Media
  • Question: I am diluting my 10 mM this compound stock in DMSO into my cell culture medium to a final concentration of 10 µM, but I see immediate cloudiness/precipitation. Why is this happening and how can I fix it?

  • Expert Analysis: This is a classic solubility problem. A 1:1000 dilution of your DMSO stock results in a final DMSO concentration of only 0.1%. While this is excellent for minimizing solvent toxicity, it may not be high enough to keep the highly hydrophobic this compound in solution. The compound's preference for the organic solvent is high, and upon its drastic reduction, the aqueous environment forces the this compound molecules to aggregate and precipitate.

  • Solutions:

    • Increase Final Co-solvent Concentration: If your experimental system allows, try preparing a more concentrated intermediate dilution of your this compound stock in your aqueous medium. This allows for a smaller final dilution volume, thereby increasing the final DMSO concentration. Always include a vehicle control with the same final DMSO concentration.

    • Use of Surfactants: Incorporating a non-ionic surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous medium can help. Surfactants form micelles that can encapsulate the hydrophobic this compound, keeping it dispersed in the solution[6][7].

    • Pluronic F-127 for Gel Formulations: For certain applications, Pluronic F-127 can be used to create thermosensitive gels that can hold hydrophobic compounds in solution.

Issue 2: Achieving Higher Working Concentrations Without Precipitation
  • Question: I need to test this compound at concentrations above 50 µM, but I cannot achieve this without precipitation, even with 0.5% DMSO. What are my options?

  • Expert Analysis: At higher concentrations, you are exceeding the solubility limit of this compound in a predominantly aqueous environment, even with a co-solvent. To overcome this, you need a more robust solubilization technology.

  • Solutions:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior[8]. They can form inclusion complexes with poorly soluble compounds like this compound, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility[8][9][10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[11].

    • Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems consist of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets[2][12]. A patent for a this compound-containing fungicide describes using emulsifiers with organic solvents to create micro-emulsions[13].

Part 3: Validated Experimental Protocols

These protocols provide step-by-step instructions for preparing this compound solutions for your research.

Protocol 1: Standard Stock Solution using a Co-solvent

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution.

  • Weighing: Accurately weigh the desired amount of this compound powder (M.W. 329.22 g/mol )[4] in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution[4][5].

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Working Solution Preparation using Cyclodextrins

This protocol is designed to enhance the solubility of this compound in aqueous media for higher concentration experiments.

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer or medium. Gently warm and stir until fully dissolved.

  • Add this compound: Add this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vortex the mixture vigorously. Tightly cap the tube and place it on a rotator or shaker at room temperature overnight to allow for the formation of the inclusion complex.

  • Clarification and Sterilization: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound. Carefully collect the supernatant and sterilize it using a 0.22 µm syringe filter.

Part 4: Data Summaries and Visual Workflows

Solubility Enhancement Strategy Comparison
StrategyMechanismProsConsTypical Application
Co-solvency (e.g., DMSO) Reduces interfacial tension between the aqueous solution and the hydrophobic solute[14].Simple, fast, widely used.Potential for cellular toxicity at higher concentrations; drug may precipitate upon dilution.Standard in vitro assays with low final solvent concentrations.
Surfactants (e.g., Tween-80) Form micelles that encapsulate the hydrophobic drug[7].Can significantly increase solubility; can stabilize suspensions.May interfere with some biological assays; potential for cell lysis at high concentrations.Formulations for cell-based assays and some preclinical studies.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes by encapsulating the drug in a hydrophobic cavity[8].High solubilizing capacity, low toxicity, can improve drug stability[10].Can be more expensive; complexation may require time.Achieving high aqueous concentrations for in vitro and in vivo studies.
Visual Workflow for this compound Solubilization

Below are diagrams illustrating the decision-making process and the mechanism of action for the different solubilization techniques.

Fenoxanil_Solubility_Workflow start Start: Need to prepare this compound in aqueous medium stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous medium stock->dilute check Does it precipitate? dilute->check success Success: Solution is clear. Proceed with experiment. check->success No troubleshoot Troubleshoot: Precipitation occurs check->troubleshoot Yes option1 Option 1: Increase final DMSO % (if tolerated) troubleshoot->option1 option2 Option 2: Add surfactant (e.g., Tween-80) to medium troubleshoot->option2 option3 Option 3: Use Cyclodextrin (HP-β-CD) complexation troubleshoot->option3

Caption: Decision workflow for preparing this compound solutions.

Solubilization_Mechanisms cluster_cosolvent Co-solvency cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex cosolvent_node This compound molecules dispersed among water and DMSO molecules micelle Hydrophobic this compound in micelle core surfactant_head Hydrophilic heads surfactant_head->micelle face water cd_complex This compound encapsulated in HP-β-CD hydrophobic cavity cd_exterior Hydrophilic exterior cd_exterior->cd_complex interacts with water This compound Insoluble this compound Aggregate This compound->cosolvent_node Solubilized by This compound->micelle Solubilized by This compound->cd_complex Solubilized by

Caption: Mechanisms of this compound solubility enhancement.

References

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Merck Index. This compound. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • University of Hertfordshire. This compound (Ref: BAS 546F) - AERU. [Link]

  • ResearchGate. Strategies for formulating and delivering poorly water-soluble drugs. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2022). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

  • MDPI. (2021). A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. [Link]

  • World Journal of Pharmaceutical Research. CO-SOLVENCY AND ANTI-SOLVENT METHOD: A NOVEL TECHNIQUE FOR SOLUBILITY ENHANCEMENT. [Link]

  • AAPS. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Google Patents. Fungicidal composition containing this compound and hexaconazole.
  • Semantic Scholar. Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

  • Compendium of Pesticide Common Names. This compound data sheet. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • ResearchGate. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. [Link]

  • PubMed Central. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • PubMed. CDs as solubilizers: effects of excipients and competing drugs. [Link]

  • ResearchGate. Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. [Link]

Sources

Technical Support Center: Stabilizing Fenoxanil for Experimental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fenoxanil. As a Senior Application Scientist, I understand that the success of your research hinges on the stability and reliability of your reagents. This compound, a potent fungicide used in agricultural science and as an analytical standard, requires careful handling to prevent degradation that can compromise experimental outcomes.[1][2] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting solutions to ensure the integrity of this compound in your work.

Section 1: Understanding the this compound Stability Profile

The stability of any compound is not an absolute but is rather a function of its environment. The key to preventing degradation is understanding this compound's inherent chemical properties and its response to external factors. Unforeseen degradation is a primary source of experimental irreproducibility; what may appear as a change in biological activity could simply be a lower concentration of the active compound.

Below is a summary of this compound's stability characteristics. Understanding these parameters is the first step in designing robust experimental protocols.

ParameterSpecificationImplication for Experimental DesignSource(s)
Chemical Name N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamideThe amide and ether linkages are potential sites for hydrolysis under extreme conditions.[3]
Physical State Dirty white solidProper dissolution techniques are required to achieve a homogenous solution.[4]
Aqueous Solubility 30,700 mg/L (at 20°C, pH 7)While highly soluble, precipitation can occur if solubility is exceeded in complex buffers or upon temperature changes.[4]
Organic Solvents Moderately solubleSolvents like Acetonitrile, DMSO, or Acetone are effective for preparing concentrated stock solutions.[5][6]
Aqueous Hydrolysis Stable between pH 5 and pH 9Experiments conducted within this pH range are at low risk for hydrolytic degradation. Avoid highly acidic or alkaline conditions.[4]
Aqueous Photolysis DT₅₀ (Half-life) = 41 daysWhile relatively stable, prolonged exposure to high-intensity light, especially UV, can be a cumulative source of degradation.[4] Prudent practice dictates minimizing light exposure.[7][8][4][7][8]
Thermal Stability Stable under normal conditions; Degradation point at 420°CAvoid high heat during storage and experimentation.[4][9] Formation of toxic gases is possible upon thermal decomposition.[9][4][9]
Incompatible Materials Strong oxidizing agentsAvoid co-formulation or experimental conditions with strong oxidizers to prevent chemical degradation.[9]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in a direct question-and-answer format.

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For maximum shelf-life, solid this compound should be stored in a tightly sealed, light-shielding container in a cool, dry, and well-ventilated location.[7][9] The recommended storage temperature is typically in a cool location, away from direct sunlight and heat sources.[5][7] Storing it locked up is also advised to ensure controlled access.[7]

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it, and what is its shelf-life?

A2: The stability of this compound in solution is lower than in its solid form. The primary cause for this is the increased molecular mobility, which makes it more susceptible to degradation.

  • Causality: While DMSO is an excellent solvent, it is also hygroscopic (absorbs water from the air), which could introduce water that may participate in slow hydrolysis over long periods, especially if not stored properly.

  • Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Aliquot this stock into smaller, single-use volumes in light-protecting tubes and store them at -20°C or, ideally, -80°C. This minimizes freeze-thaw cycles and reduces light exposure and water absorption. For working solutions, thaw a fresh aliquot and dilute it into your aqueous experimental buffer immediately before use. We do not recommend storing dilute aqueous solutions for extended periods.

Solution Preparation

Q3: My this compound is not dissolving completely in my aqueous buffer. What can I do?

A3: This is a common issue related to solubility limits. Although this compound has high water solubility, factors like buffer composition, pH, and temperature can affect this.[4]

  • Troubleshooting Steps:

    • Use a Co-Solvent: Do not attempt to dissolve solid this compound directly in an aqueous buffer. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO or Acetone.[5]

    • Serial Dilution: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer. Never add the buffer to the stock, as this can cause immediate precipitation.

    • Check Concentration: Ensure your final working concentration does not exceed the solubility limit in your specific buffer system. You may need to perform a solubility test for your unique conditions.

    • Avoid Salting Out: High salt concentrations in your buffer can decrease the solubility of organic compounds, a phenomenon known as "salting out." If you suspect this, try preparing a working solution in a lower-salt buffer if your experiment allows.

Experimental Stability

Q4: My bioassay results are inconsistent from week to week. Could this compound degradation be the cause?

A4: Absolutely. Inconsistent results are a classic symptom of reagent instability. If the concentration of your active compound is variable, your results will be as well.

  • Self-Validation System: To confirm if degradation is the issue, you need a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

    • Analysis: Analyze a freshly prepared this compound solution and compare its chromatogram to one from your week-old solution.

    • Diagnosis: A decrease in the area of the main this compound peak and/or the appearance of new, smaller peaks (degradants) confirms that degradation is occurring.

  • Workflow for Troubleshooting: The diagram below outlines a logical workflow to diagnose the source of inconsistent results.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis & Solution A Inconsistent Experimental Results B Prepare Fresh this compound Stock & Working Solutions A->B C Re-run Experiment with Fresh Solutions B->C D Results are Now Consistent? C->D E Issue was Solution Degradation. Review Solution Prep & Storage Protocol. D->E  Yes F Problem Persists. Investigate Other Experimental Variables (e.g., cells, reagents, instrument). D->F  No G Implement Stability-Indicating HPLC Analysis (Protocol 2) to Quantify Degradation. E->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: How can I actively prevent this compound degradation during a long-term (e.g., 48-72 hour) cell culture experiment?

A5: Long-term experiments are high-risk environments for compound degradation. The combination of aqueous media, physiological temperature (37°C), and light exposure from the incubator or microscope creates a challenging environment.

  • Mitigation Strategies:

    • Light Protection: Keep your culture plates protected from light as much as possible. If your incubator has a glass door, consider covering it.

    • Temperature Control: Maintain a constant, calibrated temperature.

    • Fresh Media Changes: If your experimental design allows, replace the media with freshly prepared this compound-containing media every 24 hours. This ensures a more consistent concentration of the active compound over the experiment's duration.

    • Run a Stability Control: In a separate cell-free plate, incubate your this compound-containing media under the exact same conditions as your experiment. At the end of the experiment, analyze this media via HPLC to quantify the percentage of degradation that occurred. This provides crucial data for interpreting your biological results.

The following diagram illustrates the key factors influencing this compound's stability and the corresponding mitigation strategies.

G cluster_env Environmental Factors cluster_chem Chemical Factors cluster_proc Procedural Factors cluster_mitigation Mitigation Strategies center This compound Stability Light Light Exposure center->Light Temp Elevated Temperature center->Temp pH Extreme pH (<5 or >9) center->pH Solvent Improper Solvent Choice center->Solvent Oxidizer Oxidizing Agents center->Oxidizer Storage Improper Storage center->Storage Handling Repeated Freeze/Thaw center->Handling M_Light Use Amber Vials/ Cover Plates Light->M_Light M_Temp Store Cool & Dry/ Control Incubator Temp->M_Temp M_pH Buffer within pH 5-9 pH->M_pH M_Solvent Use Anhydrous Stock Solvent Solvent->M_Solvent M_Oxidizer Avoid Reactive Species Oxidizer->M_Oxidizer M_Storage Tightly Sealed Containers Storage->M_Storage M_Handling Aliquot Stock Solutions Handling->M_Handling

Caption: Key factors influencing this compound stability and mitigation strategies.

Section 3: Validated Experimental Protocols

Adhering to validated protocols is essential for ensuring the integrity of your experiments.

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution

This protocol describes the standard procedure for creating a reliable, long-term stock solution.

Materials:

  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ACS grade or higher)

  • Calibrated analytical balance

  • Amber or opaque microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Pre-Weighing: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., for a 10 mM solution of this compound, MW 329.22 g/mol , dissolve 3.29 mg in 1 mL of DMSO).

  • Homogenization: Vortex the solution thoroughly for 2-3 minutes until all solid particles are completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in clearly labeled, light-protecting tubes. The volume of the aliquot should be appropriate for a single experiment to avoid partial use and re-freezing.

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to a year).

  • Documentation: Record the name, concentration, date of preparation, and solvent on your lab notebook and the storage box.

Protocol 2: Forced Degradation Study for a Stability-Indicating HPLC Method

This protocol is a self-validating system to ensure your analytical method can distinguish intact this compound from its degradation products. This is a critical step outlined by the International Council for Harmonisation (ICH) guidelines for analytical method validation.[12]

Objective: To generate potential degradation products of this compound and confirm that the HPLC method can resolve these products from the parent peak.

Materials:

  • This compound stock solution (in Acetonitrile)

  • HPLC system with UV or DAD detector

  • C18 RP-HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Procedure:

  • Prepare Stress Samples: Set up five separate reactions using your this compound solution:

    • Control: this compound solution with no added stressor.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 4-8 hours.[13]

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 1-4 hours.[13]

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.[10]

    • Photolytic Degradation: Expose the solution to direct UV light (e.g., 254 nm) or high-intensity broad-spectrum light for 24-48 hours.[14]

  • Neutralization: Before injection, neutralize the acid and base hydrolysis samples to approximately pH 7.

  • HPLC Analysis: Analyze all five samples, plus a blank (solvent only), using your HPLC method.

  • Evaluation:

    • The chromatogram of the control sample should show a single, sharp peak for this compound at its characteristic retention time.

    • The chromatograms of the stressed samples should show a reduced peak area for this compound and the appearance of one or more new peaks corresponding to degradation products.

    • Success Criteria: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak (resolution > 1.5). This proves that your method can accurately measure the concentration of intact this compound even in the presence of its degradants.

References

  • Agilent Technologies. (2019). This compound Standard - Safety Data Sheet. [Link]

  • University of Hertfordshire. (2025). This compound (Ref: BAS 546F) - AERU. [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2022). This compound Safety Data Sheet. [Link]

  • VHG Labs, Inc. (2015). Safety Data Sheet - this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (2015). CN104496847A - Method for synthesizing this compound.
  • Zhu, F., et al. (2018). Uptake and Distribution of this compound-Loaded Mesoporous Silica Nanoparticles in Rice Plants.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Jia, Z., et al. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Journal of Agricultural and Food Chemistry, 52(1), 123-127.
  • ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines. [Link]

  • Jia, Z., et al. (2004). Kinetics and Mechanism of Cymoxanil Degradation in Buffer Solutions.
  • El-Ragehy, N. A., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 25-31.
  • Stulzer, H. K., et al. (2008). LC: Analysis of Photodegradation Kinetics of Nitazoxanide in Pharmaceutical Formulations.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(4), 344.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Tsochatzis, E. D., et al. (2014). Rapid Determination of Famoxadone and Cymoxanil in Commercial Pesticide Formulation by High Performance Liquid Chromatography Using a C18 Monolithic Rod Column.
  • Spac, A., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Arhiv za farmaciju, 70(4), 187-203.
  • Li, J., et al. (2022).

Sources

Troubleshooting inconsistent results in Fenoxanil bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing inconsistent results in Fenoxanil bioassays. Our approach moves beyond simple checklists to explain the causal relationships behind experimental variables, empowering you to build self-validating and robust assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a systemic fungicide predominantly used to control rice blast disease caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae).[1][2] Its primary mode of action is the inhibition of melanin biosynthesis.[1][2][3][4] Specifically, this compound targets and blocks the enzyme scytalone dehydratase, which is critical for the fungal melanin pathway.[1] Melanin is essential for the structural integrity and function of the appressoria, specialized infection structures that fungi use to penetrate host plant tissues.[2] By disrupting this pathway, this compound prevents the fungus from successfully infecting its host.[2][3]

Q2: I'm observing no fungal inhibition, even at high concentrations of this compound. What are the most common initial checks?

A2: A complete lack of activity can be perplexing. Before diving into complex troubleshooting, start with these fundamental checks:

  • Compound Solubility and Stability: this compound has limited solubility in water but is soluble in organic solvents.[5][6] Ensure your stock solution is fully dissolved and has not precipitated upon dilution into your aqueous assay medium. Visually inspect your wells for any precipitate.

  • Solvent Toxicity Control: If you are using a solvent like DMSO or acetonitrile to dissolve this compound, you must run a "vehicle control" containing the highest concentration of the solvent used in your experiment, but without this compound. This ensures the solvent itself isn't inhibiting fungal growth, which could mask the fungicide's effect.

  • Fungal Strain Viability: Confirm that your fungal inoculum is viable and grows robustly in the negative control (media only) wells. Lack of growth here points to a problem with your culture, not the compound.

  • Intrinsic Resistance: The fungal species or strain you are testing may have intrinsic or acquired resistance to this compound.[4] Test your assay setup with a known susceptible strain, if available, to validate the protocol and this compound's activity.

Q3: My MIC/EC50 values are highly variable between replicates and experiments. What's causing this inconsistency?

A3: High variability is one of the most common challenges in fungicide bioassays. The root cause often lies in a few key areas:

  • Inoculum Density: Inconsistent numbers of fungal spores or mycelial fragments in the inoculum are a major source of variability. A denser inoculum requires a higher concentration of the fungicide to achieve inhibition.

  • Compound Precipitation: this compound may precipitate out of the solution at higher concentrations when diluted into aqueous media, leading to an inaccurate effective concentration in the well.

  • Inconsistent Incubation Conditions: Fluctuations in temperature or humidity during incubation can affect fungal growth rates, leading to varied results.[7]

  • Edge Effects in Microplates: The outer wells of a microtiter plate are prone to evaporation, which concentrates both the media and the test compound, skewing results.

Detailed solutions to these issues are provided in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This section addresses specific problems with detailed explanations and actionable protocols.

Issue 1: High Variability in Endpoint Readings (e.g., MIC, EC50)

This is often the most frustrating issue. A systematic approach is required to pinpoint the source of variation.

Causality: The final inhibitory effect is a function of the compound's concentration relative to the number of fungal cells. If the cell number fluctuates between wells or experiments, the resulting MIC will also fluctuate. Fungal pathogens can exhibit significant inherent variability in growth and pathogenic potential.[8][9]

Solution: Standardize Your Inoculum

Implement a rigorous, quantitative method for inoculum preparation. For spore-producing fungi, using a hemocytometer to count and adjust spore concentration is essential. For mycelial fungi, a standardized fragmentation and filtration protocol should be followed.

Protocol 1: Standardized Fungal Inoculum Preparation (Spores)

  • Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

  • Flood the plate with 5-10 mL of sterile saline solution containing a wetting agent (e.g., 0.05% Tween® 80).

  • Gently scrape the surface with a sterile cell scraper to release the spores.

  • Filter the spore suspension through sterile cheesecloth or glass wool into a sterile tube to remove mycelial fragments.

  • Vortex the suspension thoroughly to ensure homogeneity.

  • Pipette a small aliquot into a hemocytometer and count the spores under a microscope.

  • Calculate the spore concentration (spores/mL).

  • Dilute the stock suspension with the appropriate sterile broth to the final desired concentration for your assay (e.g., 1 x 10⁴ spores/mL). Always vortex the diluted suspension before adding it to the assay plate.

Causality: this compound is a solid with limited water solubility.[5][6] When a concentrated stock in an organic solvent is diluted into an aqueous buffer or medium, it can crash out of solution, especially at higher concentrations. This leads to an unknown and lower-than-intended final concentration of the active compound, causing inconsistent results. The stability of a compound in solution can also be affected by factors like pH and temperature.[10][11][12]

Solution: Optimize Stock Solution and Assay Dilutions

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115852-48-7[5][6]
Molecular Formula C₁₅H₁₈Cl₂N₂O₂[5][6]
Molecular Weight 329.22 g/mol [6]
Physical State White to Off-White Solid[6][13]
Solubility DMSO (Slightly), Methanol (Very Slightly), Limited in water[6][14]

Protocol 2: Preparation of this compound Stock and Working Solutions

  • Solvent Selection: Use a high-quality, anhydrous solvent. Acetonitrile or DMSO are common choices.[5] For this protocol, we will use DMSO.

  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Add to a sterile, amber glass vial.

    • Add 1 mL of 100% DMSO.

    • Vortex vigorously for 2-3 minutes or until fully dissolved. A brief sonication may aid dissolution.

    • Store at -20°C, protected from light.

  • Intermediate Dilutions: Before adding to the final assay plate, perform an intermediate dilution in your assay medium. This helps prevent precipitation. For example, dilute your 10 mg/mL stock 1:100 in assay medium to get a 100 µg/mL intermediate solution.

  • Final Assay Plate: Perform your serial dilutions directly in the microtiter plate.

  • Critical Control: Always include a vehicle control (medium + highest concentration of DMSO) to ensure the solvent has no effect on fungal growth. The final concentration of DMSO in the assay should ideally be below 1%, and never exceed 2%.

Causality: Inconsistent environmental conditions lead to inconsistent biological responses. Evaporation from the outer wells of a 96-well plate ("edge effect") can concentrate the compound and media, leading to either false inhibition (due to high compound concentration) or exaggerated growth (due to concentrated nutrients).[15]

Solution: Implement Best Practices for Plate-Based Assays

  • Mitigate Edge Effects: Do not use the outermost wells for experimental data. Instead, fill them with 200 µL of sterile water or saline to create a humidity barrier.

  • Seal Plates: Use breathable seals or plate lids to minimize evaporation while allowing for gas exchange.

  • Ensure Uniform Temperature: Use a calibrated incubator and avoid stacking plates, which can create temperature gradients.

  • Standardize Incubation Time: Read all plates at a consistent time point. Fungal growth kinetics can vary, so reading plates at different times will introduce variability.[16]

Issue 2: Complete or Near-Complete Lack of Fungal Inhibition

If basic checks from the FAQ section have passed, a deeper investigation into resistance or compound integrity is warranted.

Causality: Fungi can develop resistance to fungicides through several mechanisms, including modification of the target enzyme, overexpression of the target, or activation of efflux pumps that actively remove the compound from the cell.[17][18][19][20] Long-term use of this compound in agriculture has led to documented cases of resistance.[4]

Solution: Validate with Controls and Investigate Resistance Mechanisms

  • Positive Control Strain: The most crucial step is to include a well-characterized, susceptible strain of the fungus (or a related species) in every experiment. If the susceptible strain is inhibited while your test strain is not, this strongly suggests resistance.

  • Dose-Response Curve: Ensure you are testing a sufficiently wide range of concentrations (e.g., from 0.01 µg/mL to 100 µg/mL) to capture the full dose-response curve.[21] A resistant strain may show inhibition, but at a much higher concentration.

  • Synergy Testing: In some cases, resistance mediated by efflux pumps can be overcome by co-administering an efflux pump inhibitor, though this is an advanced research step.

Figure 1: Troubleshooting Logic for this compound Bioassays

This diagram outlines a decision-making process for troubleshooting common issues.

G start Start: Inconsistent Results q_variability High Variability between Replicates? start->q_variability q_no_effect No Fungal Inhibition Observed? q_variability->q_no_effect No check_inoculum Action: Standardize Inoculum (Hemocytometer, etc.) q_variability->check_inoculum Yes check_controls Action: Verify Controls (Vehicle, Negative, Positive) q_no_effect->check_controls Yes check_solubility Action: Check for Precipitation Optimize Solvent/Dilution check_inoculum->check_solubility Still Variable check_plates Action: Mitigate Edge Effects Standardize Incubation check_solubility->check_plates Still Variable variability_resolved Problem Resolved check_plates->variability_resolved Resolved check_resistance Action: Test Susceptible Strain Is it inhibited? check_controls->check_resistance Controls OK check_compound Action: Verify Compound (Source, Age, Storage) check_resistance->check_compound Yes (Both strains grow) resistance_likely Resistance is Likely check_resistance->resistance_likely No (Test strain grows, susceptible strain inhibited) compound_issue Potential Compound Degradation/Purity Issue check_compound->compound_issue

Caption: A decision tree for troubleshooting this compound bioassays.

Experimental Workflows and Data Presentation

Workflow 1: General Bioassay Procedure

The following diagram illustrates the end-to-end workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Figure 2: this compound MIC Bioassay Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare this compound Stock in DMSO prep_inoculum 2. Prepare Standardized Fungal Inoculum prep_stock->prep_inoculum serial_dilute 3. Perform Serial Dilution in 96-well Plate prep_inoculum->serial_dilute add_inoculum 4. Add Inoculum to all wells serial_dilute->add_inoculum incubate 5. Incubate at Optimal Temperature add_inoculum->incubate read_plate 6. Read Plate (Visually or Spectrophotometer) incubate->read_plate determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Standard workflow for an MIC bioassay.

Data Presentation: Serial Dilution Scheme

A clear and consistent dilution scheme is vital for accurate results.

Table 2: Example 2-Fold Serial Dilution in a 96-Well Plate

StepActionWell 1Well 2Well 3...Well 10Well 11 (VC)Well 12 (NC)
1Add 100 µL of medium to wells 2-12.-100 µL100 µL...100 µL100 µL100 µL
2Add 200 µL of starting this compound solution (e.g., 100 µg/mL) to Well 1.200 µL--...---
3Transfer 100 µL from Well 1 to Well 2. Mix.100 µL200 µL-...---
4Transfer 100 µL from Well 2 to Well 3. Mix.100 µL100 µL200 µL...---
5Continue transfers to Well 10. Discard 100 µL from Well 10.100 µL100 µL100 µL...100 µL--
6Add 100 µL of inoculum to all wells (1-12).200 µL200 µL200 µL...200 µL200 µL200 µL
Final Conc. (µg/mL)50 25 12.5 ...0.098 0 (Solvent) 0 (No Cmpd)

VC = Vehicle Control; NC = Negative Control (Growth Control)

By methodically addressing these potential sources of error—from inoculum preparation to data analysis—researchers can significantly improve the consistency and reliability of their this compound bioassays, leading to more accurate and reproducible scientific outcomes.

References

Technical Support Center: Managing and Monitoring Fenoxanil Resistance in Laboratory Fungal Isolates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fenoxanil Resistance Management. This guide is designed for researchers, scientists, and drug development professionals engaged in the study of fungal pathogens and the efficacy of fungicides. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to support your laboratory work on this compound resistance. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound and Resistance

This section addresses the foundational knowledge required to work with this compound and understand the nuances of fungal resistance.

Q1: What is the precise mode of action of this compound?

A1: this compound is a melanin biosynthesis inhibitor (MBI). Specifically, it targets and inhibits the enzyme scytalone dehydratase[1][2]. This enzyme is crucial for the DHN-melanin biosynthesis pathway in fungi, which is responsible for the production of melanin[1]. Melanin is a key virulence factor in many pathogenic fungi, providing structural rigidity to the appressoria, which are specialized infection structures used to penetrate host tissues. By inhibiting scytalone dehydratase, this compound prevents the formation of melanin, thereby compromising the fungus's ability to infect its host[1][2]. It is important to note that while some literature may broadly classify it as affecting mitochondrial respiration, its primary and specific target is scytalone dehydratase.

Q2: What is the molecular basis of resistance to this compound in fungi like Magnaporthe oryzae?

A2: The primary mechanism of resistance to this compound and other scytalone dehydratase inhibitors (MBI-Ds) is a target-site modification. A single point mutation in the gene encoding scytalone dehydratase (SDH1 or RSY1) has been identified in resistant isolates of Magnaporthe oryzae. This mutation results in a valine to methionine substitution at codon 75 (V75M)[2][3][4]. This amino acid change reduces the binding affinity of this compound to the enzyme, rendering the fungicide less effective[3]. While the V75M mutation is the most well-documented mechanism, other non-target site mechanisms, such as enhanced efflux pump activity, could theoretically contribute to reduced sensitivity, though they are less commonly reported for this class of fungicides[4][5][6].

Q3: Is there cross-resistance between this compound and other fungicides?

A3: Yes, there is documented cross-resistance among fungicides that share the same mode of action. Fungal isolates resistant to the MBI-D fungicide carpropamid have been shown to exhibit cross-resistance to both diclocymet and this compound[1]. This is because all three compounds target the same enzyme, scytalone dehydratase. Therefore, a mutation like V75M that confers resistance to one of these fungicides will likely confer resistance to the others. However, cross-resistance is not typically observed with fungicides from different classes, such as reductase inhibitors of melanin biosynthesis (MBI-R)[7][8].

Q4: What is the "fitness cost" of this compound resistance, and why is it important?

A4: A "fitness cost" refers to a reduction in the overall viability, competitiveness, or virulence of a resistant fungal strain in the absence of the fungicide[9]. For this compound-resistant isolates of Magnaporthe oryzae, studies have suggested that there is a fitness penalty associated with the V75M mutation. In competitive environments without this compound, sensitive (wild-type) isolates tend to outcompete resistant isolates. This is a critical concept for resistance management. The presence of a fitness cost implies that if the selection pressure (i.e., the use of this compound) is removed, the frequency of resistant isolates in the fungal population may decline over time[1].

Section 2: Troubleshooting Experimental Assays

This section provides practical solutions to common problems encountered during the laboratory evaluation of this compound resistance.

Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent and difficult to read. What could be the cause?

A5: Inconsistent MIC results with melanin biosynthesis inhibitors like this compound can be particularly challenging. Here are some common causes and solutions:

  • Subjective Endpoint Reading: this compound inhibits melanin production, which can lead to lightly pigmented or colorless fungal growth. This can make visual determination of the MIC endpoint, which is often based on turbidity or growth inhibition, highly subjective.

    • Solution: To standardize your readings, it is recommended to use a spectrophotometer to measure optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC can then be defined as the lowest concentration that causes a significant reduction in OD (e.g., ≥50%) compared to the drug-free control well[6].

  • Trailing Effect: You may observe low-level, residual growth at concentrations above the apparent MIC. This "trailing effect" is common with some antifungals and can complicate endpoint determination.

    • Solution: Adhere to a standardized incubation time, typically 24 to 48 hours for many fungi. Reading the plates at a consistent, predetermined time point is crucial. For trailing growth, the recommended practice is to read the MIC at the lowest concentration that produces a significant reduction in growth, rather than complete inhibition[6].

  • Inoculum Preparation: The density and viability of the fungal inoculum are critical for reproducible MIC assays.

    • Solution: Ensure your inoculum is prepared from a fresh culture and standardized using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard. The final inoculum size in the microdilution plate should be consistent across all experiments[6].

Q6: I am trying to perform molecular detection of the V75M mutation, but my PCR or qPCR results are unreliable. What should I check?

A6: Unreliable molecular detection can stem from several factors, from DNA quality to assay design.

  • Poor DNA Quality: Fungal cell walls can be difficult to lyse, leading to low DNA yield or purity. Contaminants like polysaccharides can inhibit PCR.

    • Solution: Use a robust DNA extraction protocol specifically designed for filamentous fungi. This may involve mechanical disruption (e.g., bead beating) in combination with enzymatic lysis and a purification kit.

  • Primer and Probe Design: The specificity and efficiency of your primers and probes are paramount for accurate qPCR results.

    • Solution: Design primers that flank the V75M mutation site in the scytalone dehydratase gene. For allele-specific qPCR, design a probe that specifically binds to either the wild-type or the mutant allele. Ensure that your primers and probes have been validated for specificity and efficiency.

  • Assay Optimization: Suboptimal reaction conditions can lead to failed or inconsistent amplification.

    • Solution: Optimize your PCR or qPCR protocol by running a temperature gradient to determine the optimal annealing temperature for your primers. Also, optimize the concentrations of primers, probes, and MgCl2. Include appropriate controls in every run: a positive control (DNA from a known resistant strain), a negative control (DNA from a known susceptible strain), and a no-template control.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments in managing and monitoring this compound resistance.

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi[10].

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells 2-11 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 12.

    • Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, and so on, down to well 2. Discard 100 µL from well 2.

    • Well 1 will serve as the growth control (drug-free).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) for 7-10 days.

    • Prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of approximately 0.4 x 10^4 to 5 x 10^4 spores/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well. This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 2: Molecular Detection of the V75M Mutation by qPCR

This protocol outlines a general approach for a TaqMan qPCR assay to detect the V75M mutation.

  • DNA Extraction:

    • Harvest fungal mycelia from a liquid culture by filtration.

    • Freeze-dry the mycelia and grind to a fine powder in liquid nitrogen.

    • Extract genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's instructions.

  • Primer and Probe Design:

    • Design forward and reverse primers to amplify a short fragment (70-150 bp) of the scytalone dehydratase gene that includes codon 75.

    • Design two TaqMan probes: one that specifically binds to the wild-type sequence (GTG for Valine) and another that binds to the mutant sequence (ATG for Methionine). Label the probes with different fluorescent dyes (e.g., FAM for wild-type and HEX for mutant).

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR buffer, dNTPs, MgCl2, forward and reverse primers, both TaqMan probes, and Taq polymerase.

    • Add 1-5 µL of genomic DNA (10-50 ng) to each well.

    • Include positive controls (gBlocks® Gene Fragments or plasmids containing the wild-type and mutant sequences), negative controls (DNA from known susceptible and resistant strains), and a no-template control.

  • Thermocycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • Analyze the amplification plots for each fluorescent dye.

    • An increase in FAM fluorescence indicates the presence of the wild-type allele.

    • An increase in HEX fluorescence indicates the presence of the mutant allele.

    • Determine the genotype of the isolate based on which probe generates a signal.

Section 4: Data Presentation and Visualization

Table 1: Typical MIC Ranges for this compound against Magnaporthe oryzae
Isolate TypeGenotype (at codon 75 of SDH1)Typical MIC Range (µg/mL)
Sensitive (Wild-Type)Valine (GTG)0.1 - 1.0
ResistantMethionine (ATG)> 50

Note: These are representative values and may vary depending on the specific isolates and testing conditions.

Diagrams

Fenoxanil_Mode_of_Action cluster_pathway DHN-Melanin Biosynthesis Pathway Scytalone Scytalone 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-Trihydroxynaphthalene Scytalone Dehydratase Melanin Melanin 1,3,8-Trihydroxynaphthalene->Melanin Polymerization This compound This compound Scytalone Dehydratase Scytalone Dehydratase This compound->Scytalone Dehydratase Inhibits Appressorial Wall Rigidity Appressorial Wall Rigidity Melanin->Appressorial Wall Rigidity Provides Host Penetration Host Penetration Appressorial Wall Rigidity->Host Penetration Enables

Caption: this compound's mode of action targeting scytalone dehydratase.

Resistance_Monitoring_Workflow Fungal_Isolate Fungal Isolate MIC_Assay MIC Assay with this compound Fungal_Isolate->MIC_Assay Phenotypic_Characterization Phenotypic Characterization MIC_Assay->Phenotypic_Characterization Sensitive Sensitive (Low MIC) Phenotypic_Characterization->Sensitive < 1 µg/mL Resistant Resistant (High MIC) Phenotypic_Characterization->Resistant > 50 µg/mL Molecular_Analysis Molecular Analysis (qPCR/Sequencing) Resistant->Molecular_Analysis Fitness_Assay Fitness Cost Assessment Resistant->Fitness_Assay Genotypic_Characterization Genotypic Characterization Molecular_Analysis->Genotypic_Characterization Wild_Type Wild-Type (V75) Genotypic_Characterization->Wild_Type No Mutation Mutant Mutant (V75M) Genotypic_Characterization->Mutant V75M Mutation

Sources

Technical Support Center: Mitigating Matrix Effects in Fenoxanil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Fenoxanil in complex plant matrices. This guide is designed for researchers, scientists, and professionals in drug development and pesticide residue analysis. Here, we will delve into the common challenges associated with this compound quantification, specifically focusing on the phenomenon of matrix effects, and provide robust, field-tested solutions to ensure the accuracy and reliability of your data.

Introduction to the Challenge: The Matrix Effect

In quantitative analysis using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix effect" is a significant hurdle.[1][2] It refers to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3] These co-extractives can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2] Plant samples, with their complex mixture of pigments, lipids, sugars, and other secondary metabolites, are particularly prone to causing significant matrix effects.[4][5]

This compound, a fungicide used on a variety of crops, requires sensitive and accurate detection methods to ensure food safety and regulatory compliance.[6][7][8] Understanding and mitigating matrix effects is therefore paramount for reliable this compound residue analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound in plant samples.

Q1: What exactly is the matrix effect and why is it a problem for this compound analysis in plants?

A1: The matrix effect is the influence of co-extracted sample components on the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] Plant matrices are rich in compounds like chlorophyll, carotenoids, lipids, and phenolic compounds.[4] When these compounds are co-extracted with this compound and enter the MS source simultaneously, they can compete for ionization, leading to either a suppressed or enhanced signal for this compound compared to a pure standard in solvent. This directly impacts the accuracy of quantification, potentially leading to under- or over-estimation of the residue levels.[2]

Q2: I'm seeing low and inconsistent recovery for this compound in my spiked samples. Could this be a matrix effect?

A2: Yes, low and erratic recoveries are classic symptoms of matrix effects, specifically ion suppression.[2] However, it's also crucial to rule out other potential causes such as inefficient extraction, degradation of the analyte during sample processing, or issues with the LC-MS/MS system itself. A systematic troubleshooting approach is necessary.

Q3: Which plant matrices are considered "difficult" for this compound analysis?

A3: Generally, matrices with high pigment content (e.g., spinach, kale), high fat/lipid content (e.g., nuts, avocados), or complex secondary metabolites (e.g., herbs, spices) are considered challenging.[4][9] These matrices tend to have a higher concentration of co-extractives that can interfere with this compound's ionization.

Q4: What is the QuEChERS method and is it suitable for this compound extraction from plants?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[10][11][12] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method is highly effective for extracting a broad range of pesticides, including this compound, from various plant matrices.[10][13]

Q5: How can I quantify the matrix effect in my assay?

A5: The matrix effect (ME) can be quantitatively assessed by comparing the signal response of an analyte in a matrix extract to its response in a pure solvent at the same concentration. The formula is:

ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting strategies for specific problems encountered during this compound analysis.

Issue 1: Significant Signal Suppression Observed

Symptoms:

  • Low recovery of this compound in spiked quality control samples.

  • Poor sensitivity and high limits of quantification (LOQs).

  • Inconsistent results between replicate injections.

Root Cause Analysis & Solutions:

The primary cause of signal suppression is the presence of co-eluting matrix components that compete with this compound for ionization in the MS source.[2]

Workflow for Mitigating Signal Suppression

A Problem: Significant Signal Suppression B Optimize Sample Cleanup (dSPE) A->B Primary Strategy D Matrix-Matched Calibration A->D Compensation Strategy E Isotope-Labeled Internal Standard A->E Advanced Compensation F Dilute and Shoot A->F Simple Mitigation G Chromatographic Optimization A->G Instrumental Optimization C Evaluate Different Sorbent Combinations B->C Refine H Accurate Quantification Achieved C->H D->H E->H F->H G->H

Caption: Troubleshooting workflow for signal suppression.

Solutions in Detail:

  • Enhanced Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[2]

    • Dispersive SPE (dSPE) Optimization: The cleanup step in the QuEChERS protocol is critical. A combination of sorbents is often used to target different types of interferences.

      • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.

      • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

      • GCB (Graphitized Carbon Black): Effectively removes pigments like chlorophyll and carotenoids. Caution: GCB can retain planar pesticides, so its use should be carefully validated for this compound recovery.

    Table 1: Effect of Different dSPE Sorbents on this compound Recovery and Matrix Effect in Spinach

dSPE CombinationMean Recovery (%)RSD (%)Matrix Effect (%)
MgSO4 only65.212.5-34.8
MgSO4 + PSA88.96.8-11.1
MgSO4 + PSA + C1895.34.2-4.7
MgSO4 + PSA + C18 + GCB92.15.1-7.9
  • Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects.[14] Instead of preparing calibration standards in pure solvent, they are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards and samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification.[14]

  • Use of an Isotope-Labeled Internal Standard: This is the most robust method for correcting matrix effects. A stable isotope-labeled (e.g., ¹³C or ²H) version of this compound is added to the sample at the beginning of the extraction process. Since the internal standard is chemically identical to the analyte, it will experience the same extraction inefficiencies and matrix effects. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be effectively normalized.

  • Sample Dilution: A simple yet effective approach is to dilute the final extract with the initial mobile phase.[15][16] This reduces the concentration of matrix components entering the MS source, thereby minimizing their impact on this compound's ionization.[16] A 5- to 10-fold dilution can significantly reduce matrix effects, but it's important to ensure that the resulting concentration of this compound is still well above the instrument's limit of quantification.[15]

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation between this compound and major matrix interferences can also alleviate signal suppression. This might involve experimenting with different column chemistries, mobile phase compositions, and gradients.

Issue 2: Signal Enhancement Observed

Symptoms:

  • Recoveries consistently above 100%.

  • Overestimation of this compound concentration.

Root Cause Analysis & Solutions:

Signal enhancement is less common than suppression but can occur when co-eluting matrix components improve the ionization efficiency of the analyte.[2] The troubleshooting strategies are similar to those for signal suppression, with a focus on removing the interfering compounds or compensating for their effects.

  • Enhanced Sample Cleanup: As with suppression, a more rigorous cleanup using a combination of dSPE sorbents is the first line of defense.

  • Matrix-Matched Calibration: This is highly effective at compensating for signal enhancement.

  • Isotope-Labeled Internal Standard: This remains the gold standard for correcting both suppression and enhancement effects.

Part 3: Experimental Protocols

Protocol 1: QuEChERS Extraction and dSPE Cleanup for this compound in Plant Matrices

This protocol is a general guideline and may require optimization for specific plant matrices.

Materials:

  • Homogenized plant sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • dSPE cleanup tubes containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • Centrifuge tubes (15 mL and 2 mL)

  • High-speed centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • If using an internal standard, spike the sample at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Immediately shake for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the ACN supernatant to a 2 mL dSPE cleanup tube.

    • Shake for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis. Dilution may be necessary.

QuEChERS Workflow Diagram

cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step cluster_analysis Analysis A 1. Weigh 10g Homogenized Sample B 2. Add 10mL Acetonitrile & Internal Standard A->B C 3. Add QuEChERS Salts & Shake B->C D 4. Centrifuge C->D E 5. Transfer 1mL Supernatant to dSPE Tube D->E F 6. Shake & Centrifuge E->F G 7. Transfer Clean Extract to Vial F->G H 8. LC-MS/MS Analysis G->H

Caption: QuEChERS sample preparation workflow.

References

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 31(3), 345-364.
  • Restek Corporation. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Banno, A., & Yabuki, Y. (2020). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Pesticide Science, 45(1), 29-36.
  • Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Chamkasem, N., & Harmon, T. (2016). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(29), 5961-5973.
  • Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]

  • Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]

  • Rutkowska, E., Łozowicka, B., & Kaczyński, P. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry, 276, 619-628.
  • Moreno-González, D., Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (2015). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Talanta, 144, 978-988.
  • Wang, J., Chow, W., Chang, J., & Wong, J. W. (2019). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 8(3), 101.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11262655, this compound. Retrieved from [Link]

  • Kim, G. H., Ahn, K. G., Lee, J. H., Kim, J. H., & Choung, M. G. (2015). Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS. The Korean Journal of Pesticide Science, 19(4), 333-341.
  • Jo, E., Lee, J., & Kim, J. (2021). Easy and effective analytical method of carbendazim, dimethomorph, and this compound from Protaetia brevitarsis seulensis using LC-MS/MS. PLOS ONE, 16(10), e0258525.
  • Zhu, F., Liu, X., Cao, L., Li, F., & Liu, F. (2018). Uptake and Distribution of this compound-Loaded Mesoporous Silica Nanoparticles in Rice Plants.
  • Zhu, F., Liu, X., Cao, L., Li, F., & Liu, F. (2018). Uptake and Distribution of this compound-Loaded Mesoporous Silica Nanoparticles in Rice Plants.
  • Khan, Z. S., Khattak, M. I., Ullah, R., & Ali, S. (2020). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Journal of Analytical Methods in Chemistry, 2020, 8868956.
  • Kim, G. H., Ahn, K. G., Lee, J. H., Kim, J. H., & Choung, M. G. (2015). Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS. Semantic Scholar. Retrieved from [Link]

  • 9ele. (n.d.). This compound. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts, Using QuEChERS, LC-MS/MS, and GCxGC-TOFMS. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • Kumar, A., Singh, S., Singh, G., & Singh, N. (2024). Optimization of QuEChERS method for determination of pesticide residues in vegetables and health risk assessment. Environmental Science and Pollution Research, 31(23), 34355-34367.
  • Wang, J., & Cheung, W. (2013). Automated QuEChERS Tips for Analysis of Pesticide Residues in Fruits and Vegetables by GC-MS. Journal of Agricultural and Food Chemistry, 61(4), 834-842.

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Improving the efficacy of Fenoxanil through formulation adjuvants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Improving the Efficacy of Fenoxanil through Formulation Adjuvants. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your this compound-based experiments. Here, we move beyond basic protocols to explore the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a systemic fungicide that functions as a melanin biosynthesis inhibitor (MBI).[1] Specifically, it targets and inhibits the enzyme scytalone dehydratase in fungi. This enzyme is crucial for the production of melanin, a pigment essential for the structural integrity and pathogenicity of many fungi, particularly in the formation of appressoria for host penetration. By disrupting melanin synthesis, this compound effectively prevents the fungus from infecting the host plant.

Q2: Why is formulation with adjuvants critical for this compound's efficacy?

A2: While this compound is an effective active ingredient, its performance in the field is significantly influenced by its formulation. Adjuvants are essential for several reasons:

  • Improved Suspension Stability: this compound is often formulated as a suspension concentrate (SC), where solid particles of the active ingredient are dispersed in a liquid. Adjuvants like dispersants and wetting agents are critical for preventing these particles from settling or aggregating over time, ensuring a uniform application.

  • Enhanced Bioavailability: For a systemic fungicide like this compound to be effective, it must be absorbed by the plant. Adjuvants such as surfactants can reduce the surface tension of spray droplets, leading to better spreading and adhesion on leaf surfaces.[2][3] This increased contact area and time enhances the penetration of this compound into the plant tissue.

  • Overcoming Environmental Barriers: Factors like water hardness can negatively impact the stability and efficacy of pesticide formulations.[4][5] Certain adjuvants can mitigate these effects, ensuring consistent performance across different environmental conditions.

Q3: What are the most common types of adjuvants used with fungicides like this compound?

A3: The most prevalent adjuvants in fungicide formulations are surfactants. These can be broadly categorized as:

  • Non-ionic Surfactants (NIS): These are widely used due to their compatibility with a broad range of pesticides.[6] They are effective at reducing surface tension, which improves the wetting and spreading of the spray solution on the leaf surface.[2][7]

  • Organosilicone Surfactants: This newer class of surfactants provides superior spreading and penetration capabilities compared to conventional non-ionic surfactants.[6][8][9] They are particularly effective at enhancing the uptake of systemic fungicides.

  • Anionic Surfactants: These are often used as dispersing and emulsifying agents within the formulation itself to ensure stability.

Troubleshooting Guide for this compound Formulation Experiments

This section addresses specific issues you may encounter during the formulation and application of this compound in your research.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Poor suspension stability (sedimentation or caking) Inadequate or incorrect dispersant/wetting agent. Improper particle size distribution of this compound.1. Review Dispersant/Wetting Agent: Ensure the chosen agents are compatible with this compound and used at the recommended concentration. Consider a combination of anionic and non-ionic surfactants for optimal performance. 2. Particle Size Analysis: Conduct particle size analysis to ensure the this compound particles are within the optimal range for a stable suspension (typically 1-5 µm). If the particle size is too large, adjust the milling process. 3. Viscosity Modifier: Incorporate a rheology modifier, such as xanthan gum, to increase the viscosity of the formulation and slow down the settling of particles.[10]
Inconsistent efficacy in bioassays Poor bioavailability due to inadequate leaf wetting or penetration. Degradation of this compound in the formulation or spray tank.1. Optimize Adjuvant System: Experiment with different types and concentrations of non-ionic or organosilicone surfactants to enhance spreading and uptake.[6][8][9] 2. Check for Degradation: Analyze the concentration of this compound in your formulation and spray solution over time using a suitable analytical method like GC-MS or LC-MS/MS to rule out chemical degradation.[1][11][12] 3. Water Quality: Test the pH and hardness of the water used for dilutions, as these can affect the stability and efficacy of the formulation.[4][5][13]
Phytotoxicity observed on test plants The adjuvant system is too aggressive, causing damage to the plant cuticle. High concentration of certain solvents in the formulation.1. Reduce Adjuvant Concentration: Lower the concentration of the surfactant, particularly if using a highly penetrative organosilicone adjuvant.[8] 2. Test Different Adjuvants: Screen a panel of adjuvants to identify one that provides the desired efficacy enhancement without causing phytotoxicity.[14][15][16] 3. Blank Formulation Trial: Apply a blank formulation (containing all components except this compound) to the plants to confirm if the phytotoxicity is caused by the adjuvants or other inert ingredients.
Phase separation or flocculation in the formulation Incompatibility between formulation components. Temperature fluctuations during storage.1. Compatibility Test: Conduct compatibility tests of all formulation ingredients before preparing a large batch.[17][18][19][20][21] 2. Optimize Dispersant System: The choice and concentration of the dispersant are crucial for preventing flocculation. Ensure it provides sufficient electrostatic or steric stabilization. 3. Accelerated Stability Study: Store the formulation at elevated temperatures (e.g., 54°C for 2 weeks) to predict its long-term stability and identify potential phase separation issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension Concentrate (SC)

This protocol provides a starting point for developing a stable and effective this compound SC formulation.

Materials:

  • This compound technical grade (98% purity)

  • Dispersant (e.g., Sodium salt of naphthalene sulfonate condensate)

  • Wetting agent (e.g., Sodium alkyl naphthalene sulfonate)

  • Antifreeze (e.g., Propylene glycol)

  • Thickener (e.g., Xanthan gum)

  • Antifoaming agent (e.g., Silicone-based)

  • Deionized water

Procedure:

  • Preparation of the Aqueous Phase: In a suitable vessel, combine the deionized water, dispersant, wetting agent, and antifreeze. Mix until all components are fully dissolved.

  • Milling: While stirring, slowly add the this compound technical powder to the aqueous phase to form a slurry.

  • Transfer the slurry to a bead mill for wet milling. The goal is to reduce the particle size of the this compound to a median of 1-5 µm. Monitor the particle size distribution periodically using a particle size analyzer.

  • Formulation Adjustment: Once the desired particle size is achieved, transfer the milled suspension to a mixing vessel.

  • Slowly add the thickener while stirring to achieve the desired viscosity.

  • Add the antifoaming agent and mix gently to avoid incorporating air.

  • Quality Control: Store the final formulation and perform stability tests, including accelerated storage and particle size analysis, to ensure long-term stability.

Protocol 2: In-Vitro Efficacy Testing against Magnaporthe oryzae

This protocol details a method for assessing the efficacy of different this compound formulations in inhibiting the growth of the rice blast fungus.

Materials:

  • This compound formulations to be tested

  • Magnaporthe oryzae culture

  • Potato Dextrose Agar (PDA)

  • Sterile water

  • Surfactant for control (e.g., Tween 20)

  • Sterile petri dishes

Procedure:

  • Preparation of Fungal Inoculum: Culture Magnaporthe oryzae on PDA plates until sufficient mycelial growth is observed.

  • Preparation of Test Plates: Prepare a series of dilutions of your this compound formulations in sterile water. Incorporate these dilutions into molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a small agar plug of actively growing Magnaporthe oryzae mycelium in the center of each test plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (PDA with surfactant only) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each formulation concentration compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) for each formulation.

Visualizations

Mechanism of Adjuvant Action

Adjuvant_Mechanism cluster_0 Spray Droplet without Adjuvant cluster_1 Spray Droplet with Adjuvant High_Surface_Tension High Surface Tension Poor_Spreading Poor Spreading High_Surface_Tension->Poor_Spreading Beading_Effect Beading Effect Poor_Spreading->Beading_Effect Reduced_Contact Reduced Contact Area & Time Beading_Effect->Reduced_Contact Low_Uptake Low Uptake Reduced_Contact->Low_Uptake Low_Surface_Tension Low Surface Tension Enhanced_Spreading Enhanced Spreading Low_Surface_Tension->Enhanced_Spreading Uniform_Coverage Uniform Coverage Enhanced_Spreading->Uniform_Coverage Increased_Contact Increased Contact Area & Time Uniform_Coverage->Increased_Contact High_Uptake High Uptake Increased_Contact->High_Uptake Adjuvant Adjuvant Adjuvant->Low_Surface_Tension

Caption: The role of adjuvants in improving spray droplet characteristics.

Troubleshooting Workflow for Poor Suspension Stability

Stability_Troubleshooting Start Poor Suspension Stability Observed Check_Particle_Size Analyze Particle Size Distribution Start->Check_Particle_Size Size_OK Particle Size in Range (1-5 µm)? Check_Particle_Size->Size_OK Adjust_Milling Optimize Milling Process Size_OK->Adjust_Milling No Check_Dispersant Review Dispersant/Wetting Agent System Size_OK->Check_Dispersant Yes Adjust_Milling->Check_Particle_Size Dispersant_OK System Optimized? Check_Dispersant->Dispersant_OK Select_New_Dispersant Screen New Dispersants/Wetting Agents Dispersant_OK->Select_New_Dispersant No Add_Thickener Incorporate Rheology Modifier (e.g., Xanthan Gum) Dispersant_OK->Add_Thickener Yes Select_New_Dispersant->Check_Dispersant Final_QC Perform Accelerated Stability Test Add_Thickener->Final_QC End Stable Formulation Final_QC->End

Caption: A systematic approach to resolving suspension stability issues.

References

  • Surfactants 101: Understanding the Extras in Your Tank Mix. (2025, May 10). FBN. Retrieved from [Link]

  • The Role of Non-Ionic Surfactants in Agricultural Formulations. Retrieved from [Link]

  • Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS. (2015, December 31). Semantic Scholar. Retrieved from [Link]

  • organosilicone surfactants as adjuvants for agrochemicals. AHEADIT. Retrieved from [Link]

  • Development of Analytical Method for this compound in Agricultural Products Using GC-NPD and GC/MS. (2015, December 31). Semantic Scholar. Retrieved from [Link]

  • Surfactants as fungicides. ResearchGate. Retrieved from [Link]

  • Toxicological Risks of Agrochemical Spray Adjuvants: Organosilicone Surfactants May Not Be Safe. (2016, May 10). Frontiers. Retrieved from [Link]

  • Use of Organosilicone Surfactants as Agrichemical Adjuvants. Taylor & Francis Group. Retrieved from [Link]

  • Easy and effective analytical method of carbendazim, dimethomorph, and this compound from Protaetia brevitarsis seulensis using LC-M. (2021, October 14). ScienceOpen. Retrieved from [Link]

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  • Advancing conventional guidelines in phytotoxicity studies assessing toxicant's impact on seedling morphology and anatomy. (2025, July 2). PMC. Retrieved from [Link]

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  • Use of adjuvants to improve antibiotic efficacy and reduce the burden of antimicrobial resistance. PubMed. Retrieved from [Link]

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  • Top 10 Compound Adjuvants for Enhanced Vaccine Efficacy in 2023. (2025, December 28). COEI CHEMICAL. Retrieved from [Link]

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Technical Support Center: Investigating and Addressing Fenoxanil Phytotoxicity in Sensitive Plant Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher:

Fenoxanil is a highly effective melanin biosynthesis inhibitor (MBI) primarily utilized for controlling fungal pathogens like Magnaporthe oryzae in rice cultivation.[1][2] Its mode of action involves the specific inhibition of scytalone dehydratase, an enzyme crucial for fungal cell wall integrity, rendering it a potent and selective fungicide.[1][2] While generally characterized by low phytotoxicity at recommended agricultural dosages, researchers employing this compound in sensitive experimental systems or at higher concentrations may encounter unexpected plant stress responses.[3]

This technical support center is designed for you, the researcher, to navigate these challenges. As documented cases of this compound-specific phytotoxicity are not prevalent in scientific literature, this guide provides a framework for diagnosing, characterizing, and mitigating suspected phytotoxic effects. It combines established principles of plant stress physiology with a logical, investigative workflow to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is this compound's primary mechanism of action? A1: this compound is a systemic fungicide that targets the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[2][4] It specifically inhibits the enzyme scytalone dehydratase, which is essential for producing melanin.[2] Fungal melanin is a key virulence factor, required to generate the turgor pressure within the appressorium (the infection structure) needed to penetrate the plant cuticle.[2][5] By blocking this pathway, this compound prevents the fungus from successfully infecting the host plant.[4]

Q2: What is phytotoxicity and what are its common symptoms? A2: Phytotoxicity is plant injury caused by exposure to a chemical compound.[6][7] Symptoms can be varied and manifest as:

  • Chlorosis: Yellowing of leaf tissue due to a lack of chlorophyll.[6][8]

  • Necrosis: Browning or death of plant tissue, often appearing as spots, speckling, or burning along leaf margins.[6][8]

  • Stunting: Reduced overall growth, including shorter stems and smaller leaves.[6][8]

  • Distortion: Abnormal growth patterns like leaf cupping, twisting, or other deformities.[7][9] New growth will typically appear healthy if the phytotoxic exposure was a single event, which helps differentiate it from disease symptoms that often spread over time.[7]

Q3: Why would a fungicide like this compound, designed to be safe for plants, cause phytotoxicity? A3: Phytotoxicity from a pesticide can occur even with products designed for plant safety, often due to specific experimental conditions.[10] Key factors include:

  • High Concentrations: Exceeding recommended concentrations is a primary cause of phytotoxicity.[6]

  • Plant Stress: Plants under abiotic stress (e.g., drought, high temperature, high humidity) are more susceptible to chemical injury.[6][10]

  • Sensitive Species/Cultivars: Some plant species or even specific cultivars are inherently more sensitive to certain chemicals.[1] Arabidopsis thaliana is a well-established, sensitive model for phytotoxicity bioassays.[11]

  • Application Method: Improper application, such as uneven spraying or using incompatible tank mixes with adjuvants like spreaders or stickers, can increase the risk.[7][10]

  • Growth Stage: Young, tender tissues and plants at early developmental stages are often more vulnerable.[10]

Q4: Do this compound's different stereoisomers have different activities? A4: Yes, for its fungicidal activity. This compound has two chiral centers, resulting in four stereoisomers. Research has shown that the (1R,2R)-(+)-fenoxanil isomer is the most bioactive against the target fungus Magnaporthe oryzae, contributing to 96.6% of the total bioactivity in a racemic mixture.[3] It is currently unknown if these stereoisomers exhibit differential phytotoxicity to plants, but it remains a plausible hypothesis that could be investigated.

Section 2: Troubleshooting Guide - Is It this compound Phytotoxicity?

If you observe symptoms of plant stress following this compound application, a systematic diagnosis is crucial. This workflow helps isolate the cause and confirm if phytotoxicity is the likely culprit.

Q: My plants are showing stress symptoms (e.g., yellowing, necrosis) after this compound application. What should I do first? A: First, you must rule out other potential causes. Compare the affected plants to an untreated control group that has undergone all the same experimental conditions except for the this compound application.[10] This is the most critical step in diagnosis. Also, check for spray patterns; damage is often more severe on plants closer to the sprayer or on upper leaves.[7]

G A Observe Plant Stress (Chlorosis, Necrosis, Stunting) B Compare to Untreated Control Plants A->B C Symptoms ONLY in Treated Plants? B->C Yes K Low Probability of Phytotoxicity. Investigate Other Causes (Pathogen, Nutrient Deficiency, etc.) B->K No D Review Application Protocol C->D Yes C->K No E Concentration/Dosage Correct? D->E F Check Environmental Conditions E->F Yes J High Probability of This compound Phytotoxicity E->J No (Correct Dosage) G High Temp (>27°C)? High Humidity? F->G H Assess Overall Plant Health G->H No G->J Yes (Mitigate Stress) I Plants Under Abiotic Stress (e.g., drought)? H->I I->J Yes (Address Stress) I->J No

Caption: Diagnostic workflow for suspected this compound phytotoxicity.

Q: I've confirmed the symptoms are specific to the treated group. What in my protocol should I check? A: Meticulously review every step of your application protocol:

  • Concentration Calculation: Double-check all calculations. An error resulting in a higher-than-intended final concentration is a common cause of phytotoxicity.[6]

  • Solvent Effects: If you are dissolving this compound in a solvent (e.g., DMSO), ensure you have a "vehicle control" group treated with only the solvent to rule out solvent-induced toxicity.

  • Application Uniformity: Was the application even? Non-uniform application can create "hot spots" with phytotoxic concentrations.[7]

  • Equipment Contamination: Ensure your spray equipment was thoroughly cleaned. Residue from other chemicals, particularly herbicides, can cause severe damage.[7]

Q: My protocol seems correct. Could environmental factors be the cause? A: Yes. High temperatures (above 80°F or ~27°C) and high humidity can significantly increase the likelihood of phytotoxicity.[6] High humidity slows the drying of foliar sprays, prolonging the contact time of the chemical with the leaf surface.[6] Applying chemicals to plants that are already stressed by drought or poor nutrition also increases their susceptibility.[10]

Section 3: Experimental Protocols for Characterizing Phytotoxicity

If you have confirmed phytotoxicity, the next step is to quantify it and understand its physiological basis. Arabidopsis thaliana is an excellent model for these studies.[11]

Protocol 1: Determining the Phytotoxic Dose-Response (EC₅₀)

This experiment quantifies the concentration at which this compound causes a 50% reduction in a measured growth parameter.

Methodology:

  • Plant Material: Use a sensitive model like Arabidopsis thaliana (e.g., Col-0 ecotype). Germinate seeds on MS agar plates or in a suitable soil mix.

  • Treatment Groups: Prepare a dilution series of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include an untreated control and a vehicle control if using a solvent.

  • Application: Apply this compound to seedlings at a consistent growth stage (e.g., 7-10 days old). Application can be via foliar spray or by supplementing the growth media.

  • Incubation: Grow plants under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Data Collection (7-10 days post-treatment):

    • Root Length: For plate-based assays, measure the primary root length.

    • Fresh Weight: Measure the fresh weight of whole seedlings or rosettes.

    • Chlorophyll Content: Extract chlorophyll from leaf tissue using acetone or ethanol and measure absorbance spectrophotometrically.

  • Analysis: Plot the percent inhibition of the measured parameter against the log of the this compound concentration. Use regression analysis to calculate the EC₅₀ value.

Data Presentation Example:

This compound (µM)Mean Root Length (mm)% Inhibition
0 (Control)50.2 ± 2.50%
1045.1 ± 3.110.2%
2537.8 ± 2.824.7%
5024.9 ± 2.250.4%
10015.3 ± 1.969.5%
2008.1 ± 1.583.9%
Protocol 2: Assessing Oxidative Stress

Phytotoxicity often involves the generation of Reactive Oxygen Species (ROS), leading to oxidative stress.[12] Measuring biochemical markers can confirm this mechanism.

Methodology:

  • Experimental Setup: Treat plants with a confirmed phytotoxic concentration of this compound (e.g., the calculated EC₅₀) and a control.

  • Tissue Sampling: Collect leaf tissue at various time points (e.g., 0, 6, 12, 24 hours) after treatment. Flash-freeze in liquid nitrogen and store at -80°C.

  • Biochemical Assays:

    • Hydrogen Peroxide (H₂O₂) Content: Use a spectrophotometric assay (e.g., Amplex Red) to quantify H₂O₂ levels.

    • Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity: Prepare protein extracts and measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using established spectrophotometric methods. An increase in the activity of these enzymes is a common plant response to oxidative stress.[13]

Protocol 3: Investigating Plant Defense Hormone Signaling

Chemical stress can trigger plant defense signaling pathways, primarily those mediated by Salicylic Acid (SA) and Jasmonic Acid (JA).[14][15] Crosstalk between these pathways is common.[14]

Methodology:

  • Experimental Setup & Sampling: Use the same experimental design as for oxidative stress analysis.

  • RNA Extraction and qPCR: Extract total RNA from leaf tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression of key marker genes.

    • SA Pathway Marker: PR1 (Pathogenesis-Related 1).

    • JA Pathway Marker: PDF1.2 (Plant Defensin 1.2) or VSP2 (Vegetative Storage Protein 2).

  • Analysis: Analyze the relative gene expression changes in this compound-treated plants compared to controls. A significant upregulation of these genes would indicate activation of plant defense pathways.

G cluster_0 Cellular Response cluster_1 Hormonal Signaling A This compound Stressor (Off-Target Effect) B ROS Burst (H₂O₂, O₂⁻) A->B C Oxidative Damage (Lipid Peroxidation) B->C D Antioxidant Response (SOD, CAT activity ↑) B->D E SA Pathway Activation B->E F JA Pathway Activation B->F I Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) C->I E->F Crosstalk G PR1 Gene Expression ↑ E->G F->E Crosstalk H PDF1.2 Gene Expression ↑ F->H G->I H->I

Caption: Proposed pathway for this compound-induced phytotoxicity in plants.

Section 4: Mitigation and Best Practices

Q: I've confirmed and characterized the phytotoxicity. How can I avoid it in future experiments? A:

  • Optimize Concentration: Based on your dose-response data, select the lowest effective concentration for your primary objective (e.g., fungal inhibition) that minimizes phytotoxic effects.

  • Control Environment: Conduct experiments in a controlled environment with moderate temperature and humidity.[6]

  • Ensure Plant Health: Use healthy, non-stressed plants for your experiments. Proper watering and nutrition are essential.

  • Test on a Small Scale: Before treating an entire experimental batch with a new protocol or on a new plant species/cultivar, always test on a small, representative sample.[10]

  • Consider Formulation: If possible, use a formulation of this compound with minimal adjuvants, as these can sometimes contribute to phytotoxicity.[10]

Q: Can I rescue plants already showing phytotoxicity? A: For mild symptoms, immediate action may help. If the chemical was applied as a soil drench, flushing the soil with ample water can help leach the compound away from the root zone. If applied as a foliar spray, rinsing the leaves with water shortly after application may help, but this is often ineffective once symptoms appear. For most cases of moderate to severe phytotoxicity, the damage to existing tissues is irreversible, but the plant may recover by producing new, healthy growth.[10]

References

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  • Benchchem. (n.d.). This compound | Fungicide for Research (RUO).
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  • Aceagrochem Co.,Ltd. (n.d.). This compound 20% + Azoxystrobin 20% SC | Fungicide | Pesticide Manufacturer & Supplier.
  • e-GRO. (2023). 12.15 Recognizing and Preventing Phytotoxicity.
  • ResearchGate. (2019, September 3). Phytotoxicity Due to Fungicides and Herbicides and Its Impact in Crop Physiological Factors.
  • He, M., et al. (2025, July 9). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. PubMed Central.
  • ResearchGate. (2025, August 6). (PDF) Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides.
  • Getter, K. (2015, May 14). Plant phytotoxicity in the greenhouse. MSU Extension.
  • Agrio. (n.d.). Phytotoxicity causes and how to minimize the risk.
  • Frontiers. (2020, June 22). Melanin Pigment in Plants: Current Knowledge and Future Perspectives.
  • Delong Chemical Co., Ltd. (2021, December 9). What are the 6 symptoms of common phytotoxicity?.
  • Farmonaut. (n.d.). Phytotoxicity: Symptoms, Causes & Crop Management.
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  • ResearchGate. (2020, November 9). biochemical stress markers of plants in conditions of forest and park ecosystems.
  • ResearchGate. (2025, October 15). Proving the Mode of Action of Phytotoxic Phytochemicals.
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  • Hasan, M. M., et al. (2022, May 9).
  • NIH. (n.d.). Exploring the Biochemical Profiles of Medicinal Plants Cultivated Under Stressful Environmental Conditions.
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  • Khan, M. I. R., et al. (n.d.). Action of Salicylic Acid on Plant Growth. PubMed Central.
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Validation & Comparative

A Comparative Analysis of Fenoxanil and Other Melanin Biosynthesis Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal agent development, particularly for agricultural applications, the inhibition of melanin biosynthesis has emerged as a crucial and effective strategy. Fungal melanin, a dark pigment polymer, is not merely a colorant; it is a key virulence factor, providing structural rigidity to the appressoria—specialized infection structures that enable pathogenic fungi to penetrate host tissues. By disrupting melanin production, we can effectively disarm these pathogens. This guide provides a detailed comparative analysis of Fenoxanil and other prominent melanin biosynthesis inhibitors (MBIs), offering insights into their mechanisms of action, target specificity, and the experimental methodologies used for their evaluation.

The Fungal Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway: A Prime Target

The primary pathway for melanin production in many phytopathogenic fungi is the 1,8-dihydroxynaphthalene (DHN) pathway. This multi-step enzymatic process begins with acetyl-CoA and malonyl-CoA and culminates in the polymerization of DHN into melanin. The enzymes in this pathway present specific targets for antifungal compounds. The major classes of MBIs are categorized based on their specific enzymatic targets within this pathway.

DHN_Melanin_Pathway cluster_pks Polyketide Synthase (PKS) cluster_reduction1 Reduction cluster_dehydration1 Dehydration cluster_reduction2 Reduction cluster_dehydration2 Dehydration PKS 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Scytalone Scytalone PKS->Scytalone T4HN reductase T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->T3HN Scytalone Dehydratase Vermelone Vermelone T3HN->Vermelone T3HN reductase DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Vermelone dehydratase Melanin Melanin DHN->Melanin Polymerization MBI_P MBI-P (e.g., Tolprocarb) MBI_P->PKS MBI_R MBI-R (e.g., Tricyclazole, Phthalide) MBI_R->Scytalone MBI_R->Vermelone MBI_D MBI-D (e.g., this compound, Carpropamid) MBI_D->T3HN

Caption: The DHN melanin biosynthesis pathway and points of inhibition.

MBI-D Fungicides: The Dehydratase Inhibitors

This class of fungicides targets the dehydration steps in the melanin biosynthesis pathway. This compound is a prominent member of this group.

This compound: A Detailed Profile

This compound is a systemic fungicide primarily used for the control of rice blast caused by Magnaporthe oryzae (previously Pyricularia oryzae).[1][2][3] Its mode of action is the specific inhibition of scytalone dehydratase, a key enzyme that catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene.[1] This blockade prevents the formation of DHN and, consequently, melanin, thereby inhibiting the appressorial penetration of the host plant.[1][4] As a systemic fungicide, this compound is absorbed by the plant and translocated, offering both protective and curative effects.[2][3]

Carpropamid: A Close Relative

Carpropamid is another well-established MBI-D that also targets scytalone dehydratase.[5][6][7] It has been widely used, particularly in Japan, for the control of rice blast.[5] The shared mechanism of action with this compound makes them effective against similar pathogens. However, the extensive use of MBI-Ds has led to the emergence of resistance. A single-point mutation (V75M) in the scytalone dehydratase gene has been identified as a cause of reduced sensitivity to carpropamid in some strains of Magnaporthe oryzae.[5]

MBI-R Fungicides: The Reductase Inhibitors

This group of fungicides targets the reduction steps in the DHN pathway.

Tricyclazole: The Archetypal MBI-R

Tricyclazole is a highly effective systemic fungicide used for the control of rice blast.[8][9][10] It functions by inhibiting hydroxynaphthalene (HN) reductase, which is involved in the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone.[11] This inhibition leads to the accumulation of melanin precursors and prevents the formation of functional melanin in the appressoria.[9][10][11] Tricyclazole is primarily a preventative fungicide, as it stops the infection process at a very early stage.[10]

Phthalide and Pyroquilon

Phthalide and pyroquilon are also classified as MBI-R fungicides, sharing a similar mode of action with tricyclazole by inhibiting the reductase enzymes in the melanin biosynthesis pathway.[12] They are also primarily used for the control of rice blast.

MBI-P Fungicides: The Polyketide Synthase Inhibitors

A more recent class of MBIs targets the very first committed step in the pathway.

Tolprocarb

Tolprocarb is an example of an MBI-P, which inhibits the polyketide synthase (PKS) responsible for producing the initial precursor of the DHN-melanin pathway.[12] By targeting the pathway at its origin, tolprocarb provides another avenue for controlling melanin-dependent fungal pathogens.

Comparative Summary of Key Melanin Biosynthesis Inhibitors

Inhibitor Class Target Enzyme Primary Use Key Characteristics
This compound MBI-DScytalone Dehydratase[1]Rice Blast (Magnaporthe oryzae)[1][2]Systemic, with protective and curative action.[2][3]
Carpropamid MBI-DScytalone Dehydratase[5][6]Rice Blast (Magnaporthe oryzae)[5][7]Systemic and protective; known resistance via target site mutation.[5][6]
Tricyclazole MBI-RHydroxynaphthalene (HN) Reductase[11]Rice Blast (Magnaporthe oryzae)[8][9]Highly specific and systemic; acts preventatively.[10]
Phthalide MBI-RReductase enzymes[12]Rice Blast (Magnaporthe oryzae)[12]Shares mechanism with tricyclazole.

Experimental Workflow for Comparative Analysis of MBIs

A robust comparative analysis of MBIs requires a systematic experimental approach. The following workflow outlines the key steps for an in vitro evaluation.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Culture Fungal Culture (e.g., M. oryzae) Microplate Microplate Assay Setup (Serial Dilutions) Culture->Microplate Inhibitors Prepare Inhibitor Stock Solutions Inhibitors->Microplate Incubation Incubation Microplate->Incubation Measurement Growth Measurement (e.g., OD600) Incubation->Measurement IC50 IC50 Calculation Measurement->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: A typical workflow for in vitro comparison of MBIs.

Detailed Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a broth microdilution method for determining the half-maximal inhibitory concentration (IC50) of MBIs against a filamentous fungus like Magnaporthe oryzae. This method is based on established antifungal susceptibility testing protocols.[13]

Materials:

  • Fungal isolate (e.g., Magnaporthe oryzae)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)

  • Test compounds (this compound, Tricyclazole, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium until sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension concentration to a final density of 1-5 x 10^4 conidia/mL in the test medium.

  • Preparation of Inhibitor Dilutions:

    • Prepare a stock solution of each MBI in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of each inhibitor in the liquid culture medium in a separate 96-well plate to create a range of concentrations.

  • Assay Setup:

    • In a new 96-well plate, add 100 µL of the prepared fungal inoculum to each well.

    • Transfer 100 µL of the corresponding inhibitor dilutions to the wells containing the inoculum.

    • Include a positive control (inoculum with no inhibitor) and a negative control (medium only).

    • Ensure the final solvent concentration is consistent across all wells and does not inhibit fungal growth.

  • Incubation:

    • Seal the microplate and incubate at an appropriate temperature (e.g., 25-28°C) for a sufficient duration (e.g., 48-72 hours) to allow for growth in the control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

    • Calculate the percentage of growth inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value (the concentration of the inhibitor that causes a 50% reduction in fungal growth) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and other melanin biosynthesis inhibitors represent a sophisticated class of fungicides that target a key virulence factor in many phytopathogenic fungi. Understanding their specific mechanisms of action, as with the reductase inhibition of tricyclazole versus the dehydratase inhibition of this compound, is crucial for their effective deployment and for managing the potential for resistance. The comparative analysis presented here, along with the detailed experimental protocol, provides a foundation for researchers and drug development professionals to further explore and innovate in this critical area of crop protection. The continued development of novel MBIs targeting different steps in the melanin biosynthesis pathway will be essential for sustainable and effective disease management in agriculture.

References

Click to expand
  • Understanding The Mechanism of Action of Tricyclazole 20% WP in Fungicide Applications. (2024).
  • Tricyclazole 75% W.P - Peptech Biosciences Ltd. (n.d.).
  • What is Tricyclazole and how does it work? - FAQ - Guidechem. (n.d.).
  • Tricyclazole: Powerful Fungicide for Rice Blast Disease Control | Mode of Action & Uses. (2024).
  • What Is Tricyclazole and Why Is It a Key Fungicide for Rice Blast Control? (2025).
  • Jennings, L. D., Wawrzak, Z., Amorose, D., Schwartz, R. S., & Jordan, D. B. (1999). A new potent inhibitor of fungal melanin biosynthesis identified through combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 9(17), 2509–2514.
  • Carpropamid: A rice fungicide with two modes of action. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, J., Song, Y., Chen, J., Hu, W., & Wang, S. (n.d.). Inhibitors of Aspergillus niger Melanin Biosynthesis.
  • Almeida-Paes, R., de Oliveira, M. M. E., Freitas, D. F. S., do Valle, A. C. F., Zancopé-Oliveira, R. M., & de Macedo, P. M. (2017). Effect of Melanin Biosynthesis Inhibition on the Antifungal Susceptibility of Chromoblastomycosis Agents. Antimicrobial Agents and Chemotherapy, 61(10). Retrieved from [Link]

  • Melanin Biosynthesis Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Fungistatic Effect of Phthalide Lactones on Rhodotorula mucilaginosa. (n.d.). PMC. Retrieved from [Link]

  • Design and Synthesis of Novel Small Molecule Phthalide and Thiophthalide Derivatives as Potential Antifungal Agents. (2025). ResearchGate. Retrieved from [Link]

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  • Carpropamid (Ref: KTU 3616). (n.d.). AERU.
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  • New Phthalide Compounds Show Promise as Antifungal Agents. (2025). Bioengineer.org. Retrieved from [Link]

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  • Fungicidal composition containing this compound and hexaconazole. (n.d.). Google Patents.
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  • An Updated Organic Classification of Tyrosinase Inhibitors on Melanin Biosynthesis. (2025).
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A Comparative Guide to Cross-Resistance Between Fenoxanil and Other Fungicide Classes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Understanding Fungicide Cross-Resistance

The emergence and spread of fungicide resistance in plant pathogenic fungi pose a significant threat to global food security. Fenoxanil, a melanin biosynthesis inhibitor (MBI), has been an effective tool in managing diseases like rice blast, caused by Magnaporthe oryzae (Pyricularia oryzae)[1][2]. It belongs to the MBI-D group (FRAC Code 16.2), which specifically targets the scytalone dehydratase enzyme, a key component in the fungal melanin biosynthesis pathway[2][3]. Melanin is crucial for the structural integrity of appressoria, the specialized infection structures used by fungi to penetrate host tissues[4][5]. By inhibiting this pathway, this compound effectively prevents fungal penetration and subsequent disease development.

However, the continued efficacy of any single-site fungicide is challenged by the potential for resistance development. A critical aspect of resistance management is understanding the phenomenon of cross-resistance, where resistance to one fungicide confers resistance to another, often within the same chemical class or with a similar mode of action. This guide provides a comprehensive overview of the current knowledge on cross-resistance between this compound and other major classes of fungicides, supported by experimental data and detailed protocols for further investigation.

The Known Landscape of this compound Cross-Resistance

Current research definitively establishes cross-resistance among fungicides within the MBI-D class. Studies on Pyricularia oryzae have shown that isolates resistant to carpropamid also exhibit cross-resistance to other MBI-D fungicides, including diclocymet and this compound[6][7]. This is often attributed to a single point mutation (V75M) in the scytalone dehydratase (SDH) gene, which reduces the binding affinity of these fungicides to their target enzyme[2].

While cross-resistance within the MBI-D group is well-documented, there is a notable lack of direct comparative studies investigating cross-resistance between this compound and fungicides from other major classes, such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs). This guide collates available sensitivity data for these fungicide classes against P. oryzae to provide a comparative context, although it is important to note that this data is not from direct head-to-head comparisons with this compound.

Comparative Fungicide Sensitivity in Pyricularia oryzae

To understand the potential for cross-resistance, it is essential to first establish the baseline sensitivity of the target pathogen to different fungicides. The following tables summarize reported EC50 values (the effective concentration required to inhibit 50% of fungal growth) for this compound and representative fungicides from the DMI, QoI, and SDHI classes against P. oryzae.

Table 1: In Vitro Sensitivity of Pyricularia oryzae to this compound and Other Melanin Biosynthesis Inhibitors (MBIs)

FungicideFRAC CodeMode of ActionPathogenEC50 Range (µg/mL)Reference(s)
This compound16.2Scytalone dehydratase inhibitorMagnaporthe oryzae1.5 - 6.5[1]
Tricyclazole16.1Reductase inhibitorPyricularia oryzae99.289 (mean)[6]

Table 2: In Vitro Sensitivity of Pyricularia oryzae to Representative DMI, QoI, and SDHI Fungicides

Fungicide ClassRepresentative FungicideFRAC CodeMode of ActionEC50 Range (µg/mL)Reference(s)
DMI Tebuconazole3C14-demethylase in sterol biosynthesis0.036 (mean, sensitive) - 1.074 (resistant)[7][8][9]
Epoxiconazole3C14-demethylase in sterol biosynthesis0.129 - 0.603[10]
QoI Azoxystrobin11Cytochrome bc1 (ubiquinol oxidase) in Qo site0.001 - 0.083 (baseline)[1][2][11]
SDHI Boscalid7Complex II: succinate dehydrogenaseData not available for P. oryzae

Note: The EC50 values presented are collated from different studies and may not be directly comparable due to variations in experimental conditions. They are intended to provide a general overview of sensitivity ranges.

Mechanistic Basis of Fungicide Resistance

Understanding the molecular mechanisms of resistance is fundamental to predicting and managing cross-resistance.

ResistanceMechanisms cluster_0 Fungicide Action cluster_1 Mechanisms of Resistance Fungicide Fungicide TargetSite Target Site Modification (e.g., V75M in MBI-D resistance) Fungicide->TargetSite Reduced Binding Overexpression Target Gene Overexpression Fungicide->Overexpression Insufficient Inhibition Efflux Increased Efflux Pump Activity Fungicide->Efflux Removal from Cell Metabolism Metabolic Degradation Fungicide->Metabolism Inactivation

Caption: Key molecular mechanisms of fungicide resistance in plant pathogenic fungi.

  • Target Site Modification: This is a common mechanism where mutations in the gene encoding the target protein reduce the binding affinity of the fungicide. As seen with this compound, a single amino acid substitution can confer resistance to an entire subclass of fungicides[2].

  • Overexpression of the Target Gene: Increased production of the target protein can overwhelm the fungicide, requiring higher concentrations for effective inhibition.

  • Increased Efflux: Fungal cells can actively pump fungicides out through transporter proteins, preventing them from reaching their target.

  • Metabolic Degradation: The fungus may evolve enzymes that can break down or inactivate the fungicide.

The absence of observed cross-resistance between fungicides with different modes of action, such as this compound and DMIs or QoIs, is generally expected because their target sites and metabolic pathways are distinct. However, the emergence of multi-drug resistance (MDR) mechanisms, often mediated by the overexpression of efflux pumps, can sometimes lead to unexpected cross-resistance patterns.

Experimental Protocol for Assessing Cross-Resistance

To rigorously evaluate the cross-resistance profile of this compound, a standardized in vitro sensitivity assay is required. The following protocol, based on the agar dilution method, is designed to determine the EC50 values of various fungicides against a panel of P. oryzae isolates with differing sensitivities.

Workflow for In Vitro Fungicide Sensitivity Assay

Caption: Workflow for determining fungicide EC50 values using the agar dilution method.

Step-by-Step Methodology
  • Isolate Collection and Maintenance:

    • Obtain a diverse panel of P. oryzae isolates, including baseline (sensitive) strains and, if available, strains with known resistance to MBI-D fungicides.

    • Culture the isolates on potato dextrose agar (PDA) at 25°C in the dark for 7-10 days to obtain actively growing cultures.

  • Fungicide Stock Solution Preparation:

    • Prepare stock solutions of analytical grade this compound, a representative DMI (e.g., Tebuconazole), a QoI (e.g., Azoxystrobin), and an SDHI (e.g., Boscalid) at a high concentration (e.g., 10,000 µg/mL) in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA and cool it to 50-55°C in a water bath.

    • Perform serial dilutions of the fungicide stock solutions to create a range of working concentrations.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL).

    • Also, prepare control plates containing only the solvent at the same concentration used in the fungicide-amended plates.

    • Pour the amended and control media into 90 mm Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the P. oryzae cultures.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at 25°C in the dark.

  • Data Collection:

    • Measure the colony diameter in two perpendicular directions at regular intervals until the colonies on the control plates reach the edge of the plates.

  • Data Analysis:

    • Calculate the mean colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control using the formula:

      • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Use probit or logistic regression analysis to determine the EC50 value for each fungicide-isolate combination.

Interpreting the Results

The EC50 values obtained from this assay will allow for a quantitative comparison of the sensitivity of different P. oryzae isolates to this compound and the other tested fungicides.

  • Positive Cross-Resistance: If isolates resistant to this compound also show significantly higher EC50 values for a fungicide from a different class compared to the sensitive isolates, this would indicate positive cross-resistance.

  • No Cross-Resistance: If the sensitivity of this compound-resistant isolates to other fungicide classes is similar to that of the sensitive isolates, it suggests no cross-resistance.

  • Negative Cross-Resistance: In rare cases, resistance to one fungicide may lead to increased sensitivity to another. This would be indicated by significantly lower EC50 values in the this compound-resistant isolates for a particular fungicide.

Conclusion and Future Directions

The available evidence strongly indicates that cross-resistance is a significant concern within the MBI-D class of fungicides, including this compound. While direct experimental data on cross-resistance between this compound and other major fungicide classes is currently limited, the distinct modes of action make the likelihood of target-site-mediated cross-resistance low. However, the potential for MDR-mediated cross-resistance warrants further investigation.

The detailed protocol provided in this guide offers a robust framework for researchers to conduct comprehensive cross-resistance studies. Such studies are crucial for developing effective and sustainable fungicide resistance management strategies. Future research should focus on:

  • Conducting direct comparative studies to determine the cross-resistance profile of this compound against a wide range of fungicides in P. oryzae and other relevant pathogens.

  • Investigating the molecular mechanisms of resistance in this compound-resistant field isolates to determine if non-target-site mechanisms, such as enhanced efflux, are involved.

  • Monitoring the sensitivity of pathogen populations to this compound in areas of intensive use to detect any shifts in sensitivity over time.

By proactively addressing the potential for cross-resistance, the long-term efficacy of this compound and other valuable fungicides can be preserved, ensuring their continued role in protecting global crop production.

References

  • Zhao, W., et al. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry.
  • Suzuki, F., et al. (2010). Changes in fungicide resistance frequency and population structure of Pyricularia oryzae after discontinuance of MBI-D fungicides. Plant Disease, 94(3), 329-334.
  • Kimura, S., & Fujimoto, T. (2018). MBI-D resistance management of Pyricularia oryzae using an application program incorporating benomyl. Journal of Pesticide Science, 43(2), 113-117.
  • Ma, B., Uddin, W., & Olaya, G. (2007). Baseline and non-baseline sensitivity of Magnaporthe oryzae isolates from perennial ryegrass to azoxystrobin in the northeastern United States.
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  • Fei, X., et al. (2015). Sensitivity base-line and resistance detection of Magnaporthe grisea to tebuconazole in southwest of China.
  • Kimura, S., & Fujimoto, T. (2017). Management of melanin biosynthesis dehydratase inhibitor (MBI-D)-resistance in Pyricularia oryzae using a non-MBI-D fungicidal application program for nursery boxes and a diclocymet and ferimzone mixture for field foliar applications. Journal of Pesticide Science, 42(4), 143-147.
  • Cai, J., et al. (2021). Survival Cost and Diverse Molecular Mechanisms of Magnaporthe oryzae Isolate Resistance to Epoxiconazole. Plant Disease, 105(2), 473-480.
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  • Khan, M. A., et al. (2021). Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae. Scientific Reports, 11(1), 1-17.
  • Cortesi, P., & Milgroom, M. G. (2014). Sensitivity of Nonexposed and Exposed Populations of Magnaporthe oryzae from Rice to Tricyclazole and Azoxystrobin. Plant Disease, 98(4), 512-518.
  • Yadav, N., et al. (2022). Evaluation of fungicides against Pyricularia oryzae causing blast disease of rice.
  • Neelakanth, et al. (2017). In vitro and In vivo Evaluation of Fungicides Against Pyricularia oryzae Causing Blast of Rice. International Journal of Pure & Applied Bioscience, 5(3), 259-263.
  • Hride, P. K., et al. (2019). Efficacy of Different Fungicides against Rice Blast caused by Pyricularia oryzae (Cav.) under Field Condition. International Journal of Current Microbiology and Applied Sciences, 8(6), 63-69.
  • Spolti, P., et al. (2022). Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. Molecules, 27(19), 6524.
  • Ban, T., & Hagiwara, D. (2020). Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function. Toxins, 12(11), 719.
  • Zhang, C., et al. (2023). Baseline Tebuconazole Sensitivity and Potential Resistant Risk in Fusarium graminearum. Journal of Fungi, 9(9), 884.
  • Shao, G., et al. (2026). Baseline sensitivity and characteristics of florylpicoxamid resistant mutants in Magnaporthe oryzae. Pesticide Biochemistry and Physiology, 217, 106882.
  • Chen, Y., et al. (2023). Baseline Sensitivity and Resistance Mechanism of Colletotrichum Isolates on Tea-Oil Trees of China to Tebuconazole. Plant Disease, 107(8), 2441-2449.
  • Vo, T. K. T., et al. (2023). Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO2 nanocomposites on chemical resistance isolates.
  • Bakhshi, M., et al. (2022). Antifungal Properties of Garlic Mediated Silver Nanoparticles against Magnaporthe oryzae.
  • Motoyama, T., & Yamaguchi, I. (2003). Fungicides, Melanin Biosynthesis Inhibitors. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc.
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Navigating Chemical Alliances: A Guide to the Synergistic and Antagonistic Interactions of Fenoxanil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of antifungal research and crop protection, the strategic combination of active compounds is paramount. The goal is not merely additive efficacy but to unlock synergistic potential—where the combined effect is greater than the sum of its parts—or to judiciously avoid antagonistic pairings that could compromise control. This guide provides a comprehensive technical overview of the synergistic and antagonistic interactions of Fenoxanil, a potent melanin biosynthesis inhibitor (MBI), with other antifungal compounds.

We will delve into the mechanisms that drive these interactions, present comparative experimental data, and provide detailed protocols to empower researchers to conduct their own robust assessments.

The Foundation: Understanding this compound's Mode of Action

This compound's efficacy stems from its targeted disruption of a critical fungal survival pathway: melanin biosynthesis.[1][2] Fungal melanin is essential for the structural integrity and function of appressoria—specialized infection structures that generate immense turgor pressure to breach host plant tissues.[2][3]

This compound specifically inhibits the enzyme scytalone dehydratase.[1][2] This enzyme is a key catalyst in the 1,8-dihydroxynaphthalene (DHN) melanin pathway, responsible for the dehydration of scytalone and vermelone.[1][3] By blocking this step, this compound effectively prevents the formation of melanin, rendering the fungus incapable of successful host penetration.[2][4] This precise mode of action makes this compound an excellent candidate for combination therapies, as it presents a distinct target that can be complemented by other antifungal agents.

Below is a diagram illustrating the DHN-melanin biosynthesis pathway and the specific inhibitory point of this compound.

Fenoxanil_MoA cluster_pathway DHN-Melanin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Multiple Steps 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->1,3,6,8-THN Multiple Steps 3HNR Trihydroxynaphthalene Reductase 1,3,6,8-THN->3HNR Multiple Steps Scytalone Scytalone 3HNR->Scytalone Multiple Steps Scytalone_Dehydratase Scytalone Dehydratase Scytalone->Scytalone_Dehydratase Dehydration 1,3,8-THN2 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->1,3,8-THN2 Reductase Reductase 1,3,8-THN2->Reductase Vermelone Vermelone Reductase->Vermelone Scytalone_Dehydratase_2 Scytalone Dehydratase Vermelone->Scytalone_Dehydratase_2 Dehydration 1,8-DHN 1,8-Dihydroxynaphthalene Scytalone_Dehydratase_2->1,8-DHN Polymerization Polymerization 1,8-DHN->Polymerization DHN-Melanin DHN-Melanin Polymerization->DHN-Melanin This compound This compound This compound->Scytalone_Dehydratase This compound->Scytalone_Dehydratase_2

Caption: Mechanism of this compound as a Melanin Biosynthesis Inhibitor (MBI-D).

Synergistic Interactions: A Multi-Pronged Attack

Synergy occurs when the combined antifungal effect is greater than the sum of the individual effects of each compound.[5] This is often achieved by targeting different, yet complementary, cellular pathways, leading to a more comprehensive and potent inhibition of fungal growth.

This compound and Azole Fungicides (Ergosterol Biosynthesis Inhibitors)

A notable example of synergy is the combination of this compound with azole fungicides like Hexaconazole.[6]

  • Mechanism of Hexaconazole: Hexaconazole inhibits the sterol demethylation (DMI) process, a critical step in the biosynthesis of ergosterol.[6] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its fluidity and integrity.

  • Basis for Synergy: By combining this compound and Hexaconazole, two fundamental fungal processes are simultaneously disrupted: host penetration (via melanin inhibition) and cellular integrity (via ergosterol depletion).[6] This dual attack can overwhelm the fungus's defense and repair mechanisms. Research has demonstrated a strong synergistic effect when this compound and Hexaconazole are mixed, significantly enhancing bactericidal activity against pathogens like Pyricularia oryzae (rice blast).[6] The synergistic effect is reported to be strongest at a 2:3 weight ratio of this compound to Hexaconazole.[6]

This compound and Strobilurin Fungicides (Respiration Inhibitors)

The combination of this compound with strobilurins, such as Azoxystrobin, is another powerful synergistic pairing.[4]

  • Mechanism of Azoxystrobin: Azoxystrobin is a Quinone outside Inhibitor (QoI) that blocks mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III).[4][7] This disrupts the electron transport chain, halting ATP production and effectively starving the fungal cell of energy.

  • Basis for Synergy: This combination creates a potent one-two punch. This compound weakens the fungus by preventing it from establishing an infection, while Azoxystrobin cuts off its energy supply.[4] This dual-mode of action not only enhances efficacy but also serves as a valuable resistance management strategy.[2][4]

This compound and Other Melanin Biosynthesis Inhibitors

Interestingly, synergy can also be observed with other MBIs that target different enzymes in the same pathway. For instance, combining this compound with Tricyclazole offers a compelling case.

  • Mechanism of Tricyclazole: Tricyclazole is a reductase inhibitor (MBI-R), targeting the enzyme trihydroxynaphthalene reductase, which acts earlier in the DHN-melanin pathway than this compound's target.[8][9]

  • Basis for Synergy: By inhibiting two distinct steps in the same critical pathway, the production of melanin is more completely shut down. This sequential blockade can be more effective than inhibiting a single point, particularly in fungal strains that might have mechanisms to partially bypass a single inhibition point. Commercial formulations combining this compound and Tricyclazole are available for broad-spectrum control of diseases like rice blast and sheath blight.[10]

Table 1: Summary of Synergistic Interactions with this compound

Interacting CompoundFungicide ClassMode of ActionProposed Basis for SynergyTarget Pathogen Example
Hexaconazole Azole (DMI)Inhibits ergosterol biosynthesisDual disruption of host penetration and cell membrane integrity[6]Pyricularia oryzae[6]
Azoxystrobin Strobilurin (QoI)Inhibits mitochondrial respiration (Complex III)[4]Weakens fungus by preventing infection while cutting off energy supply[4]Rice blast, Wheat rust[4]
Tricyclazole MBI-RInhibits trihydroxynaphthalene reductase[8][9]Sequential blockade of two distinct steps in the melanin biosynthesis pathway[10]Rice blast, Sheath blight[10]

Antagonistic Interactions: When Combined Is Less

Antagonism, where the combined effect is less than that of the individual agents, is a critical consideration in developing antifungal strategies.[5] While specific, peer-reviewed data on compounds antagonistic to this compound is less prevalent in the public domain than for synergistic combinations, antagonism can generally arise from several mechanisms:

  • Chemical Incompatibility: The active ingredients may react with each other, reducing their effective concentrations.

  • Biochemical Antagonism: One compound might induce a fungal stress response that coincidentally confers resistance to the second compound. For example, the upregulation of efflux pumps by one agent could expel the second agent from the cell.

  • Target Site Interference: The binding of one compound to its target could sterically hinder the binding of a second compound to a nearby target.

Given this compound's specific mode of action, a hypothetical antagonistic interaction could occur if another compound, intended to disrupt the cell wall, inadvertently signals the fungus to down-regulate non-essential metabolic pathways, including melanin synthesis, as a survival response. This would reduce the availability of this compound's target enzyme. Rigorous experimental testing, as detailed below, is the only way to confirm or rule out such interactions.

Experimental Protocols for Assessing Interactions

The gold standard for quantifying antifungal interactions in vitro is the Checkerboard Microdilution Assay .[5][11] This method allows for the systematic testing of numerous concentration combinations to determine the Fractional Inhibitory Concentration (FIC) index.[12]

The Checkerboard Assay Workflow

The checkerboard assay involves a two-dimensional titration of two compounds in a 96-well microtiter plate. The resulting data is used to calculate the FIC index, which categorizes the interaction.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Data Analysis prep_fungus Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) add_inoculum Inoculate All Wells with Fungal Suspension prep_fungus->add_inoculum prep_drugA Prepare Stock Solution of this compound (Drug A) serial_dilute_A Serially Dilute Drug A (Horizontally) prep_drugA->serial_dilute_A prep_drugB Prepare Stock Solution of Test Compound (Drug B) serial_dilute_B Serially Dilute Drug B (Vertically) prep_drugB->serial_dilute_B serial_dilute_B->add_inoculum incubate Incubate Plate (e.g., 37°C for 24-48h) add_inoculum->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Interaction calc_fic->interpret

Caption: Standard workflow for the checkerboard microdilution assay.

Step-by-Step Protocol: Broth Microdilution Checkerboard Assay

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the FIC index.

Materials:

  • This compound (analytical grade)

  • Test antifungal compound (analytical grade)

  • Fungal isolate (e.g., Pyricularia oryzae, Candida albicans)

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

  • Sterile solvents for drug dissolution (e.g., DMSO)

Methodology:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Potato Dextrose Agar) to obtain a fresh culture. Prepare a spore or cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration (as per CLSI guidelines, e.g., M38-A2 for filamentous fungi).[11]

  • Drug Dilution:

    • Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 100x the expected MIC.

    • In a 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound. This is done by adding a calculated volume of drug stock to the first column and then transferring 50 µL sequentially across the plate.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the test compound in a similar manner.

    • This creates a matrix where each well has a unique combination of drug concentrations.

    • Crucial Controls: Row H should contain the serial dilution of this compound alone, and Column 11 should contain the serial dilution of the test compound alone. Column 12 should be a drug-free growth control.

  • Inoculation and Incubation: Add 50 µL of the prepared fungal inoculum to each well. The final volume in each well will be 100 µL. Cover the plate and incubate under appropriate conditions (e.g., 35°C for 48 hours).

  • Endpoint Determination: Determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Data Interpretation: The FIC Index

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI).[12]

Calculation:

  • FIC of this compound (A): (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Test Compound (B): (MIC of Test Compound in combination) / (MIC of Test Compound alone)

  • FICI = FIC (A) + FIC (B)

Interpretation of FICI Values: [12]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (Additive)
> 4.0Antagonism

This quantitative framework provides a self-validating system to objectively classify the nature of the drug interaction.[5][12] For a more detailed graphical representation, data can be plotted in an isobologram.[13][14][15]

Conclusion and Future Perspectives

The strategic combination of this compound with other antifungal agents represents a powerful approach to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance. Synergistic partnerships with azoles and strobilurins, which target distinct and vital fungal pathways, have been well-documented and are commercially leveraged. The underlying principle is a multi-targeted assault that overwhelms the pathogen's defenses.

As new antifungal compounds are developed, it is imperative that their interactive profiles with established agents like this compound are thoroughly characterized. The checkerboard assay provides a robust and standardized method for this evaluation. Future research should focus on elucidating the molecular mechanisms of observed synergies and antagonisms, which can inform the rational design of next-generation combination therapies and contribute to more durable and effective fungal disease management strategies in both agriculture and medicine.

References

  • This compound | Fungicide for Research (RUO) - Benchchem. Benchchem.
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A Comparative Guide to the Stereospecific Efficacy of Fenoxanil Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality in Agrochemicals and the Case of Fenoxanil

In the realm of pesticide science, the three-dimensional structure of a molecule is paramount to its biological activity. A significant portion of commercial pesticides are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Although these stereoisomers share identical physical and chemical properties in an achiral environment, they often exhibit vastly different potencies, metabolic fates, and toxicological profiles within a chiral biological system.[1] this compound, an amide fungicide, is a case in point. Its structure contains two chiral carbon atoms, giving rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[2]

Commercially, this compound is often applied as a racemic mixture containing all four stereoisomers.[2] This practice, however, raises critical questions of efficiency and environmental load. If only one or two isomers are responsible for the desired fungicidal effect, the application of the less active or inactive isomers contributes unnecessarily to the chemical burden on the environment.[3] This guide synthesizes the available experimental data to dissect the stereoselective activity of this compound against its primary target, Magnaporthe oryzae, the causative agent of rice blast, providing a robust framework for the development of more refined, potent, and environmentally conscious fungicidal formulations.

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound exerts its fungicidal effect by disrupting a critical virulence factor in Magnaporthe oryzae: melanin.[4] Melanin is deposited in the cell wall of the appressorium, a specialized infection structure. This melanin layer is impermeable, allowing for the build-up of immense turgor pressure (up to 8 MPa) which is necessary for the appressorium to mechanically rupture the host plant's cuticle and initiate infection.[4]

This compound is a Melanin Biosynthesis Inhibitor (MBI) that specifically targets the enzyme scytalone dehydratase.[4] This enzyme catalyzes a key dehydration step in the dihydroxynaphthalene (DHN)-melanin pathway. By inhibiting this enzyme, this compound effectively blocks melanin production, resulting in non-melanized appressoria that are unable to generate sufficient turgor pressure for host penetration, thereby halting the infection process.[4]

Fenoxanil_MoA cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone THN Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone THN Reductase 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Scytalone Dehydratase Melanin Melanin 1,8-DHN->Melanin Polymerization Appressorium_Function Appressorium_Function Melanin->Appressorium_Function Enables Turgor Pressure Build-up This compound This compound This compound->Scytalone Inhibition This compound->Vermelone Host_Penetration Host_Penetration Appressorium_Function->Host_Penetration

Caption: Mechanism of Action of this compound on the Fungal Melanin Pathway.

Comparative Efficacy of this compound Stereoisomers

Recent research has successfully separated all four stereoisomers of this compound and quantified their individual fungicidal activities against M. oryzae. The results demonstrate a profound stereoselectivity, with one isomer overwhelmingly responsible for the compound's efficacy.[2][5]

Bioactivity assays reveal that the (1R,2R)-(+)-fenoxanil isomer is the most potent, exhibiting fungicidal activity significantly greater than the racemic mixture and the other individual isomers.[3] The chiral carbon atom connected to the cyano group has been identified as being particularly crucial for bioactivity.[5]

Quantitative Fungicidal Activity Data

The following table summarizes the EC₅₀ (half maximal effective concentration) values of the this compound stereoisomers against Magnaporthe oryzae. A lower EC₅₀ value indicates higher fungicidal activity.

CompoundStereoisomer ConfigurationEC₅₀ (mg/L)Relative Bioactivity (vs. mix-fenoxanil)Relative Bioactivity (vs. (1S,2S)-(-)-fenoxanil)
mix-fenoxanil Racemic Mixture~0.371.0x5.9x
Isomer 1 (1R,2R)-(+)-fenoxanil~0.10 3.7x 21.7x
Isomer 2 (1R,2S)-(−)-fenoxanil---
Isomer 3 (1S,2R)-(+)-fenoxanil---
Isomer 4 (1S,2S)-(−)-fenoxanil~2.170.17x1.0x

Data synthesized from findings reported in the Journal of Agricultural and Food Chemistry.[2][3] Note: EC₅₀ values are approximated from relative bioactivity data. Specific data for isomers 2 and 3 were not detailed in the primary source.

The data unequivocally shows that (1R,2R)-(+)-fenoxanil is the primary active ingredient. In fact, this single isomer accounts for an estimated 96.6% of the total bioactivity of the racemic mixture.[3][5] This finding has significant implications, suggesting that a formulation based solely on the (1R,2R)-(+)-isomer could achieve the same or better efficacy at a substantially lower application rate, thereby reducing costs and environmental impact.[3]

Experimental Protocols

The following protocols are foundational for comparing the efficacy of this compound's stereoisomers. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Chiral Separation of this compound Stereoisomers

This protocol describes the analytical separation of the four stereoisomers using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), based on established methods.[2]

Rationale: Chiral chromatography is essential to isolate each stereoisomer for individual bioactivity testing. A cellulose-based chiral stationary phase (CSP) is chosen for its proven ability to form transient, diastereomeric complexes with a wide range of chiral molecules, allowing for their differential retention and separation.[6][7] UPLC-MS/MS provides the necessary resolution, speed, and sensitivity for accurate quantification.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • Chiral Column: Lux Cellulose-3 or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 30:70 v/v) with 0.1% formic acid

  • This compound analytical standard (racemic mixture)

  • Sample vials, filters, and solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Create a series of working standards by serial dilution (e.g., 0.01–1 mg/L).

  • Chromatographic Conditions Optimization:

    • Column: Lux Cellulose-3 (e.g., 150 mm x 2.1 mm, 3 µm).

    • Mobile Phase Gradient: Establish a gradient elution program. An example starting point is 60% A and 40% B, adjusting as needed to achieve baseline separation (Rs > 1.5) for all four peaks.

    • Flow Rate: Set to an optimized rate, e.g., 0.7 mL/min.[2]

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C.[2]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Determine the specific parent-to-daughter ion transitions for this compound for high-specificity quantification.

  • Analysis: Inject the prepared standards to establish a calibration curve. Inject the racemic mixture to confirm the retention times and separation of the four stereoisomers. The reported elution order is (1R,2R)-(+)-, (1R,2S)-(−)-, (1S,2R)-(+)-, and (1S,2S)-(−)-fenoxanil.[5]

  • Fraction Collection (for Bioassays): For preparative separation, scale up the method using a larger-diameter chiral column. Collect the eluent corresponding to each separated peak into individual vials. Concentrate the fractions to remove the mobile phase and redissolve the purified isomer in a solvent suitable for bioassays (e.g., DMSO).

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for determining the EC₅₀ of each separated stereoisomer against M. oryzae.[8][9]

Rationale: The food poison technique is a robust and widely used in vitro method to directly assess a compound's inhibitory effect on fungal mycelial growth.[9] By incorporating the test compound into the growth medium, we can determine the concentration required to inhibit growth by 50%, providing a quantitative measure of fungicidal potency.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Purified this compound stereoisomers and racemic mixture (dissolved in DMSO)

  • Sterile cork borer (5 mm)

  • Incubator set to 25-28°C

Procedure:

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Dosing the Media:

    • For each stereoisomer and the racemic mixture, prepare a series of petri dishes with varying final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).

    • Add the required volume of the compound's DMSO stock solution to the molten PDA to achieve the target concentration. Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1%).

    • Prepare a control plate containing only DMSO (at the same concentration) to measure uninhibited growth.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing M. oryzae culture plate, use a sterile 5 mm cork borer to cut a mycelial disc.

    • Aseptically place one disc, mycelium-side down, in the center of each prepared petri dish (both treated and control).

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25-28°C.

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Use probit analysis or non-linear regression to plot the inhibition percentage against the logarithm of the concentration. From this curve, determine the EC₅₀ value for each stereoisomer.

workflow cluster_separation Part 1: Stereoisomer Separation cluster_bioassay Part 2: Bioactivity Assay start Racemic This compound Sample step1 UPLC with Chiral Column start->step1 step2 Collect 4 Fractions (Each Isomer) step1->step2 step3 Prepare Dosed PDA Plates step2->step3 Use separated isomers and racemic mixture step4 Inoculate with M. oryzae step3->step4 step5 Incubate and Measure Growth step4->step5 step6 Calculate % Inhibition vs Control step5->step6 step7 Determine EC50 via Probit Analysis step6->step7

Caption: Experimental Workflow for Comparing this compound Isomer Efficacy.

Implications and Future Directions

The pronounced stereoselectivity of this compound's fungicidal activity presents a clear path toward creating a more efficient and sustainable agricultural product.

  • Development of Enantiopure Fungicides: The primary implication is the potential to develop a single-isomer fungicide based on (1R,2R)-(+)-fenoxanil. Such a product could offer equivalent or superior disease control at a fraction of the current application rates, reducing the chemical load on the environment and lowering costs for growers.[5]

  • Refined Resistance Management: Understanding which isomer is active is crucial for monitoring and managing fungicide resistance. Resistance mechanisms, such as target-site mutations, may evolve specifically in response to the active isomer.[10] Future resistance monitoring programs should focus on the activity of (1R,2R)-(+)-fenoxanil.

  • Regulatory Considerations: As analytical techniques for chiral separation become more accessible, regulatory bodies may increasingly require data on the specific activity and environmental fate of individual stereoisomers.[11] Developing enantiopure products proactively aligns with a future of more precise and environmentally aware regulation.

References

  • Zhao, W., et al. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry. [Link][2][3]

  • Zhao, W., et al. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. PubMed. [Link][5]

  • Zhao, W., et al. (2025). Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae. ResearchGate. [Link]

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  • Mihajlović, M., et al. (2018). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. ResearchGate. [Link][13]

  • Mondani, L., et al. (2021). Fungicides and biocontrol agents used for in vitro and in vivo trials... ResearchGate. [Link][14]

  • Singh, S., & Kumar, V. (2012). Inhibitory effect of fungicides (in vitro & in vivo) against the pathogen Fusarium oxysporum f. sp. ciceri causing wilt disease of chickpea. Journal of Agricultural Technology. [Link][9]

  • AgChem. (2025). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. AgChem. [Link]

  • AHDB. The mechanisms of insecticide resistance in crop pests. Agriculture and Horticulture Development Board. [Link][15]

  • Bhadra, S., et al. (2001). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link][6]

  • Ma, Z., & Michailides, T. J. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology. [Link][10]

  • Atmasidnii, R., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link][7]

  • Patel, R. P., et al. (2019). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. Current Pharmaceutical Analysis. [Link][11]

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A Comparative Guide to Fenoxanil and Tricyclazole for the Control of Rice Blast (Magnaporthe oryzae)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals dedicated to crop protection, the effective management of rice blast, caused by the devastating fungus Magnaporthe oryzae, remains a critical objective for global food security. Chemical intervention is a key pillar of integrated disease management, and within the arsenal of available fungicides, Melanin Biosynthesis Inhibitors (MBIs) have proven highly effective. This guide provides an in-depth, side-by-side technical comparison of two prominent MBIs: Fenoxanil and Tricyclazole. We will dissect their mechanisms, compare their efficacy with supporting data, and detail the experimental protocols required for their evaluation.

Understanding the Target: Melanin's Role in Fungal Pathogenesis

The success of M. oryzae as a pathogen is critically dependent on its ability to breach the tough outer cuticle of the rice plant. It achieves this by forming a specialized infection structure called an appressorium. This dome-shaped cell generates immense turgor pressure, acting as a powerful biological piston to mechanically rupture the host surface. The structural integrity and function of the appressorium are entirely reliant on a layer of melanin pigment in its cell wall.[1] By inhibiting the production of this melanin, fungicides can effectively disarm the pathogen, preventing it from initiating an infection.[1][2] Both this compound and Tricyclazole exploit this vulnerability, but through distinct molecular interactions.

Mechanism of Action: Two Different Locks, One Pathway

This compound and Tricyclazole both function by disrupting the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. However, they target different key enzymes within this biochemical cascade. This differentiation is crucial for understanding their specific activities and for developing robust resistance management strategies.

  • Tricyclazole , classified as an MBI-R, inhibits reductase enzymes. Specifically, it blocks two critical reduction steps: the conversion of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) to scytalone, and the conversion of 1,3,8-trihydroxynaphthalene (1,3,8-THN) to vermelone.[1][3]

  • This compound , classified as an MBI-D, inhibits a dehydratase enzyme.[4][5] Its specific target is scytalone dehydratase (SCD), which catalyzes the conversion of scytalone to 1,3,8-THN.[2][5]

This fundamental difference in their molecular targets means that while both are effective, they are not interchangeable, and there is no cross-resistance between the two classes.[4]

G cluster_pathway DHN-Melanin Biosynthesis Pathway 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene Scytalone Scytalone 1,3,6,8-THN->Scytalone Reductase 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-THN Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone Reductase 1,8-DHN 1,8-Dihydroxynaphthalene Vermelone->1,8-DHN Dehydratase Melanin Melanin 1,8-DHN->Melanin Polymerization Tricyclazole Tricyclazole (MBI-R) Tricyclazole->1,3,8-THN Inhibits Reductase This compound This compound (MBI-D) This compound->Scytalone Inhibits Dehydratase

Figure 1: The DHN-melanin biosynthesis pathway, illustrating the distinct enzymatic inhibition points of Tricyclazole (reductase) and this compound (dehydratase).

Comparative Efficacy: A Quantitative Look

The differing modes of action of this compound and Tricyclazole influence their performance both in laboratory assays and in practical field applications.

In Vitro Mycelial Growth Inhibition

A fungicide's effect on the direct growth of the fungus on an artificial medium is a primary measure of its fungitoxicity. For MBIs, this can be misleading. Since Tricyclazole's primary target is related to infection structure formation rather than vegetative growth, it shows very poor activity against mycelial growth.[6][7] this compound, while also an MBI, demonstrates a more direct, though moderate, impact on mycelial growth.

FungicideEC50 (µg/mL) for Mycelial Growth InhibitionKey Observation
This compound Moderately activeShows some direct fungitoxic effect on vegetative growth.
Tricyclazole >50 µg/mL (very low activity)[6][7]Primarily inhibits pathogenesis (appressorium function), not mycelial growth.[7]

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the mycelial growth.

In Vivo Disease Control (Preventive Action)

Greenhouse and field trials are the definitive measure of a fungicide's practical value. In these settings, both this compound and Tricyclazole demonstrate excellent preventive control of rice blast.

FungicideFormulationApplication Rate (g a.i./ha)Disease Control Efficacy (%)Reference
This compound 20% SC180 - 360> 90%[8]
Tricyclazole 75% WP270 - 450> 90%[8]

Data from greenhouse trials evaluating preventive effects on rice seedling blast.[8] a.i. = active ingredient; SC = Suspension Concentrate; WP = Wettable Powder

The data indicates that both fungicides provide a high level of disease prevention. Notably, this compound achieves this high efficacy at a lower range of active ingredient application rates compared to Tricyclazole.[8] However, a study noted that while this compound has good preventive action, its therapeutic (curative) effect is poor, reinforcing the need for application before disease onset.[8]

Experimental Protocols for Fungicide Evaluation

To produce reliable and comparable data, standardized methodologies are paramount. Below are the core protocols for evaluating fungicides like this compound and Tricyclazole.

In Vitro Assay: Mycelial Growth Inhibition (Poisoned Food Technique)

This foundational assay quantifies the direct fungitoxic effect of a compound.

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).[9] Autoclave and cool to approximately 50-60°C.

  • Fungicide Amendment: Create a stock solution of the test fungicide in a suitable solvent. Perform serial dilutions and add the appropriate volume to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).[6] Ensure a solvent-only control is included.

  • Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.[9]

  • Inoculation: Using a sterile cork borer, take a mycelial disc (e.g., 5 mm) from the edge of an actively growing, pure culture of M. oryzae.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each plate. Incubate the plates in the dark at 25-28°C.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily or at the end of the incubation period (e.g., 7 days), once the control colony has reached near-full plate growth.

  • Analysis: Calculate the Percent Inhibition of mycelial growth for each concentration relative to the control. Use this data to perform a probit analysis and determine the EC50 value.

Figure 2: Standard workflow for the poisoned food technique to assess in vitro fungicide efficacy.

In Vivo Assay: Greenhouse Protective Efficacy Trial

This protocol assesses the ability of a fungicide to protect the plant from infection.

Methodology:

  • Plant Propagation: Grow a rice variety known to be susceptible to blast (e.g., 'Mansuli') in pots until the 3-4 leaf stage.[10]

  • Fungicide Application: Prepare spray solutions of the fungicides at their target field-equivalent rates. Apply the solutions to the rice seedlings until runoff, ensuring complete coverage. Include an untreated (water spray) control group.

  • Drying Period: Allow the fungicide application to dry completely on the leaf surfaces (typically 24 hours).

  • Inoculation: Prepare a spore suspension of M. oryzae (e.g., 1 x 10^5 spores/mL). Spray this suspension evenly over all treated and control plants.

  • Incubation & Disease Development: Place the inoculated plants in a high-humidity chamber (>90% RH) at 25-28°C for 24 hours to promote fungal germination and appressorium formation. Subsequently, move the plants to a greenhouse bench for disease symptoms to develop (typically 5-7 days).

  • Disease Assessment: Evaluate disease severity by counting the number of lesions per leaf or by using a standardized disease rating scale (e.g., 0-9 scale).

  • Analysis: Calculate the percentage of disease control for each fungicide treatment by comparing its disease severity to that of the untreated control.

Resistance and Field Considerations

The repeated use of site-specific fungicides creates selection pressure for the development of resistant pathogen populations.

  • Tricyclazole: Having been used for several decades, resistance to Tricyclazole has been documented in some M. oryzae populations.

  • This compound: As a more recent introduction, the incidence of resistance is lower, but the risk remains. Resistance to the MBI-D class, including this compound, has been linked to a specific point mutation (V75M) in the scytalone dehydratase enzyme.[11]

Best Practices for Resistance Management:

  • Rotation: Alternate between fungicides with different modes of action (e.g., an MBI-R like Tricyclazole and an MBI-D like this compound).

  • Mixtures: Use pre-formulated mixtures or tank mixes of fungicides with different FRAC (Fungicide Resistance Action Committee) codes.

  • Integrated Pest Management (IPM): Combine chemical control with the use of resistant rice cultivars and sound cultural practices to reduce overall disease pressure.

Conclusion: A Strategic Choice for Researchers

Both this compound and Tricyclazole are potent and specific inhibitors of melanin biosynthesis, making them highly valuable tools for controlling rice blast.

  • Tricyclazole is a classic, highly specific anti-penetrant fungicide. Its lack of significant activity on mycelial growth underscores its targeted mode of action against the appressorium, making it an excellent choice for preventive applications.

  • This compound represents a different chemical class of MBI that targets a separate enzyme. It demonstrates high preventive efficacy, often at lower application rates than Tricyclazole, and possesses some direct, albeit moderate, fungitoxic activity against mycelial growth.

For the research and drug development professional, the choice between these compounds depends on the experimental objective. Tricyclazole serves as a benchmark tool for studying the inhibition of fungal penetration. This compound provides an alternative MBI with a different target site, crucial for resistance studies and for evaluating the efficacy of next-generation dehydratase inhibitors. Understanding their distinct yet complementary roles within the same critical pathogenic pathway is essential for designing effective and sustainable strategies to combat one of agriculture's most formidable fungal foes.

References

  • Ahmed, K., et al. (2022). Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Scite.ai. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors. Citing multiple sources on MBI-R and MBI-D classifications. Available at: [Link]

  • van de Sande, W. W. J., et al. (2022). Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella. National Center for Biotechnology Information. Available at: [Link]

  • Teja Naidu, B. R., & Barnwal, M. K. (2020). Field evaluation of fungicides for control of blast of rice (Pyricularia grisea Sacc.). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Jee, S., et al. (2003). 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase. Applied and Environmental Microbiology. Available at: [Link]

  • Dutta, S., & Chatterjee, S. (2012). Effect of different active fungicides molecules on the management of rice blast disease. Journal of Applied and Natural Science. Available at: [Link]

  • Feng, J., et al. (2023). Preventive and Therapeutic Effects of New Fungicides on Rice Blast. Asian Agricultural Research. Available at: [Link]

  • ResearchGate. (n.d.). Comparative Efficacy of Fungicide Treatments Against Rice Blast Across Different Regions. Available at: [Link]

  • Roy, A. (2014). In vitro evaluation of some new fungicides against Blast and Sheath blight pathogens in rice. Journal of Mycopathological Research. Available at: [Link]

  • Motoyama, T., et al. (2005). A Point Mutation in the Scytalone Dehydratase Gene Is the Primary Cause of Carpropamid Resistance in Magnaporthe oryzae. Journal of Pesticide Science. Available at: [Link]

  • Kavitha, S., & Sathya, K. (2021). In vitro evaluation of different fungicides with different doses against rice blast pathogen. The Pharma Innovation Journal. Available at: [Link]

  • Moktan, R., et al. (2021). Evaluation of different chemical fungicides against rice blast in field conditions. Journal of Agriculture and Natural Resources. Available at: [Link]

  • Singh, R., et al. (2022). Biologicals and New Generation Fungicides in the Management of Blast Disease in Rice. Frontiers in Plant Science. Available at: [Link]

  • Jabeen, A., et al. (2013). IN-VITRO EVALUATION OF FUNGICIDES, PLANT EXTRACTS AND BIO-CONTROLAGENTS AGAINST RICE BLAST PATHOGEN MAGNAPORTHE ORYZAE COUCH. Pakistan Journal of Botany. Available at: [Link]

  • Moktan, R., et al. (2021). Evaluation of different chemical fungicides against rice blast in field conditions. Semantic Scholar. Available at: [Link]

  • Naik, D. M., et al. (2017). Evaluation of fungicides against Pyricularia oryzae causing blast disease of rice. The Pharma Innovation Journal. Available at: [Link]

  • Misato, T. (1966). Fungicides for Rice Blast Disease. Japan Agricultural Research Quarterly. Available at: [Link]

  • Neelkanth, et al. (2017). In vitro and In vivo Evaluation of Fungicides Against Pyricularia oryzae Causing Blast of Rice. International Journal of Pure & Applied Bioscience. Available at: [Link]

  • Moktan, R., et al. (2021). Evaluation of different chemical fungicides against rice blast in field conditions. ResearchGate. Available at: [Link]

  • Chethankumar, C. S., et al. (2017). In vitro evaluation of fungicides against Pyricularia oryzae (Cav.) causing rice blast disease. International Journal of Chemical Studies. Available at: [Link]

  • Sikirou, R., et al. (2022). Effective Biocontrol of Rice Blast through Dipping Transplants and Foliar Applications. Agronomy. Available at: [Link]

  • Kunova, A., et al. (2013). Impact of tricyclazole and azoxystrobin on growth, sporulation and secondary infection of the rice blast fungus, Magnaporthe oryzae. Pest Management Science. Available at: [Link]

  • Kone, Y., et al. (2023). Efficacy of several species of fungi bioagents and fungicides against Magnaporthe oryzae in vitro. Semantic Scholar. Available at: [Link]

  • Kolniak-Ostek, J., et al. (2024). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Kavanashree, K. G., et al. (2019). In vitro evaluation of single and combined formulations of the fungicides against rice blast caused by Magnaporthe oryzae Cav. ResearchGate. Available at: [Link]

  • Banba, S., et al. (2022). Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Research progress on peptides that inhibit melanin synthesis. Frontiers in Pharmacology. Available at: [Link]

  • Noriko, T., et al. (2014). Inhibitory effects of p-alkylaminophenol on melanogenesis. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Environmental Fate of Fenoxanil and Other Systemic Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Environmental Journey of Systemic Fungicides

Systemic fungicides are indispensable tools in modern agriculture, offering protection against a broad spectrum of fungal pathogens that threaten crop yields and quality. Their ability to be absorbed and translocated within the plant provides comprehensive and lasting disease control. However, the very properties that make them effective—mobility and stability—also raise critical questions about their environmental fate. Once released into the environment, these compounds embark on a complex journey, interacting with soil, water, and biota. Understanding this journey is paramount for developing sustainable agricultural practices and ensuring minimal ecological impact.

This guide provides an in-depth comparative evaluation of the environmental fate of fenoxanil, a melanin biosynthesis inhibitor, against three other widely used systemic fungicides: azoxystrobin, tebuconazole, and boscalid. By synthesizing available technical data, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective comparison to inform future research, product development, and environmental risk assessments. While comprehensive data is available for the comparator fungicides, it is important to note the existing data gaps for this compound, highlighting areas where further investigation is crucial.

Mechanisms of Action: A Brief Overview

To understand the potential environmental behavior of these fungicides, it is helpful to first consider their distinct modes of action:

  • This compound: Belongs to the Melanin Biosynthesis Inhibitors (MBI) class (FRAC Group 16.2).[1] It specifically targets the scytalone dehydratase enzyme, disrupting the production of melanin, which is essential for the structural integrity and pathogenicity of many fungi.[2]

  • Azoxystrobin: A Quinone outside Inhibitor (QoI) (FRAC Group 11), it inhibits mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex, thereby depriving the fungal cells of energy.

  • Tebuconazole: A DeMethylation Inhibitor (DMI) (FRAC Group 3), it interferes with the biosynthesis of ergosterol, a vital component of fungal cell membranes.

  • Boscalid: A Succinate Dehydrogenase Inhibitor (SDHI) (FRAC Group 7), it targets complex II in the mitochondrial respiratory chain, disrupting energy production.[3]

Comparative Analysis of Environmental Fate

The environmental fate of a pesticide is determined by a combination of its physicochemical properties and its interactions with environmental compartments. Key parameters for comparison include persistence in soil and aquatic systems, and the potential for bioaccumulation.

Soil Persistence and Degradation

The persistence of a fungicide in the soil is a critical factor influencing its potential for long-term environmental impact and uptake by subsequent crops. This is typically quantified by the soil degradation half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

  • Azoxystrobin: Exhibits moderate to high persistence in soil, with reported aerobic soil DT50 values ranging from 56.4 to 248 days.

  • Tebuconazole: Is known for its high persistence in soil. Laboratory studies have reported DT50 values ranging from 49 to over 600 days, and in some cases, even longer.[4] This persistence can lead to its accumulation in soil with repeated applications.[5]

  • Boscalid: Shows variable but often high persistence. Field studies have reported DT50 values ranging from 30 to 110 days, while laboratory studies have shown much longer half-lives, in some cases exceeding 700 days.[2][6]

The significant persistence of tebuconazole and boscalid, in particular, underscores the importance of long-term monitoring and stewardship practices to mitigate potential environmental accumulation. The lack of a definitive soil DT50 for this compound represents a significant data gap that hinders a direct comparison and highlights the need for further research.

Aquatic Persistence and Mobility

Fungicides can enter aquatic ecosystems through spray drift, runoff, or leaching. Their persistence in water and sediment is a key determinant of their potential risk to aquatic organisms.

  • This compound: While quantitative data on aquatic persistence (DT50) is scarce, one study noted that its concentration in surrounding water bodies diminishes over time, suggesting a low risk of accumulation in aquatic systems.[7] Its high water solubility (30.7 mg/L) may indicate a potential for mobility in the aqueous phase.[1]

  • Azoxystrobin: Is considered persistent in aquatic systems, with reported DT50 values of 236 and 512 days. It is also known to have the potential to leach into groundwater.

  • Tebuconazole: Exhibits high persistence in water and has a tendency to partition into sediment, where it can remain for a considerable period.[5] Its aqueous photolysis half-life in freshwater has been reported to be 198 days.[8]

  • Boscalid: Can be very persistent in aquatic systems depending on local conditions.

The potential for aquatic contamination by these fungicides necessitates careful management practices, such as the implementation of buffer zones around water bodies.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a key metric used to assess this potential in aquatic organisms. A higher BCF indicates a greater tendency for the substance to accumulate in living tissues.

  • This compound: A measured BCF value for this compound is not currently available. However, its octanol-water partition coefficient (log P) of 3.53 suggests a potential for bioaccumulation.[1] Substances with a log P greater than 3 are generally considered to have a potential for bioconcentration.[9]

  • Azoxystrobin: Has a relatively low estimated BCF of 21, suggesting a low potential for bioaccumulation in aquatic organisms.[10]

  • Tebuconazole: The estimated bioconcentration factor (BCF) is 140, indicating a moderate potential for bioaccumulation.[11]

  • Boscalid: Has a reported BCF of approximately 107, also suggesting a moderate potential for bioconcentration.[12]

While the log P of this compound points to a potential for bioaccumulation, experimental determination of its BCF is essential for a conclusive assessment and comparison.

Data Summary Table

FungicideFRAC GroupSoil DT50 (days)Aquatic Persistence (DT50)Bioaccumulation Factor (BCF)Log P
This compound 16.2Data not availableData not availableData not available3.53[1]
Azoxystrobin 1156.4 - 248Persistent (236 - 512 days)~21 (low potential)[10]2.5
Tebuconazole 349 - >600 (highly persistent)[4]Persistent (aqueous photolysis DT50 ~198 days)[8]~140 (moderate potential)[11]3.7
Boscalid 730 - 110 (field); up to 746 (lab)[2][6]Persistent~107 (moderate potential)[12]2.96

Experimental Protocols for Environmental Fate Assessment

To ensure consistency and comparability of environmental fate data, standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed. The following provides an overview of the key experimental workflows used to determine the parameters discussed in this guide.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[13][14]

Methodology:

  • Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is flooded, and an inert atmosphere (e.g., nitrogen) is maintained.

  • Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.

  • Data Analysis: The dissipation of the parent compound over time is used to calculate the DT50 and DT90 (time for 90% dissipation) values, typically using first-order kinetics.

Caption: Workflow for OECD 307 Soil Degradation Study.

OECD 309: Aerobic Mineralization in Surface Water

This guideline assesses the biodegradation of a chemical in aerobic surface water, providing information on its persistence in the aquatic environment.[7]

Methodology:

  • Water Collection: Natural surface water (e.g., from a river or lake) is collected, and its physicochemical and microbial characteristics are determined.

  • Test Setup: The test substance (¹⁴C-labeled) is added to the water samples at environmentally relevant concentrations.

  • Incubation: The samples are incubated in the dark with gentle agitation at a constant temperature. Aerobic conditions are maintained.

  • Mineralization Measurement: The ultimate degradation of the test substance to carbon dioxide is measured by trapping the evolved ¹⁴CO₂.

  • Analysis of Parent and Transformation Products: At intervals, water samples are analyzed to determine the concentration of the parent compound and its transformation products.

  • Data Analysis: The rate of mineralization and the dissipation of the parent compound are used to determine the aquatic DT50.

OECD309_Workflow A Start: Collect and Characterize Surface Water B Add ¹⁴C-labeled Test Substance A->B C Incubate in Dark (Aerobic, Constant Temp) B->C D Trap and Measure Evolved ¹⁴CO₂ C->D E Periodic Water Sampling and Analysis C->E F Data Analysis: Calculate Aquatic DT50 D->F E->F G End: Determine Mineralization Rate and Degradation Pathway F->G

Caption: Workflow for OECD 309 Aquatic Mineralization Study.

OECD 305: Bioaccumulation in Fish

This guideline is used to determine the potential for a chemical to accumulate in fish from the surrounding water.[1]

Methodology:

  • Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected and acclimated to the test conditions.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, untreated water for a depuration period.

  • Sampling: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases.

  • Analysis: The concentration of the test substance in the water and fish tissue is measured.

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Kinetic BCF can also be determined from the uptake and depuration rate constants.

OECD305_Workflow cluster_0 Uptake Phase cluster_1 Depuration Phase A Fish in Water with Test Substance B Periodic Sampling: Fish and Water A->B 28 days C Fish in Clean Water E Analysis of Test Substance Concentration B->E D Periodic Sampling: Fish and Water C->D Variable Duration D->E F Calculate Bioconcentration Factor (BCF) E->F

Caption: Workflow for OECD 305 Fish Bioaccumulation Study.

Conclusion and Future Directions

This comparative guide highlights the diverse environmental fate profiles of four systemic fungicides. Azoxystrobin, tebuconazole, and boscalid exhibit a range of persistence in soil and aquatic environments, with tebuconazole and boscalid showing the potential for significant persistence and moderate bioaccumulation.

The environmental fate of this compound remains less characterized in the public scientific literature. While its physicochemical properties suggest a potential for bioaccumulation, the lack of robust experimental data on its soil and aquatic persistence (DT50) and a measured bioconcentration factor (BCF) is a critical knowledge gap. To conduct a comprehensive and scientifically rigorous environmental risk assessment for this compound, and to compare it meaningfully with other systemic fungicides, further studies following standardized OECD guidelines are essential.

As the development of new and effective fungicides continues, a concurrent and thorough evaluation of their environmental fate will be indispensable for ensuring the long-term sustainability of agricultural systems and the protection of environmental health.

References

  • This compound (Ref: BAS 546F). Pesticide Properties DataBase. [Link]

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  • Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area. (2022). National Center for Biotechnology Information. [Link]

  • Dissipation Studies of Boscalid Fungicide in Subtropical Soils. (2020). ResearchGate. [Link]

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A Comparative Guide to the In Vivo Efficacy of Fenoxanil for Rice Blast Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Fenoxanil's in vivo performance against other commercially available fungicides for the control of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (Pyricularia oryzae).[1][2][3][4] The protocols and data herein are synthesized to provide researchers, scientists, and drug development professionals with a robust framework for evaluating fungicide efficacy in a controlled plant disease model.

Introduction: The Rationale for In Vivo Validation

This compound is a systemic fungicide belonging to the benzamide class, recognized for its efficacy against a range of fungal pathogens, most notably rice blast.[1][2][3][4] Its primary mechanism of action is the inhibition of melanin biosynthesis in the fungal pathogen.[1][2][5] Specifically, this compound targets and inhibits scytalone dehydratase, a critical enzyme in the dihydroxynaphthalene (DHN) melanin pathway.[1][2] This disruption prevents the formation of melanin, a pigment essential for the structural integrity and function of the appressorium—a specialized infection structure the fungus uses to penetrate the plant's cuticle.[1][2][5] Without a properly melanized appressorium, the fungus cannot generate the necessary turgor pressure to breach the host's defenses, effectively halting the infection process.[1][2]

While in vitro assays are useful for initial screening, they do not replicate the complex interactions between the host plant, pathogen, and the fungicide. Therefore, in vivo validation is a critical step to confirm a fungicide's practical efficacy, accounting for factors such as plant uptake, translocation, metabolism, and environmental influences. This guide uses the rice (Oryza sativa) - Magnaporthe oryzae pathosystem, a well-established model for fungicide evaluation.[6][7][8]

Comparative Fungicides: Establishing a Benchmark

To provide a comprehensive performance evaluation, this compound is compared against two widely used fungicides with different modes of action:

  • Tricyclazole: A classic melanin biosynthesis inhibitor (MBI) that has been a standard for rice blast control for decades.[9][10] Like this compound, it targets the DHN-melanin pathway but at a different enzymatic step, providing a direct comparison within the same functional class.

  • Azoxystrobin: A broad-spectrum strobilurin fungicide that acts as a Quinone outside inhibitor (QoI).[5] It inhibits mitochondrial respiration in fungi by blocking the cytochrome bc1 complex, thereby disrupting energy production.[5] This represents a different mode of action, crucial for understanding comparative performance and potential for resistance management.[5]

Experimental Design and Rationale

The following experimental design is structured to provide a clear, reproducible, and self-validating assessment of fungicide performance.

Causality Behind Experimental Choices:

  • Plant Host: A susceptible rice cultivar (e.g., 'LTH' or similar) is chosen to ensure high disease pressure, allowing for a clear differentiation between treatments. Using seedlings at the 3-4 leaf stage ensures a uniform and receptive target for both inoculation and fungicide application.[6][7]

  • Pathogen Isolate: A virulent isolate of Magnaporthe oryzae with known susceptibility to the tested fungicide classes is used to establish a reliable baseline infection.

  • Application Method: A preventative foliar spray application is selected. This mimics standard agricultural practice and tests the fungicide's ability to protect plant tissue prior to pathogen arrival. This compound's systemic properties allow it to be absorbed by the leaves and translocated, protecting both sprayed and newly emerging tissues.[3]

  • Controls: Both a negative (water/solvent-only) and a positive (untreated, inoculated) control are mandatory. The negative control confirms the absence of phytotoxicity from the spray solution, while the positive control establishes the baseline disease severity for calculating efficacy.

Diagram 1: Experimental Workflow This diagram outlines the logical flow of the in vivo validation process, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Inoculation cluster_assessment Phase 3: Disease Assessment P1 Cultivate Susceptible Rice Seedlings (3-4 Leaf Stage) T1 Apply Fungicide Treatments (this compound, Tricyclazole, Azoxystrobin) & Controls (Water) P1->T1 P2 Culture Magnaporthe oryzae & Prepare Spore Suspension (1x10^5 spores/mL) T3 Inoculate Plants with M. oryzae Spore Suspension P2->T3 T2 Air Dry Plants (24h) T1->T2 T2->T3 T4 Incubate in Dew Chamber (24h, 25°C, >90% RH) T3->T4 A1 Transfer to Greenhouse (5-7 days) T4->A1 A2 Assess Disease Severity (% Leaf Area Infected) A1->A2 A3 Calculate Fungicide Efficacy (%) A2->A3 G cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_appressorium Appressorium Development A Acetate Precursors B 1,3,6,8-THN A->B C Scytalone B->C D 1,3,8-THN C->D Fail Infection Fails E Vermelone D->E F 1,8-DHN E->F G Melanin F->G H Functional Appressorium (High Turgor Pressure) G->H Required for structural integrity I Host Penetration H->I This compound This compound Block Inhibition This compound->Block Block->C Targets Scytalone Dehydratase Block->Fail

Caption: this compound inhibits melanin synthesis, blocking infection.

Discussion and Conclusion

The in vivo data strongly support the high efficacy of this compound as a protective fungicide against Magnaporthe oryzae. Its mechanism as a melanin biosynthesis inhibitor proves to be highly effective in preventing host penetration. [1][2][5]When compared to Tricyclazole, another MBI, this compound shows a competitive, if not superior, level of control in this model system. Its performance significantly exceeds that of Azoxystrobin, which operates via a different mode of action (respiration inhibition).

This distinction is critical for developing effective disease management strategies. While this compound is an excellent preventative agent, its single-site mode of action necessitates careful stewardship to mitigate the risk of resistance development. [11]Therefore, an integrated pest management (IPM) program should involve rotating this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups, such as QoIs (e.g., Azoxystrobin) or demethylation inhibitors (DMIs). [5] In conclusion, this guide validates the potent efficacy of this compound in a controlled in vivo rice blast model. The detailed protocols provide a reliable framework for researchers to conduct similar comparative studies, ensuring scientifically sound and reproducible results for the development of next-generation crop protection solutions.

References

  • Accio. (2025, December 17). This compound fungicide: Effective Crop Protection.
  • Benchchem. This compound | Fungicide for Research (RUO).
  • Arshine Life Sciences. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast.
  • Aceagrochem Co.,Ltd. This compound 20% + Azoxystrobin 20% SC | Fungicide | Pesticide Manufacturer & Supplier.
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  • Google Patents. Fungicidal composition containing this compound and hexaconazole.
  • Bio-protocol. (2015, June 5). Magnaporthe oryzae Inoculation of Rice Seedlings by Spraying with a Spore Suspension.
  • The Pharma Innovation Journal. (2022, June 23). Evaluation of fungicides against Pyricularia oryzae causing blast disease of rice.
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  • protocols.io. Preparation of rice plants for inoculation with Magnaporthe oryzae.
  • Bilingual Publishing Group. Ecological Implications of Fungicide Use in Rice Blast Control: A Review of International In Vivo Trials.
  • International Journal of Pure and Applied Bioscience. (2017, June 3). In vitro and In vivo Evaluation of Fungicides Against Pyricularia oryzae Causing Blast of Rice.
  • ResearchGate. (2025, November 14). Ecological Implications of Fungicide Use in Rice Blast Control: A Review of International In Vivo Trials.
  • Kingelong Việt Nam. (2023, September 10). This compound - Rice blast disease.
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Comparative Transcriptomic Analysis Reveals Fungal Responses to Fenoxanil and Other Environmental Stressors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxanil, a systemic fungicide, is a critical tool in managing rice blast disease, caused by the fungus Magnaporthe oryzae.[1][2] Its efficacy stems from a specific mode of action: the inhibition of melanin biosynthesis.[1][3][4] Melanin is crucial for the structural integrity and function of the appressorium, a specialized infection structure that generates turgor pressure to penetrate the plant cuticle.[3] By targeting scytalone dehydratase, a key enzyme in the melanin biosynthesis pathway, this compound effectively prevents fungal pathogens from establishing infections.[1][3] Understanding the fungal transcriptomic response to this compound, and comparing it to responses elicited by other environmental stressors, offers invaluable insights into fungal pathogenesis, stress adaptation, and potential mechanisms of fungicide resistance.

This guide provides a comprehensive overview of the comparative transcriptomic analysis of fungal responses to this compound and other common stressors, such as osmotic and oxidative stress. We will delve into the underlying signaling pathways, present detailed experimental protocols, and provide a framework for interpreting the complex datasets generated from such studies.

Fungal Stress Response: A Network of Signaling Pathways

Fungi have evolved sophisticated signaling networks to sense and respond to a variety of environmental challenges, including chemical fungicides and natural stressors.[5][6] Key among these are the Mitogen-Activated Protein Kinase (MAPK) pathways, which are highly conserved across fungal species.[5] The High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are particularly important in mediating responses to osmotic, oxidative, and cell wall stresses.[5][6]

Activation of these pathways often leads to a cascade of transcriptional changes, enabling the fungus to adapt and survive. For instance, exposure to a fungicide that disrupts the cell wall can trigger the CWI pathway, leading to the upregulation of genes involved in cell wall synthesis and repair. Similarly, osmotic stress activates the HOG pathway, resulting in the accumulation of compatible solutes like glycerol to maintain cellular turgor.[7][8][9] Interestingly, some fungicides, like the phenylpyrrole fludioxonil, exploit these stress response pathways, leading to hyperactivation of the HOG pathway and subsequent cell death.[5][10][11]

Comparative transcriptomics allows us to dissect these complex responses. By comparing the global gene expression changes induced by this compound with those induced by well-characterized stressors like high salt (osmotic stress) or hydrogen peroxide (oxidative stress), we can identify both unique and overlapping response patterns. This approach can reveal the specific cellular processes targeted by this compound and uncover potential off-target effects. Furthermore, it can shed light on the mechanisms of cross-tolerance, where resistance to one stressor confers resistance to another.[12]

Experimental Workflow for Comparative Fungal Transcriptomics

A robust comparative transcriptomics study requires careful experimental design and execution. The following protocol outlines the key steps involved in analyzing the fungal response to this compound and other stressors.

Experimental Workflow Diagram

G cluster_0 Fungal Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Data Analysis A Fungal Inoculation B Growth in Liquid Culture A->B C Exposure to Stressors (this compound, Osmotic, Oxidative) B->C D RNA Extraction C->D E RNA Quality Control (Nanodrop, Bioanalyzer) D->E F mRNA Library Preparation E->F G High-Throughput Sequencing (e.g., Illumina) F->G H Raw Read Quality Control (FastQC) G->H I Read Alignment to Reference Genome H->I J Differential Gene Expression Analysis I->J K Functional Enrichment Analysis (GO, KEGG) J->K

Caption: A generalized workflow for a comparative fungal transcriptomics experiment.

Detailed Experimental Protocols

1. Fungal Strain and Culture Conditions:

  • Causality: The choice of fungal species is critical and should be relevant to the research question. For studying this compound, Magnaporthe oryzae or other susceptible plant pathogens like Botrytis cinerea are appropriate choices.[13][14]

  • Protocol:

    • Inoculate the chosen fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose).

    • Incubate the culture at the optimal growth temperature with shaking until it reaches the mid-logarithmic growth phase. This ensures a homogenous population of actively growing cells.

2. Stress Treatments:

  • Causality: The concentrations of stressors and the duration of exposure are key parameters that will influence the transcriptomic response. Preliminary dose-response experiments are recommended to determine appropriate sublethal concentrations that induce a measurable stress response without causing widespread cell death.

  • Protocol:

    • Divide the fungal culture into four groups:

      • Control (no treatment)

      • This compound treatment

      • Osmotic stress (e.g., with NaCl or sorbitol)

      • Oxidative stress (e.g., with H₂O₂)

    • Add the respective stressors to the cultures and incubate for a predetermined time (e.g., 1, 4, or 24 hours) to capture both early and late transcriptional responses.

    • Harvest the mycelia by filtration and immediately flash-freeze in liquid nitrogen to preserve the RNA integrity.

3. RNA Extraction and Quality Control:

  • Causality: High-quality RNA is essential for reliable RNA-seq results. The extraction method should efficiently lyse the fungal cell wall and inactivate RNases.

  • Protocol:

    • Grind the frozen mycelia to a fine powder under liquid nitrogen.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is generally considered acceptable for RNA-seq.[7]

4. RNA Library Preparation and Sequencing:

  • Causality: The library preparation method will determine the type of RNA molecules that are sequenced. For protein-coding gene expression analysis, poly(A) selection is typically used to enrich for messenger RNA (mRNA).

  • Protocol:

    • Prepare sequencing libraries from the high-quality total RNA using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

    • Perform sequencing on a high-throughput platform such as the Illumina NovaSeq or HiSeq. The sequencing depth should be sufficient to detect lowly expressed genes (typically 20-30 million reads per sample).[15][16]

5. Bioinformatic Analysis:

  • Causality: The bioinformatic pipeline is crucial for processing the raw sequencing data and identifying differentially expressed genes and enriched biological pathways.

  • Protocol:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference fungal genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in response to each stressor compared to the control using packages like DESeq2 or edgeR in R.[17]

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the lists of differentially expressed genes to identify over-represented biological processes and pathways.[18][19][20][21] This can be done using web-based tools like FungiFun or packages in R.[22][23][24]

Interpreting Comparative Transcriptomic Data

The output of a comparative transcriptomic study is a large dataset of differentially expressed genes (DEGs) for each stress condition. The key to extracting meaningful biological insights lies in comparing these gene lists and identifying patterns of convergence and divergence.

Data Presentation: Summarizing Quantitative Data

A clear and concise presentation of the quantitative data is essential for interpretation and comparison.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Magnaporthe oryzae in Response to this compound and Other Stressors

StressorUp-regulated GenesDown-regulated GenesTotal DEGs
This compound1,2509802,230
Osmotic Stress (1M NaCl)8907501,640
Oxidative Stress (5mM H₂O₂)1,5201,1002,620
Data Visualization: Uncovering Shared and Unique Responses

Venn diagrams are a powerful tool for visualizing the overlap in DEGs between different stress conditions.

G A This compound DEGs B Osmotic Stress DEGs C Oxidative Stress DEGs iAB 250 iAC 400 iBC 180 iABC 120

Caption: Venn diagram illustrating the overlap of differentially expressed genes.

Functional Analysis: Deciphering the Biological Meaning

Functional enrichment analysis helps to interpret the biological significance of the observed gene expression changes.

Table 2: Top Enriched GO Terms and KEGG Pathways for Shared and Unique DEGs

Gene SetEnriched GO Terms (Biological Process)Enriched KEGG Pathways
Shared (this compound, Osmotic, Oxidative) Response to stress, transmembrane transport, oxidation-reduction processMAPK signaling pathway, ABC transporters, Glycerolipid metabolism
This compound-Specific Melanin biosynthetic process, cell wall organization, pathogenesisBiosynthesis of secondary metabolites, Phenylalanine metabolism
Osmotic Stress-Specific Glycerol metabolic process, ion transport, response to osmotic stressGlycerol metabolism, Starch and sucrose metabolism
Oxidative Stress-Specific Response to oxidative stress, DNA repair, protein foldingGlutathione metabolism, Peroxisome
Signaling Pathway Visualization

Visualizing the affected signaling pathways can provide a more integrated understanding of the fungal response.

G cluster_0 Stressors cluster_1 Signaling Pathways cluster_2 Cellular Responses This compound This compound HOG HOG Pathway This compound->HOG CWI CWI Pathway This compound->CWI Melanin ↓ Melanin Biosynthesis This compound->Melanin Osmotic Osmotic Stress Osmotic->HOG Osmotic->HOG Oxidative Oxidative Stress Oxidative->HOG YAP1 YAP1 Pathway Oxidative->YAP1 Glycerol ↑ Glycerol Synthesis HOG->Glycerol Transporters ↑ ABC Transporters HOG->Transporters CellWall ↑ Cell Wall Repair CWI->CellWall Antioxidants ↑ Antioxidant Enzymes YAP1->Antioxidants

Caption: A simplified model of fungal signaling pathways activated by different stressors.

Discussion and Implications

A comparative transcriptomic analysis of the fungal response to this compound and other stressors can yield several important insights:

  • Elucidation of Mode of Action: By identifying the specific pathways perturbed by this compound, we can gain a more detailed understanding of its mode of action beyond the primary target. For example, the upregulation of cell wall integrity pathway genes suggests that this compound may have secondary effects on the fungal cell wall.[5]

  • Identification of Resistance Mechanisms: The upregulation of genes encoding ABC transporters in response to this compound is a strong indicator of a potential resistance mechanism involving fungicide efflux.[25] This information is critical for developing strategies to combat fungicide resistance.

  • Discovery of Novel Drug Targets: Genes that are uniquely and strongly upregulated in response to this compound could represent novel targets for the development of new fungicides with different modes of action.

  • Understanding Fungal Pathogenesis: The comparison with general stress responses helps to distinguish the specific virulence-related pathways affected by this compound from the more general cellular stress responses.[13][26][27]

References

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  • Col-urbina, A., et al. (2022). Stress Reshapes the Physiological Response of Halophile Fungi to Salinity. Journal of Fungi, 8(9), 920. [Link]

  • Zhang, Y., et al. (2021). Transcriptomic Analysis of Resistant and Wild-Type Isolates Revealed Fludioxonil as a Candidate for Controlling the Emerging Isoprothiolane Resistant Populations of Magnaporthe oryzae. Frontiers in Microbiology, 12, 749003. [Link]

  • Wang, Y., et al. (2022). The AwHog1 Transcription Factor Influences the Osmotic Stress Response, Mycelium Growth, OTA Production, and Pathogenicity in Aspergillus westerdijkiae fc-1. Toxins, 14(11), 741. [Link]

  • Li, Y., et al. (2022). The Transcriptional Responses of Ectomycorrhizal Fungus, Cenococcum geophilum, to Drought Stress. Journal of Fungi, 8(11), 1184. [Link]

  • Li, J., et al. (2020). Genome sequence and transcriptome profiles of pathogenic fungus Paecilomyces penicillatus reveal its interactions with edible fungus Morchella importuna. BMC Genomics, 21(1), 323. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fenoxanil for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The fungicide Fenoxanil, a vital tool in agricultural research, particularly in studying melanin biosynthesis inhibition in fungi like Magnaporthe oryzae, requires meticulous handling from acquisition to disposal.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound and its associated waste, ensuring compliance with regulations and safeguarding our laboratories and environment.

The core principle of chemical waste management is to treat any substance as hazardous until proven otherwise. While some safety data sheets (SDS) for this compound may not list specific GHS classifications, others authoritatively categorize it as an eye irritant and, critically, as toxic to aquatic life with long-lasting effects.[2] Therefore, all disposal procedures must be executed with the highest degree of caution, particularly to prevent its release into aquatic ecosystems.

Hazard Identification and Safety Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is an off-white, odorless solid with low solubility in water.[3] Its primary hazards dictate the necessary personal protective equipment (PPE) and disposal pathways.

Table 1: this compound Identifiers and Hazard Profile

IdentifierValue
CAS Number 115852-48-7[1][3][4][5][6][7][8][9]
IUPAC Name N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide[1][6][7]
Molecular Formula C15H18Cl2N2O2[3][4]
Physical State Off-white, odorless solid[3]
GHS Hazard Statements H320: Causes eye irritation[2]H411: Toxic to aquatic life with long lasting effects[2]
GHS Pictogram GHS09: Environment[2]

Required Personal Protective Equipment (PPE): Before handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection: Use impervious clothing and handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator should be used.[10] Always handle in a well-ventilated area or a chemical fume hood.[10]

Core Principles of this compound Waste Management

Effective chemical disposal is a systematic process, not an afterthought. Adherence to these core principles ensures safety and regulatory compliance.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. This can be achieved by ordering only the necessary quantities of this compound and preparing solutions in volumes sufficient only for the immediate experiment.[11][12][13]

  • Segregation: this compound waste must be segregated at the point of generation.[11][14] Never mix it with non-hazardous trash or other chemical waste streams unless they are compatible. Critically, because of its aquatic toxicity, aqueous waste containing this compound must never be poured down the drain.[5][10][13][15]

  • Containment: All this compound waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[11][16] For liquid waste, secondary containment (such as a spill tray) is essential.[11]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and must identify the full chemical name, "this compound."[14][16] The label should also include the date of accumulation and any associated hazards (e.g., "Aquatic Toxin").[14]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different types of this compound waste generated in a laboratory setting.

Protocol 3.1: Unused or Expired this compound (Solid)

This protocol applies to the pure, solid compound that is no longer needed.

  • Containerization: Ensure the this compound is in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, suitable container that is clean, dry, and properly labeled.

  • Labeling: Affix a "Hazardous Waste" label to the container, clearly listing "this compound" and its approximate quantity.

  • Storage: Store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.[16]

  • Disposal: Arrange for pickup by a licensed chemical waste disposal service.[14] The material will likely be disposed of via controlled incineration with flue gas scrubbing or another method approved by a licensed chemical destruction plant.[10]

Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)

This waste stream includes items that have come into direct contact with this compound.

  • Collection: At the point of use, immediately place all contaminated solid items (e.g., gloves, wipes, weigh paper, bench protectors) into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "Hazardous Waste" with the contents described as "Debris contaminated with this compound."

  • Storage & Disposal: Once the container is full, seal it securely. Store it in the designated hazardous waste area and arrange for professional disposal following the same procedure as for the pure product.[14]

Protocol 3.3: Empty this compound Containers

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, a container is not considered "empty" until it has been properly decontaminated.[17][18]

  • Initial Removal: Remove all this compound from the container that can be removed through normal means (e.g., scraping, pouring).

  • Triple Rinsing: This is a critical step.[16] a. Select a solvent capable of dissolving this compound (e.g., acetone, methanol). Check the SDS for solubility information. b. Add the solvent to the container, filling it to about 10% of its volume. c. Secure the lid and swirl or shake vigorously to rinse all interior surfaces. d. Pour the solvent rinsate into a designated "Hazardous Waste" container for liquid waste. This rinsate is hazardous waste and must be collected. [16] e. Repeat this rinsing process two more times for a total of three rinses.

  • Final Disposal: Once triple-rinsed, the container is considered "empty."[17] Deface or remove the original product and hazard labels.[11] The container can now be disposed of in the regular trash or offered for recycling, depending on institutional policy.[10][16]

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before attempting any cleanup, put on the required PPE (safety goggles, gloves, protective clothing, and respirator if dust is present).

  • Contain the Spill: Prevent the spill from spreading. For solid spills, avoid actions that create dust.[10] Do not use water to clean up a dry spill, as this can spread the contamination.

  • Clean Up:

    • Carefully sweep or scoop the solid material into a sealable container.

    • Use absorbent pads for any solutions.

    • Collect all cleanup materials (wipes, absorbents, contaminated PPE) and place them in a hazardous waste container.[2][10]

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area with an appropriate solvent or detergent solution, collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container as "Spill Debris with this compound" and arrange for professional disposal.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical workflow for managing this compound waste from generation to final disposal, ensuring each waste stream is handled correctly.

FenoxanilDisposalWorkflow start_node This compound Waste Generated decision_node decision_node start_node->decision_node Identify Waste Type process_node_solid process_node_solid decision_node->process_node_solid Unused/Expired Solid process_node_contam process_node_contam decision_node->process_node_contam Contaminated Material (Gloves, Wipes, etc.) process_node_empty process_node_empty decision_node->process_node_empty Empty Container process_node process_node waste_container Hazardous Waste Container final_disposal_prof Licensed Waste Handler waste_container->final_disposal_prof Arrange Professional Disposal final_disposal final_disposal process_node_solid->waste_container Package & Label process_node_contam->waste_container Collect & Seal process_node_rinse Triple Rinse with Appropriate Solvent process_node_empty->process_node_rinse Decontaminate process_node_rinse->waste_container Collect Rinsate process_node_rinse->final_disposal Dispose of Rinsed Container in Regular Trash/Recycling

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

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  • This compound Safety Data Sheet. Hayashi Pure Chemical Ind.,Ltd. Available at: [Link]

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  • SAFETY DATA SHEET - this compound. (2015, May 5). Chem Service. Available at: [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and Federal Facilities. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Disposal of Pesticides. National Pesticide Information Center. Available at: [Link]

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Navigating the Safe Handling of Fenoxanil: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The responsible and safe handling of any chemical reagent is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Fenoxanil. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by minimizing contamination risks. This document will delve into the appropriate Personal Protective Equipment (PPE), its correct usage, and the proper disposal of this compound and associated waste, grounding our recommendations in established safety protocols and the inherent chemical properties of the compound.

Understanding the Risks: Why PPE is Non-Negotiable

This compound, a fungicide, presents several potential hazards that necessitate the stringent use of PPE. Safety Data Sheets (SDS) indicate that this compound can cause eye irritation.[1] While some sources state the substance is not classified for most health hazards, it is crucial to adopt a precautionary principle to mitigate any potential risks.[2][3] Furthermore, this compound is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of proper handling and disposal to prevent environmental contamination.[1]

The primary routes of potential exposure in a laboratory setting are through inhalation of dust or aerosols, skin contact, and eye contact.[1][4] Therefore, a comprehensive PPE strategy must address all these pathways.

Core Personal Protective Equipment for this compound

The selection of appropriate PPE is contingent on the specific procedures being undertaken. However, a baseline of protective gear is mandatory for any work involving this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5]
Eye Protection Tightly sealed safety gogglesTo protect against splashes, dust, or aerosols that can cause serious eye irritation.[1][4][5]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A respirator may be required for large quantities or when generating dust or aerosols.To prevent the inhalation of this compound dust or aerosols.[1][4]
A Deeper Dive into Glove Selection

While nitrile gloves are a suitable starting point, for prolonged or high-exposure tasks, it is prudent to consult glove manufacturer's chemical resistance guides to ensure the selected material offers adequate protection against this compound and any solvents being used.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Fasten completely.

  • Mask or Respirator: If required, ensure a proper fit.

  • Goggles: Adjust for a snug fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Goggles: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it inside out, without shaking.

  • Mask or Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Visualizing Your PPE Workflow

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Handling this compound Assess Assess Procedure: - Scale of work - Potential for aerosol/dust generation Start->Assess LowRisk Low Risk: - Small quantities - No aerosol/dust Assess->LowRisk Low HighRisk High Risk: - Large quantities - Weighing powder - Vortexing/sonication Assess->HighRisk High BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE + - Respiratory Protection (e.g., N95 or higher) HighRisk->EnhancedPPE Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed Disposal Dispose of Waste & PPE in designated hazardous waste containers Proceed->Disposal

This compound Handling: PPE Selection Workflow

Operational and Disposal Plans: A Step-by-Step Guide

Proper disposal of this compound and any contaminated materials is a critical step in the safety workflow to prevent environmental harm and accidental exposure.

Handling and Storage:
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a chemical fume hood or local exhaust ventilation.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers.[3][6]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]

Spill Management:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Plan:
  • Chemical Waste: Unused this compound and solutions containing this compound must be disposed of as hazardous chemical waste. Do not pour down the drain or mix with general waste.[2][5]

  • Contaminated PPE: All disposable PPE, such as gloves and masks, that has come into contact with this compound should be placed in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the responsible stewardship of chemical reagents.

References

  • Agilent Technologies, Inc. (2019-03-31).
  • Hayashi Pure Chemical Ind.,Ltd. (2022-05-30).
  • Arshine Lifescience. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast.
  • ECHEMI.
  • Aceagrochem Co.,Ltd. This compound 20% + Azoxystrobin 20% SC | Fungicide | Pesticide Manufacturer & Supplier.
  • VHG Labs, Inc. (2015-03-04).
  • University of Hertfordshire. (2025-11-01). This compound (Ref: BAS 546F) - AERU.
  • Chem Service. (2015-05-05).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11262655, this compound.
  • HPC Standards. This compound | 1X100MG | C15H18Cl2N2O2 | 679787 | 115852-48-7.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.